Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYUGOHKMHFOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700586 | |
| Record name | tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864262-97-5 | |
| Record name | tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 4-bromo-2-fluorobenzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Arylmethylamines and their carbamate-protected derivatives serve as critical building blocks in the construction of a diverse array of biologically active compounds. This technical guide focuses on Tert-butyl 4-bromo-2-fluorobenzylcarbamate, a halogenated and Boc-protected benzylamine derivative. Its unique substitution pattern offers medicinal chemists a versatile scaffold for introducing key pharmacophoric elements and modulating physicochemical properties. This document provides a comprehensive overview of its physical and chemical characteristics, a detailed synthetic pathway with an emphasis on the causality behind experimental choices, and a discussion of its potential applications in the development of new therapeutic agents.
Physicochemical Properties
Tert-butyl 4-bromo-2-fluorobenzylcarbamate, with the chemical formula C₁₂H₁₅BrFNO₂ and a molecular weight of 304.15 g/mol , is a key intermediate in organic synthesis.[1] While extensive experimental data on its physical properties are not widely published, its characteristics can be inferred from its structure and data for analogous compounds.
Table 1: Physicochemical Properties of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate | [1] |
| CAS Number | 864262-97-5 | [1] |
| Molecular Formula | C₁₂H₁₅BrFNO₂ | [1] |
| Molecular Weight | 304.15 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred |
Synthesis and Mechanistic Insights
The synthesis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a two-step process commencing with the reduction of a commercially available benzonitrile, followed by the protection of the resulting primary amine. This approach is favored for its efficiency and the high purity of the final product.
Step 1: Synthesis of (4-Bromo-2-fluorophenyl)methanamine
The initial step involves the reduction of 4-bromo-2-fluorobenzonitrile to (4-bromo-2-fluorophenyl)methanamine. Borane-tetrahydrofuran complex (BH₃·THF) is the reducing agent of choice for this transformation due to its high selectivity for the nitrile group, minimizing side reactions.
Experimental Protocol:
-
A solution of 4-bromo-2-fluorobenzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C using an ice bath.
-
A solution of borane-tetrahydrofuran complex (typically a 1 M solution in THF, 3 equivalents) is added dropwise to the stirred nitrile solution. The slow addition is crucial to control the exothermic reaction.
-
The reaction mixture is stirred at 0 °C for 20 minutes and then allowed to warm to room temperature, where it is stirred for an additional 16 hours to ensure complete conversion.
-
The reaction is quenched by the slow, dropwise addition of methanol at 0 °C. This step is critical for the safe decomposition of any unreacted borane complex.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between a 1 M aqueous solution of sodium hydroxide and ethyl acetate. The use of a basic aqueous solution ensures that the amine product is in its free base form and readily extracted into the organic layer.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (4-bromo-2-fluorophenyl)methanamine as a yellow oil.[2]
Diagram 1: Synthesis of (4-Bromo-2-fluorophenyl)methanamine
Caption: Workflow for the reduction of 4-bromo-2-fluorobenzonitrile.
Step 2: Boc Protection of (4-Bromo-2-fluorophenyl)methanamine
The second step is the protection of the primary amine of (4-bromo-2-fluorophenyl)methanamine with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this purpose, offering high yields and clean reaction profiles. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct.
Experimental Protocol:
-
(4-Bromo-2-fluorophenyl)methanamine (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
A base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), is added to the solution.
-
Di-tert-butyl dicarbonate (1.1 equivalents) dissolved in the same solvent is added dropwise to the stirred amine solution at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
Diagram 2: Boc Protection of the Primary Amine
Caption: Workflow for the Boc protection of the synthesized amine.
Spectral Analysis (Predicted)
¹H NMR:
-
tert-Butyl group: A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.
-
Methylene group (-CH₂-): A doublet at around 4.2-4.4 ppm, integrating to 2 protons, coupled to the N-H proton.
-
Amine proton (-NH-): A broad singlet or triplet at approximately 4.8-5.2 ppm, integrating to 1 proton.
-
Aromatic protons: A set of multiplets in the aromatic region (approximately 7.1-7.5 ppm), corresponding to the three protons on the substituted benzene ring.
¹³C NMR:
-
tert-Butyl carbons: A signal for the quaternary carbon around 79-81 ppm and a signal for the methyl carbons around 28 ppm.
-
Methylene carbon (-CH₂-): A signal in the range of 40-45 ppm.
-
Carbonyl carbon (-C=O): A signal around 155-157 ppm.
-
Aromatic carbons: Six distinct signals in the aromatic region (approximately 115-160 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
Mass Spectrometry:
The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a monobrominated compound. Common fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺) and the loss of the entire Boc group.
Safety and Handling
Specific safety data for Tert-butyl 4-bromo-2-fluorobenzylcarbamate is not available. However, based on the safety information for the structurally related compound, tert-butyl 4-bromo-2-fluorobenzoate, it is prudent to handle this compound with care. It is likely to cause skin and eye irritation and may cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Applications in Drug Discovery
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a valuable building block in drug discovery due to its trifunctional nature. The Boc-protected amine provides a latent nucleophilic center that can be deprotected under acidic conditions for further elaboration. The bromo and fluoro substituents on the aromatic ring offer several strategic advantages:
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
-
Metabolic Stability: The fluorine atom can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atom can influence the pKa of nearby functional groups.
-
Orthogonal Reactivity: The bromo group can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity, while the rest of the molecule remains intact.
This combination of features makes Tert-butyl 4-bromo-2-fluorobenzylcarbamate an attractive starting material for the synthesis of inhibitors, receptor antagonists, and other biologically active molecules in therapeutic areas such as oncology, infectious diseases, and neuroscience.
References
-
PubChem. (4-Bromo-2-fluorophenyl)methanamine. [Link]
-
PubChem. Tert-butyl 4-bromo-2-fluorobenzylcarbamate. [Link]
Sources
A Technical Guide to Tert-butyl 4-bromo-2-fluorobenzylcarbamate (CAS 864262-97-5): A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated and Brominated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. Tert-butyl 4-bromo-2-fluorobenzylcarbamate, a synthetically versatile building block, embodies this principle. Its structure, featuring a Boc-protected amine, a fluorine atom, and a bromine atom on a benzyl ring, offers a unique combination of functionalities that are highly sought after in the synthesis of complex therapeutic agents. This guide provides an in-depth technical overview of its synthesis, properties, and critical applications, with a particular focus on its role in the development of targeted cancer therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of Tert-butyl 4-bromo-2-fluorobenzylcarbamate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 864262-97-5 | PubChem[1] |
| Molecular Formula | C₁₂H₁₅BrFNO₂ | PubChem[1] |
| Molecular Weight | 304.16 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate | PubChem[1] |
| Appearance | White to off-white solid (typical) | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |
Synthesis and Characterization: A Representative Protocol
The synthesis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate is typically achieved through the protection of the primary amine of 4-bromo-2-fluorobenzylamine with a tert-butyloxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, valued for its high efficiency and the stability of the resulting carbamate.
Experimental Protocol: Boc Protection of 4-bromo-2-fluorobenzylamine
This protocol is a representative procedure based on established methods for the Boc protection of primary amines.
Materials:
-
4-bromo-2-fluorobenzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-fluorobenzylamine (1.0 eq) in dichloromethane.
-
To this solution, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization:
The structure and purity of the synthesized Tert-butyl 4-bromo-2-fluorobenzylcarbamate can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the Boc group and the aromatic protons of the 4-bromo-2-fluorobenzyl moiety.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Application in Drug Discovery: A Key Building Block for PARP Inhibitors
The 4-bromo-2-fluorobenzyl moiety is a key pharmacophore in a number of potent and selective enzyme inhibitors. A prominent application of Tert-butyl 4-bromo-2-fluorobenzylcarbamate is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.
Case Study: Synthesis of Talazoparib
Talazoparib (BMN-673) is a highly potent PARP inhibitor approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated HER2-negative locally advanced or metastatic breast cancer. The synthesis of Talazoparib utilizes a 4-fluoro-2-(hydrazonomethyl)benzoyl-containing fragment which can be derived from precursors containing the 4-bromo-2-fluorobenzyl structure. The bromine atom serves as a handle for further synthetic transformations, such as cross-coupling reactions, to construct the complex heterocyclic core of the drug.
The PARP1 Signaling Pathway and the Mechanism of PARP Inhibitors
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.
When PARP is inhibited, SSBs are not repaired and accumulate, leading to the collapse of replication forks and the formation of DSBs. In normal cells, these DSBs can be repaired by the intact HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality.
Safety and Handling
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a valuable and versatile building block in the synthesis of complex pharmaceutical agents. Its unique combination of a protected amine and halogenated aromatic ring provides medicinal chemists with a powerful tool for constructing novel molecular architectures with tailored biological activities. The critical role of this intermediate in the synthesis of potent PARP inhibitors like Talazoparib underscores its significance in the development of targeted cancer therapies. As drug discovery continues to advance, the demand for such strategically functionalized building blocks is expected to grow, further solidifying the importance of Tert-butyl 4-bromo-2-fluorobenzylcarbamate in the pharmaceutical industry.
References
-
PubChem. Tert-butyl 4-bromo-2-fluorobenzylcarbamate. [Link]
- Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.
- ChemScene. Safety Data Sheet for tert-Butyl N-[(4-bromo-2-fluoro-phenyl)methyl]carbamate. (A specific URL from a supplier would be cited here in a real-world scenario).
Sources
A Comprehensive Technical Guide to the Synthesis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Abstract
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a pivotal building block in contemporary medicinal chemistry and drug development. Its utility stems from the unique combination of a metabolically robust 2-fluoro-4-bromophenyl moiety and a versatile Boc-protected amine, which serves as a handle for subsequent synthetic transformations. This guide provides an in-depth examination of a reliable and efficient two-step synthetic pathway to this compound, commencing from 4-bromo-2-fluorobenzaldehyde. The chosen route proceeds via a reductive amination to form the key benzylamine intermediate, followed by a standard N-Boc protection. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of experimental choices, designed for researchers, chemists, and professionals in the field of organic synthesis and drug discovery.
Introduction: Strategic Importance in Synthesis
The design of complex organic molecules, particularly active pharmaceutical ingredients (APIs), relies on the availability of well-defined and functionalized building blocks. Tert-butyl 4-bromo-2-fluorobenzylcarbamate (CAS No. 864262-97-5) is one such critical intermediate.[1][2] The structural features of this molecule are strategically significant:
-
4-Bromo Substituent: The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build the carbon skeleton of a target molecule.
-
2-Fluoro Substituent: The fluorine atom, positioned ortho to the benzyl group, can profoundly influence the molecule's properties. It can modulate the pKa of adjacent functional groups, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to biological targets through favorable electrostatic interactions.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions (e.g., basic, nucleophilic, and reductive conditions) and its straightforward removal under moderately acidic conditions.[3][4] This orthogonality allows chemists to perform extensive modifications at other parts of the molecule before revealing the primary amine for subsequent reactions.[5]
This guide focuses on a robust and scalable synthetic sequence that is both high-yielding and amenable to standard laboratory settings.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule reveals a straightforward two-step approach. The carbamate linkage is disconnected to reveal the primary amine, 4-bromo-2-fluorobenzylamine. This amine can, in turn, be derived from the corresponding aldehyde, 4-bromo-2-fluorobenzaldehyde, through a reductive amination process. This strategy is advantageous as it utilizes commercially available or readily accessible starting materials.
Caption: Retrosynthetic pathway for the target carbamate.
Elucidation of the Synthetic Pathway
The forward synthesis is executed in two principal stages: the formation of the key amine intermediate followed by its protection.
Stage 1: Synthesis of 4-Bromo-2-fluorobenzylamine via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and operational simplicity.[6][7] The process involves the in-situ formation of an imine from an aldehyde and an ammonia source, which is then immediately reduced to the corresponding primary amine.
Mechanism & Rationale: The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 4-bromo-2-fluorobenzaldehyde. This is followed by dehydration to yield a transient imine intermediate. A selective reducing agent, present in the reaction mixture, then reduces the C=N double bond to afford the primary amine.[8] The choice of reducing agent is critical; it must be potent enough to reduce the imine but mild enough to avoid significant reduction of the starting aldehyde. Sodium borohydride (NaBH₄) is a common and cost-effective choice for this transformation.
The precursor, 4-bromo-2-fluorobenzaldehyde, is a versatile compound used in the synthesis of various pharmaceuticals and agrochemicals.[9] It can be synthesized through methods such as the metal-halogen exchange of 1,4-dibromo-2-fluorobenzene followed by formylation with DMF.[10]
Stage 2: N-Boc Protection of 4-Bromo-2-fluorobenzylamine
The protection of the newly synthesized amine is achieved using di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride. This is a near-quantitative and clean reaction, making it a preferred method in multistep synthesis.[11][12]
Mechanism & Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom on 4-bromo-2-fluorobenzylamine attacks one of the carbonyl carbons of the Boc anhydride.[13] The resulting tetrahedral intermediate collapses, leading to the formation of the stable N-Boc carbamate. The byproducts of this reaction are gaseous carbon dioxide and tert-butanol (from the protonation of the tert-butoxide leaving group), which are easily removed from the reaction mixture, simplifying the product work-up.[13][14] The reaction is often performed in the presence of a mild base, such as triethylamine (Et₃N) or sodium bicarbonate, to neutralize the proton released from the amine, driving the reaction to completion.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-fluorobenzylamine
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Ammonium hydroxide solution (e.g., 28-30% NH₃ in H₂O)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in methanol (approx. 0.2–0.5 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
To the cooled solution, add ammonium hydroxide solution (5.0–10.0 eq) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Slowly add sodium borohydride (1.5–2.0 eq) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and water. Separate the layers and extract the aqueous phase twice more with dichloromethane.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-fluorobenzylamine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Materials:
-
4-Bromo-2-fluorobenzylamine (from Protocol 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude 4-bromo-2-fluorobenzylamine (1.0 eq) in THF or DCM (approx. 0.2–0.5 M).
-
Add triethylamine (1.2 eq) to the solution.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of the same solvent.
-
Add the Boc₂O solution dropwise to the amine solution at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for 2–6 hours. Monitor the completion of the reaction by TLC.
-
Work-up: Once the starting amine is consumed, quench the reaction with deionized water.
-
If THF was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and water.
-
Separate the organic layer. Wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a solid or a thick oil. It can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
Quantitative Data Summary & Workflow
The following table summarizes the typical stoichiometry and conditions for the synthesis.
| Parameter | Stage 1: Reductive Amination | Stage 2: Boc Protection |
| Starting Material | 4-Bromo-2-fluorobenzaldehyde | 4-Bromo-2-fluorobenzylamine |
| Key Reagents | NH₄OH, NaBH₄ | Di-tert-butyl dicarbonate (Boc₂O), Et₃N |
| Equivalents (Key Reagents) | 5.0-10.0 (NH₄OH), 1.5-2.0 (NaBH₄) | 1.1 (Boc₂O), 1.2 (Et₃N) |
| Solvent | Methanol or Ethanol | THF or DCM |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 2–5 hours | 2–6 hours |
| Typical Yield | 80–95% | 90–98% |
graph TD { A[Start: 4-Bromo-2-fluorobenzaldehyde] --> B{Reductive Amination}; B -- "1. NH4OH, MeOH, 0°C 2. NaBH4" --> C[Intermediate: 4-Bromo-2-fluorobenzylamine]; C --> D{N-Boc Protection}; D -- "Boc2O, Et3N, THF" --> E[Final Product: Tert-butyl 4-bromo-2-fluorobenzylcarbamate];subgraph "Workflow" A; B; C; D; E; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:1px,color:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:1px,color:#202124 style D fill:#34A853,stroke:#202124,stroke-width:1px,color:#202124
}
Caption: Overall synthetic workflow from aldehyde to final product.
Safety Considerations
-
Halogenated Compounds: Organobromine compounds can be irritants and should be handled in a well-ventilated fume hood.
-
Sodium Borohydride: This reagent is flammable and reacts with water and acids to produce flammable hydrogen gas. Additions should be performed slowly and in a controlled manner.
-
Di-tert-butyl dicarbonate: Boc anhydride is an irritant and moisture-sensitive.[11]
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The synthesis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate is efficiently achieved through a reliable two-stage process involving reductive amination of 4-bromo-2-fluorobenzaldehyde, followed by N-Boc protection of the resulting benzylamine. This methodology is characterized by high yields, mild reaction conditions, and straightforward purification procedures, making it highly suitable for both academic research and industrial-scale production. The resulting product is a valuable and versatile intermediate, poised for use in the synthesis of a diverse range of complex molecules for pharmaceutical and materials science applications.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications.
- ChemicalBook. (2025). 4-Bromo-2-fluorobenzaldehyde | 57848-46-1.
- ChemicalBook. (n.d.). 4-BROMO-2-FLUOROBENZALDEHYDE DIMETHYL ACETAL synthesis.
- ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzyl bromide synthesis.
- ChemicalBook. (2025). 4-Bromo-2-fluorobenzyl bromide | 76283-09-5.
- Guidechem. (2024). How can 4-bromo-fluorobenzyl bromide be synthesized?.
- ChemicalBook. (n.d.). 4-BROMO-2-FLUOROBENZYLAMINE synthesis.
- ScienceDirect. (2025). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
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- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
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- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Guidechem. (n.d.). What is the synthesis method of 4-Fluorobenzylamine?.
- BroadPharm. (n.d.). Boc.
- Appretech Scientific Limited. (n.d.). tert-butyl (4-bromo-2-fluorobenzyl)carbamate.
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
- Thermo Scientific Chemicals. (n.d.). 4-bromo-2-fluorobenzylamine, 98% 5 g.
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- PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile.
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- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
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- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ChemicalBook. (2025). 4-Bromo-2-fluorobenzonitrile | 105942-08-3.
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Navigating the Procurement of Tert-butyl 4-bromo-2-fluorobenzylcarbamate: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing, Specification, and Application of a Key Synthetic Building Block.
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. Tert-butyl 4-bromo-2-fluorobenzylcarbamate (CAS No. 864262-97-5) has emerged as a valuable reagent, offering a versatile scaffold for the introduction of a substituted benzylamine moiety. This guide provides a comprehensive technical overview for researchers on the procurement, evaluation, and application of this important synthetic intermediate.
The Strategic Importance of Tert-butyl 4-bromo-2-fluorobenzylcarbamate in Synthesis
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates several key features that render it a valuable tool for the construction of complex molecules:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle for the latent primary amine. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the amine functionality. The Boc group is generally stable to most nucleophiles and bases, offering a degree of orthogonality in multi-step syntheses[1].
-
An Aryl Bromide: The bromine atom on the phenyl ring serves as a versatile functional group for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the facile introduction of diverse substituents at this position, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
-
A Fluorine Substituent: The presence of a fluorine atom ortho to the benzyl group can significantly influence the physicochemical and metabolic properties of the final compound. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.
These features make Tert-butyl 4-bromo-2-fluorobenzylcarbamate a key intermediate in the synthesis of a variety of bioactive molecules, including substituted benzamides which have shown potential as anti-inflammatory agents[2][3][4].
Supplier Landscape and Procurement Considerations
A critical aspect of utilizing Tert-butyl 4-bromo-2-fluorobenzylcarbamate is the reliable sourcing of high-quality material. Several chemical suppliers offer this compound, and researchers should consider the following factors when making a purchasing decision:
| Supplier | Purity Specification | Availability | Notes |
| BLD Pharm | >95% | Inquire | Offers a range of related building blocks. |
| Appretech Scientific | 98% min | Inquire | Specializes in preclinical candidate compounds and pharmaceutical intermediates[5][6]. |
| King-Pharm | Inquire | In Stock, Ready to Ship | Provides basic product properties[3][7][8]. |
| PubChem Vendors | Varies | Varies | PubChem lists multiple potential suppliers for this compound[5]. |
Key Purchasing Considerations:
-
Purity and Characterization: Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. The CoA should provide evidence of purity (typically by HPLC and/or NMR) and confirm the identity of the compound.
-
Consistency: For long-term research projects, batch-to-batch consistency is crucial. Inquire about the supplier's quality control processes.
-
Availability and Lead Times: For time-sensitive projects, confirm the stock status and estimated delivery time.
-
Technical Support: A reliable supplier should be able to provide technical support regarding the handling, storage, and use of their products.
Quality Control and In-House Verification
Upon receipt of Tert-butyl 4-bromo-2-fluorobenzylcarbamate, it is prudent to perform in-house quality control to verify the identity and purity of the material. The following analytical techniques are recommended:
Recommended Analytical Methods
-
¹H NMR Spectroscopy: This is a fundamental technique to confirm the structure of the molecule. The spectrum should be consistent with the expected chemical shifts and coupling patterns for the aromatic, benzylic, and Boc protons.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A reverse-phase method with UV detection is typically suitable.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Representative Analytical Protocol: HPLC-UV Method
The following is a general HPLC-UV method that can be adapted for the analysis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 220 nm. The benzylamine moiety has UV absorbance maxima around 206 nm and 256 nm[1].
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Synthetic Applications and Experimental Protocols
The primary utility of Tert-butyl 4-bromo-2-fluorobenzylcarbamate lies in its role as a building block for more complex molecules. The following sections outline a potential synthetic workflow.
Conceptual Synthetic Workflow
The following diagram illustrates a common synthetic strategy employing Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
Caption: A typical synthetic workflow starting from Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
Experimental Protocol: Amide Synthesis (Illustrative Example)
The following is an illustrative protocol for the synthesis of a substituted benzamide, a class of compounds with potential anti-inflammatory activity[2][3][4]. This protocol is based on general amide coupling procedures and should be optimized for specific substrates.
Step 1: Suzuki Coupling (Illustrative)
-
To a solution of Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the desired aryl boronic acid (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
The mixture is degassed with argon or nitrogen.
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), is added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Boc Deprotection
-
The purified product from Step 1 is dissolved in a suitable solvent such as dichloromethane (DCM).
-
An excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added, and the reaction is stirred at room temperature for 1-4 hours.
-
The solvent and excess acid are removed under reduced pressure to yield the corresponding primary amine salt.
Step 3: Amide Coupling
-
To a solution of the amine salt from Step 2 in a suitable solvent (e.g., DMF or DCM) is added a carboxylic acid (1.1 eq), a coupling agent such as HATU or EDCI/HOBt (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 eq).
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed successively with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product is purified by column chromatography or recrystallization.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and medicinal chemistry. A thorough understanding of its properties, a careful selection of suppliers, and rigorous in-house quality control are essential for its effective use in research. The synthetic strategies and protocols outlined in this guide provide a framework for the successful application of this important reagent in the laboratory.
References
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Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105–115. [Link]
-
PubChem. (n.d.). Tert-butyl 4-bromo-2-fluorobenzylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed. [Link]
-
PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). tert-butyl (4-bromo-2-fluorobenzyl)carbamate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-bromo-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. 1H-NMR of tert-Butyl 2-bromoethylcarbamate, 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Retrieved from [Link]
-
TECNALIA. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. Retrieved from [Link]
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Safety and handling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
An In-depth Technical Guide to the Safe Handling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
This document provides a comprehensive technical overview of the safety protocols and handling procedures for Tert-butyl 4-bromo-2-fluorobenzylcarbamate (CAS No: 864262-97-5). It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a building block in complex organic synthesis. The guidance herein is synthesized from established chemical safety principles, regulatory standards, and an understanding of the compound's inherent reactivity, particularly concerning its Boc-protecting group.
Compound Profile and Physicochemical Properties
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a halogenated and Boc-protected amine derivative commonly employed in the synthesis of novel pharmaceutical agents. The presence of a fluorinated and brominated phenyl ring, combined with a reactive (yet protected) benzylamine moiety, makes it a versatile intermediate. Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate | [1] |
| CAS Number | 864262-97-5 | [1] |
| Molecular Formula | C₁₂H₁₅BrFNO₂ | [1] |
| Molecular Weight | 304.16 g/mol | [2] |
| Appearance | White to off-white solid (Typical) | Supplier Dependent |
Hazard Identification and Classification
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally published, its classification can be reliably inferred from structurally analogous compounds, such as tert-butyl 4-bromo-2-fluorobenzoate.[3][4] Researchers must handle this compound, at a minimum, with the precautions required for a substance with the following GHS classifications.
-
Signal Word: Warning
GHS Hazard Statements:
NFPA 704 Hazard Diamond
For emergency response situations, the National Fire Protection Association (NFPA) 704 standard provides a rapid, visual assessment of hazards.[5][6] The ratings below are estimated based on the known hazards of similar chemical structures and should be confirmed with a supplier-specific SDS when available.
| Hazard Category | Rating | Explanation |
| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury.[6][7] |
| Flammability (Red) | 1 | Must be preheated before ignition can occur.[5] |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions.[6] |
| Special (White) | - | No special hazards indicated. |
Chemical Reactivity and Stability Profile
A core aspect of safe handling is understanding the compound's chemical nature, particularly the stability of the tert-butoxycarbonyl (Boc) protecting group.
-
Stability: The compound is stable under recommended storage conditions in a tightly sealed container.
-
Acid Sensitivity: The Boc group is a cornerstone of amine protection strategy precisely because of its lability under acidic conditions.[8][9] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid.[10][11] This deprotection mechanism proceeds via the formation of a stable tert-butyl cation, which subsequently decomposes to isobutylene and CO₂.[11] This reactivity profile is not hazardous in a controlled synthetic context but is critical for defining chemical incompatibilities.
-
Incompatible Materials: To prevent unintended reactions and degradation, avoid contact with:
-
Strong Acids: (e.g., HCl, H₂SO₄, TFA) will cause deprotection of the amine.[10]
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates) can lead to vigorous, exothermic reactions.[12]
-
Strong Bases: While the Boc group is generally base-stable, strong bases should still be considered incompatible in storage.[12]
-
-
Hazardous Decomposition Products: Under combustion, the compound may decompose to release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).
Exposure Controls and Safe Handling Protocols
Adherence to Occupational Safety and Health Administration (OSHA) standards is mandatory in all U.S. laboratories.[13] The following protocols are designed to minimize exposure and ensure a safe working environment, in line with the OSHA Laboratory Standard (29 CFR 1910.1450).[14]
Engineering Controls
Primary containment is the most effective method of exposure prevention.
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to control airborne dust and vapors.[15]
-
Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[12]
Personal Protective Equipment (PPE)
PPE serves as the final barrier between the researcher and the chemical.[15][16]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.
-
Hand Protection: Nitrile gloves are required. Always check the manufacturer's data for compatibility and breakthrough times. Dispose of contaminated gloves immediately.
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure legs and feet are covered with long pants and closed-toe shoes.
Standard Operating Procedure (SOP) for Handling
The following workflow ensures a systematic and safe approach to handling Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
Accidental Release and Fire-Fighting
-
Spill Response: For a small spill, ensure the area is well-ventilated and personnel are wearing full PPE. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.
-
Fire-Fighting: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products. [17]
Disposal Considerations
All waste containing this compound, including empty containers, must be treated as hazardous waste. [18]* Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the product to enter drains or waterways. [17]* Contact a licensed professional waste disposal service to arrange for pickup and disposal.
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NFPA 704 - Wikipedia. [Link]
-
What Is the NFPA Fire Diamond? (NFPA 704) - US Hazmat Storage. [Link]
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NFPA 704 Standard System for Identification of Hazards of Materials for Emergency Response - ResponderHelp. [Link]
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Laboratory Safety Guidance - OSHA. [Link]
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Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]
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BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials - IPG. [Link]
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OSHA Standards to Know Before Starting Your Lab. [Link]
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Boc Protecting Group for Amines - Chemistry Steps. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
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(Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate - PubChem. [Link]
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tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem. [Link]
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Tert-butyl 4-bromo-2-fluorobenzylcarbamate solubility and stability
An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Introduction
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a key intermediate in modern organic synthesis and medicinal chemistry. As a derivative of benzylamine, it features a tert-butyloxycarbonyl (Boc) protecting group, a common strategy to temporarily mask the reactivity of a primary amine. This functionalization allows for selective chemical transformations at other positions of the molecule. Its utility is prominent in the construction of complex molecules, particularly in the development of novel pharmaceutical agents where precise molecular architecture is paramount.[1][2][3][4]
The physical and chemical properties of such an intermediate—specifically its solubility in various solvent systems and its stability under diverse environmental conditions—are critical parameters that dictate its handling, reaction setup, purification, and long-term storage. A thorough understanding of these characteristics is essential for developing robust, reproducible, and scalable synthetic processes. This guide provides a comprehensive technical overview of the solubility and stability profile of Tert-butyl 4-bromo-2-fluorobenzylcarbamate, offering both theoretical insights and practical, field-proven experimental protocols.
Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. The structure of Tert-butyl 4-bromo-2-fluorobenzylcarbamate, with its halogenated aromatic ring and lipophilic Boc group, suggests moderate lipophilicity and limited aqueous solubility.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate | PubChem[5] |
| CAS Number | 864262-97-5 | PubChem[5] |
| Molecular Formula | C₁₂H₁₅BrFNO₂ | PubChem[5] |
| Molecular Weight | 304.15 g/mol | PubChem[5] |
| Predicted XLogP3 | 3.2 | PubChem[5] |
| Polar Surface Area | 38.3 Ų | PubChem[5] |
The predicted XLogP3 value of 3.2 indicates a preference for a lipid environment over an aqueous one, suggesting low water solubility.
Solubility Profile Assessment
Solubility is a critical factor for any compound intended for use in solution-phase chemistry or for formulation development. The assessment of solubility in a range of solvents provides the necessary data to select appropriate media for synthesis, purification, and analytical characterization.
Theoretical Solubility Assessment
Based on its structure, Tert-butyl 4-bromo-2-fluorobenzylcarbamate is predicted to be:
-
Highly soluble in common polar aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone.
-
Soluble in polar protic solvents like methanol, ethanol, and isopropanol.
-
Poorly soluble to insoluble in water and non-polar hydrocarbon solvents like hexanes. The bulky, non-polar tert-butyl group and the hydrophobic bromofluorophenyl ring significantly outweigh the hydrogen bonding capability of the carbamate N-H group, leading to low aqueous solubility.
Experimental Protocol for Solubility Determination
To quantitatively determine the solubility, a robust and reproducible method is required. The following equilibrium shake-flask method is a standard approach.
Causality: The shake-flask method ensures that the solvent becomes fully saturated with the solute, reaching a true equilibrium. Subsequent analysis by a validated quantitative method like HPLC provides an accurate measurement of the dissolved concentration.
Protocol:
-
Preparation: Add an excess amount of Tert-butyl 4-bromo-2-fluorobenzylcarbamate to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (e.g., Water, pH 4.0 buffer, pH 7.4 buffer, Methanol, Acetonitrile, THF). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for the excess solid to settle.
-
Filtration/Centrifugation: Carefully withdraw a known volume of the supernatant. To remove any undissolved micro-particles, which would falsely elevate the measured concentration, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.
-
Dilution: Accurately dilute the clear supernatant with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4) against a standard curve prepared from a known concentration of the compound.
Data Presentation: Anticipated Solubility
The following table presents the expected solubility profile based on the compound's structure.
| Solvent | Type | Expected Solubility |
| Water | Aqueous | < 0.1 mg/mL (Insoluble) |
| Phosphate Buffer (pH 7.4) | Aqueous Buffer | < 0.1 mg/mL (Insoluble) |
| Acetate Buffer (pH 4.0) | Aqueous Buffer | < 0.1 mg/mL (Insoluble) |
| Methanol (MeOH) | Polar Protic | > 50 mg/mL (Freely Soluble) |
| Acetonitrile (ACN) | Polar Aprotic | > 50 mg/mL (Freely Soluble) |
| Tetrahydrofuran (THF) | Polar Aprotic | > 100 mg/mL (Very Soluble) |
| Dichloromethane (DCM) | Non-polar | > 100 mg/mL (Very Soluble) |
| Hexanes | Non-polar | < 1 mg/mL (Sparingly Soluble) |
Visualization: Solubility Determination Workflow
Caption: Workflow for experimental solubility determination.
Stability Profile and Forced Degradation
Understanding the chemical stability of a molecule is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradants that could arise during synthesis or formulation. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are the cornerstone of this evaluation.[6][7] They involve exposing the compound to stress conditions to accelerate its decomposition.
General Stability of Carbamates
The carbamate functional group is generally stable, behaving as an "amide-ester" hybrid.[3] However, it possesses two primary points of lability:
-
The Carbamate Linkage: This can undergo hydrolysis, particularly under strong basic conditions.[6]
-
The Tert-butyl (Boc) Group: This is a well-known acid-labile protecting group, designed to be removed under acidic conditions.[8]
Experimental Protocol for Forced Degradation
This protocol is designed to systematically evaluate the stability of Tert-butyl 4-bromo-2-fluorobenzylcarbamate under various stress conditions.
Causality: This study is self-validating. By subjecting the compound to a range of orthogonal stress conditions (acid, base, oxidant, heat, light), we can systematically probe its weaknesses and establish a comprehensive degradation map. The goal is to achieve 5-20% degradation, which is sufficient to identify and quantify major degradants without completely consuming the parent compound.[6]
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N Hydrochloric Acid (HCl).
-
Heat the solution at 60 °C for 24-48 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1N Sodium Hydroxide (NaOH), dilute with mobile phase, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N Sodium Hydroxide (NaOH).
-
Keep the solution at room temperature for 24-48 hours. Base-catalyzed hydrolysis is often rapid and may not require heat.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1N HCl, dilute with mobile phase, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3-6% Hydrogen Peroxide (H₂O₂).[6]
-
Store the solution at room temperature, protected from light, for 48 hours.
-
At specified time points, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80 °C for 7 days.
-
Also, place a vial of the stock solution in the oven.
-
At specified time points, dissolve the solid sample or dilute the solution sample and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC.
-
Visualization: Forced Degradation Workflow
Caption: General workflow for a forced degradation study.
Anticipated Degradation Pathways
The chemical structure allows for the prediction of two primary degradation pathways under hydrolytic stress.
1. Acid-Catalyzed Degradation (De-protection): Under acidic conditions, the Boc group is expected to be the primary site of cleavage via the formation of a stable tert-butyl carbocation.
Caption: Predicted degradation pathway under acidic conditions.
2. Base-Catalyzed Degradation (Hydrolysis): Under basic conditions, the carbamate ester linkage is susceptible to nucleophilic attack by hydroxide ions, leading to the collapse of the carbamate moiety.
Caption: Predicted degradation pathway under basic conditions.
Analytical Methodologies
A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this type of molecule.[6][7]
Causality: A stability-indicating method is one that can accurately measure the decrease in the active substance concentration due to degradation. This is achieved by ensuring baseline separation between the peak of the intact parent compound and the peaks of all potential degradation products and impurities.
Protocol for a Stability-Indicating HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent peak shape for the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak resolution. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is necessary to elute the parent compound and separate it from potentially more polar (degradation products) or less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Detection | UV at 220 nm and 254 nm | The aromatic ring will have strong absorbance in the UV region. Monitoring multiple wavelengths can help in identifying impurities. |
Safe Handling and Storage Recommendations
Based on the anticipated stability profile, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from direct sunlight and heat. For long-term storage, refrigeration (2-8 °C) is advisable.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. The Boc group is particularly sensitive to acidic conditions.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust or vapors.
Conclusion
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a compound of significant interest in synthetic chemistry. Its utility is maximized when its physicochemical properties are well-understood. It exhibits solubility characteristics typical of a moderately lipophilic, protected amine, being freely soluble in common organic solvents but poorly soluble in aqueous media. Its stability is robust under neutral conditions, but it is susceptible to degradation via two distinct pathways: acid-catalyzed cleavage of the Boc protecting group and base-catalyzed hydrolysis of the carbamate linkage. The protocols and data presented in this guide provide a solid framework for researchers to handle, store, and utilize this valuable chemical intermediate effectively and safely.
References
- BenchChem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
- Restek Corporation. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food.
-
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-297. Retrieved from [Link]
-
Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. Retrieved from [Link]
-
Restek Corporation. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. Retrieved from [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
Werner, M. W., & Furlong, E. T. (1995). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. U.S. Geological Survey. Retrieved from [Link]
-
Engebretson, J. A. (2002). Chromatographic Analysis of Insecticidal Carbamates. Journal of AOAC International, 85(1), 208-217. Retrieved from [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53432589, Tert-butyl 4-bromo-2-fluorobenzylcarbamate. Retrieved from [Link]
-
Akbari, J., & Heydari, A. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(3), 237-241. Retrieved from [Link]
-
Deadman, B. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(7), 1432-1438. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
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Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(12), 227-236. Retrieved from [Link]
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Spectroscopic Characterization of Tert-butyl 4-bromo-2-fluorobenzylcarbamate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 4-bromo-2-fluorobenzylcarbamate, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this molecule.
Introduction
Tert-butyl 4-bromo-2-fluorobenzylcarbamate (C₁₂H₁₅BrFNO₂) is a halogenated and N-Boc protected benzylamine derivative. The presence of bromine and fluorine atoms, along with the bulky tert-butyloxycarbonyl (Boc) protecting group, imparts unique chemical properties that are leveraged in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications. Accurate and unambiguous characterization of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the final product. This guide provides a detailed analysis of its spectroscopic signature.
Chemical Structure and Numbering
For clarity throughout this guide, the following IUPAC naming and numbering scheme for Tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate will be utilized.
Caption: Structure of Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Tert-butyl 4-bromo-2-fluorobenzylcarbamate, both ¹H and ¹³C NMR provide critical information, with the added complexity and diagnostic value of fluorine coupling.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the tert-butyl, methylene, carbamate N-H, and aromatic protons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | Singlet | 9H | -C(CH ₃)₃ |
| ~4.35 | Doublet | 2H | -NH-CH ₂-Ar |
| ~5.00 | Broad Triplet | 1H | -NH - |
| ~7.20 | Triplet | 1H | Ar-H ₅ |
| ~7.35 | Doublet of Doublets | 1H | Ar-H ₃ |
| ~7.45 | Doublet of Doublets | 1H | Ar-H ₆ |
Interpretation:
-
Tert-butyl Protons: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.45 ppm. This upfield chemical shift is characteristic of the Boc protecting group.[1][2]
-
Methylene Protons: The two benzylic protons (-CH₂-) are diastereotopic due to the adjacent stereogenic center created by restricted rotation around the N-C(O) bond. They are expected to appear as a doublet around 4.35 ppm, coupled to the N-H proton.
-
Carbamate Proton: The N-H proton of the carbamate linkage is expected to give a broad triplet around 5.00 ppm due to coupling with the adjacent methylene protons and quadrupole broadening from the nitrogen atom.
-
Aromatic Protons: The aromatic region will display a complex pattern due to the substitution. The proton at position 5 (H₅) is expected to be a triplet, coupled to H₃ and H₆. H₃ and H₆ will appear as doublet of doublets due to coupling to each other and to H₅, and also showing smaller couplings to the fluorine atom. The presence of the electronegative fluorine atom generally deshields ortho and para protons.[3][4]
Experimental Protocol: ¹H NMR [5][6]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~28.3 | -C(C H₃)₃ |
| ~40.0 | -NH-C H₂-Ar |
| ~80.0 | -C (CH₃)₃ |
| ~115.0 (d, ¹JCF ≈ 245 Hz) | C -F |
| ~118.0 (d, ²JCF ≈ 20-25 Hz) | C -Br |
| ~125.0 (d, ²JCF ≈ 20-25 Hz) | Ar-C H |
| ~129.0 (d, ³JCF ≈ 5-10 Hz) | Ar-C H |
| ~132.0 (d, ³JCF ≈ 5-10 Hz) | Ar-C H |
| ~138.0 (d, ⁴JCF ≈ 2-5 Hz) | Ar-C -CH₂ |
| ~156.0 | -NC (O)O- |
Interpretation:
-
Aliphatic Carbons: The three equivalent methyl carbons of the tert-butyl group are expected around 28.3 ppm.[2][7] The quaternary carbon of the tert-butyl group will appear around 80.0 ppm. The benzylic carbon is anticipated around 40.0 ppm.
-
Aromatic Carbons: The aromatic carbons will exhibit splitting due to coupling with the fluorine atom. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz.[8][9] The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings.
-
Carbamate Carbonyl: The carbonyl carbon of the carbamate is expected to be in the downfield region, around 156.0 ppm.[2]
Experimental Protocol: ¹³C NMR [5][10]
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 125 MHz NMR spectrometer. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Caption: General workflow for NMR analysis.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch (carbamate) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1520 | Medium | N-H bend (carbamate) |
| ~1250 | Strong | C-N stretch |
| ~1160 | Strong | C-O stretch |
| ~1050 | Strong | C-F stretch |
Interpretation:
-
N-H Vibrations: A medium intensity peak around 3350 cm⁻¹ is expected for the N-H stretching vibration of the secondary carbamate.[11] The N-H bending vibration is anticipated around 1520 cm⁻¹.[12]
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.[2][12]
-
C-H Stretches: Aliphatic C-H stretching from the tert-butyl and methylene groups will appear around 2970 cm⁻¹.
-
C-N and C-O Stretches: Strong absorptions for the C-N and C-O single bonds are expected in the fingerprint region, around 1250 cm⁻¹ and 1160 cm⁻¹, respectively.
-
C-F Stretch: A strong band in the 1050 cm⁻¹ region is indicative of the C-F bond.
Experimental Protocol: FT-IR (ATR) [13][14]
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this compound.
Table 4: Predicted ESI-MS Data
| m/z | Ion |
| 304/306 | [M+H]⁺ |
| 248/250 | [M+H - C₄H₈]⁺ |
| 204/206 | [M+H - Boc]⁺ |
| 57 | [C₄H₉]⁺ |
Interpretation:
-
Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 304 and 306, with approximately equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
Fragmentation: Common fragmentation pathways for N-Boc protected compounds include the loss of isobutylene (56 Da) to give a fragment at m/z 248/250, and the loss of the entire Boc group (100 Da) resulting in a fragment at m/z 204/206.[15][16] The tert-butyl cation at m/z 57 is also a characteristic fragment.[16]
Experimental Protocol: ESI-MS [17][18]
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.
Caption: Predicted fragmentation in ESI-MS.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical profile for Tert-butyl 4-bromo-2-fluorobenzylcarbamate. The predicted ¹H and ¹³C NMR, IR, and MS data are based on established principles of spectroscopy and data from analogous structures. This guide serves as a valuable resource for researchers in confirming the synthesis and purity of this important chemical intermediate, ensuring the quality and success of their scientific endeavors.
References
-
UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Duke NMR Center. (n.d.). Coupling constants. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
-
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). The 1H-NMR experiment. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Purity and assay of commercial Tert-butyl 4-bromo-2-fluorobenzylcarbamate
An In-depth Technical Guide to the Purity and Assay of Commercial Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Abstract
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a key building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and precise quantification (assay) are paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and regulatory compliance of the final drug product. This technical guide provides a comprehensive overview of the critical aspects of quality control for this compound. We will delve into the likely impurity profile based on its synthetic route, effective purification strategies, and a detailed examination of the analytical methodologies required to ensure its quality. This document is intended for researchers, scientists, and drug development professionals who handle, synthesize, or analyze this vital intermediate.
Introduction: The Role in Drug Discovery
The utility of Tert-butyl 4-bromo-2-fluorobenzylcarbamate stems from its unique combination of functional groups. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines, prized for its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2] The fluorinated and brominated aromatic ring provides a scaffold that can be further functionalized through cross-coupling reactions or nucleophilic aromatic substitution, making it a versatile precursor for complex molecular architectures. Ensuring the starting material is of high purity is the foundational step in any successful multi-step synthesis.[3]
Synthetic Profile and Potential Impurities
A common and efficient route to synthesize Tert-butyl 4-bromo-2-fluorobenzylcarbamate involves the reaction of (4-bromo-2-fluorophenyl)methanamine with di-tert-butyl dicarbonate (Boc₂O).[4] Understanding this process is critical to predicting the potential impurities that may be present in the commercial material.
Typical Synthesis Reaction: (4-bromo-2-fluorophenyl)methanamine + (Boc)₂O → Tert-butyl 4-bromo-2-fluorobenzylcarbamate + CO₂ + tert-Butanol
The primary sources of impurities include:
-
Unreacted Starting Materials: Residual (4-bromo-2-fluorophenyl)methanamine and di-tert-butyl dicarbonate.
-
By-products of Synthesis: Impurities arising from the synthesis of the starting amine or side reactions during the Boc-protection step.
-
Solvent-Related Impurities: Residual solvents used during the reaction and purification process.
Below is a visualization of the target molecule and its key potential process-related impurities.
Caption: Key chemical structures in the analysis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
Purification Strategies: Achieving High Purity
The removal of process-related impurities is essential for delivering a high-quality intermediate. The choice of purification method depends on the nature of the impurities and the required purity level.
-
Recrystallization: This is often the most effective and scalable method for purifying solid carbamates.[5][6] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. A suitable solvent will dissolve the compound and impurities at an elevated temperature, and upon cooling, the target compound will selectively crystallize out, leaving the impurities in the mother liquor. The selection of an appropriate solvent or solvent mixture (e.g., heptane/ethyl acetate, ethanol/water) is determined empirically to maximize recovery and purity.
-
Column Chromatography: For removing impurities with polarities very similar to the product, silica gel column chromatography is the preferred method. While less scalable than recrystallization, it offers superior separation. A non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) is typically used to elute the components from the silica gel, with fractions collected and analyzed to isolate the pure product.
Analytical Methods for Purity and Assay
A multi-pronged analytical approach is necessary to fully characterize the purity and determine the assay of Tert-butyl 4-bromo-2-fluorobenzylcarbamate. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for determining both the purity (by area normalization) and the assay (by comparison to a reference standard) of pharmaceutical intermediates.[8] Its ability to separate a wide range of compounds makes it ideal for detecting and quantifying impurities.[9]
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the standard choice. The non-polar C18 chains interact with the moderately non-polar analyte, providing excellent retention and separation from both more polar and less polar impurities.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is employed. Starting with a higher aqueous content allows polar impurities to elute first. Gradually increasing the organic solvent concentration then elutes the main compound, followed by any less polar impurities.
-
Detector: A UV detector is highly effective because the benzene ring in the molecule has a strong chromophore that absorbs UV light, typically around 220-270 nm.
Experimental Protocol: HPLC Assay and Purity Determination
-
Standard Preparation: Accurately weigh approximately 25 mg of Tert-butyl 4-bromo-2-fluorobenzylcarbamate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).
-
Sample Preparation: Prepare the sample solution in the same manner as the standard, using the commercial batch of the material.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 225 nm
-
Column Temperature: 30 °C
-
-
Gradient Program:
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
-
Calculation:
-
Assay (% w/w): (Peak Area of Sample / Peak Area of Standard) x (Weight of Standard / Weight of Sample) x Purity of Standard
-
Purity (% Area): (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the primary tool, GC-MS serves as an excellent confirmatory method, especially for identifying volatile or semi-volatile impurities.[10] A key consideration for carbamates is their potential thermal lability.[11][12]
Causality Behind Method Choices:
-
Injection Technique: A programmable temperature vaporizer (PTV) injector is often preferred over a standard split/splitless injector. Starting at a lower temperature and ramping up quickly minimizes the time the analyte spends in the hot injection port, reducing the risk of thermal degradation.
-
Mass Spectrometry (MS) Detector: The MS detector provides structural information based on the fragmentation pattern of the molecule, allowing for unambiguous identification of the main peak and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unequivocal structure confirmation and for detecting impurities that might be invisible to UV-based detectors.[7] Both ¹H and ¹³C NMR should be performed.
Interpreting the ¹H NMR Spectrum:
-
tert-Butyl Group: A sharp singlet at ~1.4-1.5 ppm, integrating to 9 protons. Its singlet nature is due to the chemical equivalence of the nine protons and the absence of adjacent protons for coupling.[13]
-
Methylene Group (-CH₂-): A doublet around 4.3-4.4 ppm, integrating to 2 protons, coupled to the NH proton.
-
NH Proton: A broad triplet around 4.8-5.0 ppm, integrating to 1 proton. The broadness is due to chemical exchange and quadrupole effects from the nitrogen atom.[13]
-
Aromatic Protons: Three protons in the aromatic region (~7.0-7.5 ppm) with complex splitting patterns due to fluorine-hydrogen and hydrogen-hydrogen coupling.
The absence of unexpected signals confirms high purity, while the presence of minor peaks can help identify and quantify specific impurities by integrating their signals relative to the main compound.
Method Validation and Trustworthiness
For use in drug development, all analytical methods must be validated to ensure they are suitable for their intended purpose.[14][15] This documented process provides evidence that the method is accurate, precise, specific, and robust.[16][17] Key validation parameters according to International Council for Harmonisation (ICH) guidelines include:
-
Accuracy: Closeness of test results to the true value.
-
Precision: Agreement among a series of measurements.
-
Specificity: Ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Proportional relationship between concentration and analytical signal.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has suitable accuracy and precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[17]
A self-validating system ensures that on any given day of analysis, system suitability tests are performed to confirm the instrument and method are performing as expected before analyzing samples.
Overall Quality Control Workflow
The entire process from synthesis to final release can be visualized as a structured workflow, ensuring quality at each stage.
Caption: A comprehensive workflow for the synthesis and quality control of Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
Conclusion
The quality of Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a critical determinant of success in synthetic campaigns targeting novel therapeutics. A thorough understanding of its synthesis, potential impurities, and robust analytical characterization is not merely a quality control exercise but a fundamental aspect of scientific integrity and risk management in drug development. By employing a suite of orthogonal analytical techniques like HPLC, GC-MS, and NMR, and adhering to the principles of method validation, researchers and manufacturers can ensure the material they use is of the requisite purity and quality, thereby safeguarding the integrity of their research and the potential safety of future medicines.
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- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012). Semantic Scholar.
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- Method for processing crystalline ammonium carbamate. (1994). Google Patents.
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tert-Butyl (4-bromo-2-fluorobenzyl)carbamate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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The Strategic Utility of Tert-butyl 4-bromo-2-fluorobenzylcarbamate in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Tert-butyl 4-bromo-2-fluorobenzylcarbamate has emerged as a highly versatile and valuable intermediate, embodying key structural features that are frequently sought after in medicinal chemistry. This technical guide provides an in-depth analysis of the potential applications of this compound, with a particular focus on its role as a precursor for targeted therapies in oncology. Drawing parallels with the synthesis of the approved B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax, we will explore the synthetic utility of its constituent functional groups and propose its application in the generation of next-generation drug candidates. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both strategic insights and practical, actionable protocols.
Introduction: The Significance of the 4-Bromo-2-fluorobenzyl Moiety in Drug Design
The 4-bromo-2-fluorobenzyl scaffold is a privileged motif in medicinal chemistry, most notably recognized for its integral role in the structure of Venetoclax, a first-in-class, potent, and selective inhibitor of the anti-apoptotic protein Bcl-2. The strategic incorporation of halogen atoms significantly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Fluorine: The presence of a fluorine atom at the 2-position of the benzyl ring can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its high electronegativity can modulate the pKa of nearby functionalities and lead to more favorable interactions with biological targets.
-
Bromine: The bromine atom at the 4-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of molecular fragments, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.
The clinical success of Venetoclax has underscored the therapeutic potential of molecules containing the 4-bromo-2-fluorobenzyl core, thereby stimulating significant interest in building blocks that provide efficient access to this key structural unit.
Tert-butyl 4-bromo-2-fluorobenzylcarbamate: A Versatile Synthetic Intermediate
Tert-butyl 4-bromo-2-fluorobenzylcarbamate (CAS No: 864262-97-5) is a crystalline solid with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol .[1] This compound strategically combines the advantageous 4-bromo-2-fluorobenzyl core with a Boc-protected aminomethyl group, offering a unique set of synthetic opportunities.
| Property | Value |
| Molecular Formula | C12H15BrFNO2 |
| Molecular Weight | 304.16 g/mol |
| CAS Number | 864262-97-5 |
| Appearance | White to off-white solid |
| Key Functional Groups | Aryl Bromide, Aryl Fluoride, Boc-protected Amine |
Table 1: Physicochemical Properties of Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
The true synthetic power of this reagent lies in the orthogonal reactivity of its key functional groups:
-
The Aryl Bromide: This functionality is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents at the 4-position of the benzyl ring.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable and reliable means of masking the reactivity of the primary amine.[2] It is resistant to a wide range of reaction conditions, yet can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to unveil the free amine for subsequent functionalization.[3] This allows for the sequential elaboration of the molecule, a cornerstone of complex drug synthesis.
Synthetic Applications in Medicinal Chemistry
The dual functionality of Tert-butyl 4-bromo-2-fluorobenzylcarbamate makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening and for the focused optimization of lead compounds.
Buchwald-Hartwig Amination: A Gateway to Novel Amine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5][6][7] Tert-butyl 4-bromo-2-fluorobenzylcarbamate is an excellent substrate for this reaction, allowing for the coupling of a wide range of primary and secondary amines to the aryl ring.
Figure 1: Generalized workflow for the Buchwald-Hartwig amination of Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
This reaction is pivotal in the synthesis of the core of Venetoclax, where a Buchwald-Hartwig amination is employed to connect two key building blocks.[8][9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst such as Pd2(dba)3 (0.05 eq.), a suitable phosphine ligand like XPhos (0.1 eq.), and a base such as sodium tert-butoxide (1.5 eq.).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sequential Functionalization: A Strategy for Complex Molecule Synthesis
The presence of the Boc-protecting group allows for a sequential functionalization strategy. First, the aryl bromide can be modified via a cross-coupling reaction. Subsequently, the Boc group can be removed to expose the primary amine, which can then be further derivatized.
Figure 2: A logical workflow for the sequential functionalization of Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
This approach provides a powerful platform for generating diverse molecular architectures from a single, readily available starting material.
Application in the Synthesis of BCL-2 Inhibitors and Other Oncology Targets
The structural similarity of Tert-butyl 4-bromo-2-fluorobenzylcarbamate to the precursors of Venetoclax makes it an exceptionally attractive building block for the synthesis of novel BCL-2 inhibitors. While the large-scale synthesis of Venetoclax utilizes the corresponding tert-butyl benzoate, the carbamate offers an alternative route that may present certain advantages.[9][10]
The aminomethyl group, once deprotected, can serve as a key point of attachment for various side chains designed to interact with the BH3-binding groove of BCL-2. The ability to perform a Buchwald-Hartwig amination at the 4-position allows for the introduction of the biaryl ether moiety characteristic of Venetoclax and its analogues.
Beyond BCL-2, the 4-bromo-2-fluorobenzyl scaffold is of interest for the development of inhibitors of other protein-protein interactions and kinase inhibitors, where the specific substitution pattern can be fine-tuned to achieve high potency and selectivity.
Conclusion
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a strategically designed building block with significant potential in medicinal chemistry. Its orthogonal functional groups—the versatile aryl bromide and the readily deprotectable Boc-protected amine—provide a robust platform for the synthesis of complex molecules, particularly in the realm of oncology. The proven importance of the 4-bromo-2-fluorobenzyl moiety in the clinically successful BCL-2 inhibitor Venetoclax strongly supports the utility of this carbamate derivative in the discovery and development of next-generation targeted therapies. Researchers and drug development professionals are encouraged to consider this valuable intermediate in their synthetic strategies to accelerate the generation of novel and impactful medicines.
References
- Ku, Y.-Y., Chan, V. S., Christesen, A., Grieme, T., Mulhern, M., Pu, Y.-M., & Wendt, M. D. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. The Journal of Organic Chemistry, 84(8), 4814–4829.
- Malek, S., Leverson, J. D., & Humerickhouse, R. (2019). Synthetic Routes for Venetoclax at Different Stages of Development. ACS Medicinal Chemistry Letters, 10(10), 1356–1360.
- Wang, L., Zhang, Y., & Li, Y. (2018). Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Chinese Journal of Organic Chemistry, 38(11), 2883-2892.
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PubChem. (n.d.). Tert-butyl 4-bromo-2-fluorobenzylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
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StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
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Wikipedia. (2023, December 1). Buchwald–Hartwig amination. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). tert-butyl (4-bromo-2-fluorobenzyl)carbamate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Buch-wald-Hartwig Amination of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
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Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide to the palladium-catalyzed amination of tert-butyl 4-bromo-2-fluorobenzylcarbamate, a substrate of interest in pharmaceutical and materials science. We delve into the practical and mechanistic nuances of this transformation, offering a detailed experimental protocol, a rationale for reagent selection, and troubleshooting strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction.
Introduction: The Strategic Importance of C-N Bond Formation
The construction of C-N bonds is a fundamental pursuit in organic synthesis, as these linkages are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[3] The Buchwald-Hartwig amination has emerged as a preferred method for forging these bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often suffer from limited substrate scope and poor functional group tolerance.[1]
The subject of this guide, tert-butyl 4-bromo-2-fluorobenzylcarbamate, presents a unique set of challenges and opportunities. The presence of a fluorine atom ortho to the bromine can influence the electronic properties and reactivity of the aryl bromide. The carbamate functionality, while generally stable, requires careful consideration of base selection to avoid unwanted side reactions. This guide will navigate these subtleties to provide a robust and reproducible protocol.
Mechanistic Underpinnings: A Rationale-Driven Approach
A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][4]
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl bromide C-Br bond, forming a Pd(II) complex.[4][5] This is often the rate-determining step of the reaction.[5]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][4]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[4][5][6]
Figure 2: A flowchart outlining the experimental workflow for the Buchwald-Hartwig amination.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%). Then, add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Considerations
Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality reagents/solvents, insufficient temperature. | Use a pre-catalyst, ensure all reagents are pure and solvents are anhydrous, screen different ligands and bases, increase the reaction temperature. [7] |
| Hydrodehalogenation | A common side reaction where the aryl halide is reduced. [1] | Use a different ligand or base. Sometimes, a lower reaction temperature can minimize this side product. A bimetallic palladium-copper nanocatalyst has been shown to suppress this pathway. [8] |
| Formation of Bithiophene | A byproduct that can be observed in some cases. [9] | Optimize catalyst loading and reaction time. |
| Decomposition of Starting Material or Product | Base sensitivity, high reaction temperature. | Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃). [10]Attempt the reaction at a lower temperature for a longer duration. |
Conclusion
The Buchwald-Hartwig amination of tert-butyl 4-bromo-2-fluorobenzylcarbamate is a powerful transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can achieve high yields and purity. This guide provides a solid foundation for the successful implementation of this important reaction.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
- Shen, B., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Norrby, P.-O., et al. (2014).
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
- de la Torre, A., et al. (2009). Fluorous-Tagged Carbamates for the Pd-Catalyzed Amination of Aryl Halides. The Journal of Organic Chemistry.
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Retrieved from [Link]
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
-
Semantic Scholar. (n.d.). Buchwald-Hartwig Amination of Nitroarenes. Retrieved from [Link]
-
PubMed. (n.d.). Fluorous-tagged carbamates for the pd-catalyzed amination of aryl halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted carbamate synthesis by carbamidation. Retrieved from [Link]
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Palladium-catalyzed cross-coupling with Tert-butyl 4-bromo-2-fluorobenzylcarbamate
An Application Guide for Palladium-Catalyzed Cross-Coupling Reactions with Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Introduction: Strategic Functionalization of a Key Building Block
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in modern organic synthesis, enabling the precise and efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1] These transformations, celebrated with the 2010 Nobel Prize in Chemistry, are indispensable tools in the pharmaceutical, agrochemical, and materials science industries for their broad substrate scope and functional group tolerance.[2]
This guide focuses on a particularly valuable substrate: Tert-butyl 4-bromo-2-fluorobenzylcarbamate . This molecule is a trifecta of strategic chemical handles. The bromine atom serves as the primary reactive site for palladium-catalyzed cross-coupling. The ortho-fluoro substituent can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in drug discovery.[3][4] The tert-butylcarbamate (Boc) group is a robust and common protecting group for the benzylamine, which can be deprotected in later synthetic stages to reveal a key pharmacophore.[3]
This document provides detailed application notes and step-by-step protocols for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this versatile building block. The aim is to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource for synthesizing novel and complex molecular architectures.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for creating biaryl and related structures by coupling an organoboron compound with an organic halide.[3][5] Its operational simplicity and the stability and low toxicity of boronic acid reagents contribute to its widespread use.[6]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[2][7][8] The cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex. This is followed by transmetalation , where the organic group from the base-activated boronic acid is transferred to the palladium(II) center. The cycle concludes with reductive elimination , which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7][8]
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Application Notes: Optimizing for Success
-
Catalyst & Ligand Selection: For standard aryl bromides like our substrate, Pd(PPh₃)₄ is a reliable and commercially available catalyst that often requires no additional ligand.[3] For more challenging couplings, catalyst systems like PdCl₂(dppf) or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve reaction rates and yields.[9]
-
Base: A base is essential to activate the boronic acid for transmetalation.[10] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[3] Cs₂CO₃ is more soluble and often more effective but also more expensive.
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is typical.[11] The aqueous phase supports the inorganic base, while the organic phase dissolves the substrate and catalyst.
-
Substrate Considerations: The electron-withdrawing nature of the ortho-fluoro group can accelerate the oxidative addition step, potentially allowing for milder reaction conditions. The bulky Boc-protecting group is generally stable under Suzuki conditions.
Representative Protocol: Synthesis of Tert-butyl (2-fluoro-4-phenylbenzyl)carbamate
This protocol provides a general method for coupling with phenylboronic acid.[3][11]
Materials:
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Toluene and Water (e.g., 4:1 v/v)
-
Round-bottom flask or Schlenk tube, condenser, magnetic stirrer, heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add Tert-butyl 4-bromo-2-fluorobenzylcarbamate, phenylboronic acid, and potassium carbonate.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL toluene, 2 mL water for a 1 mmol scale reaction) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | >90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 75-85 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O | 90 | Moderate |
Note: Yields are based on analogous systems and serve as a starting point for optimization.[11][12]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is the premier palladium-catalyzed method for forming C-N bonds, coupling aryl halides with a vast array of primary and secondary amines.[13][14][15] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[15]
Mechanistic Rationale
The catalytic cycle is similar to the Suzuki coupling but with distinct intermediates.[13][16] After the initial oxidative addition of the aryl bromide to Pd(0), the amine coordinates to the palladium(II) complex. A strong base then deprotonates the coordinated amine to form a palladium amido complex. The final, often rate-limiting, reductive elimination step forms the C-N bond and regenerates the Pd(0) catalyst.[15][17]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Application Notes: Ligands and Bases are Key
-
Ligand Choice is Critical: The success of Buchwald-Hartwig amination is highly dependent on the ligand.[15] Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are crucial for promoting the challenging reductive elimination step and preventing catalyst decomposition.[18] Bidentate ligands like BINAP or dppf can also be effective.[13]
-
Base Selection: Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common choice.[19] For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.[17]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[18]
-
Amine Scope: The reaction is broadly applicable to both primary and secondary aliphatic and aromatic amines.[19] Reactions with primary amines can sometimes lead to diarylation, which can be mitigated by careful control of stoichiometry and reaction conditions.
Representative Protocol: Synthesis of Tert-butyl (2-fluoro-4-(morpholino)benzyl)carbamate
This protocol details a typical amination using morpholine.[18][20]
Materials:
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) and XPhos (4 mol%) OR a pre-formed precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Sealed tube or reaction vessel suitable for heating
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried sealed tube, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Substrate Addition: Add Tert-butyl 4-bromo-2-fluorobenzylcarbamate and a magnetic stir bar.
-
Solvent and Amine Addition: Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by morpholine via syringe under an inert atmosphere.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu (1.4) | Toluene | 100 | High |
| 2 | Piperidine | Pd(OAc)₂ (2) / RuPhos (4) | NaOtBu (1.4) | Dioxane | 100 | 60-70 |
| 3 | Aniline | BrettPhos Pd G4 (2) | K₃PO₄ (1.5) | t-BuOH | 100 | Moderate-High |
| 4 | Benzylamine | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Toluene | 110 | Moderate |
Note: Yields are based on analogous systems and are highly dependent on the specific ligand and base combination.[17][20]
Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds
The Sonogashira coupling is the most reliable method for forming a bond between an aryl halide and a terminal alkyne, producing valuable arylalkyne and conjugated enyne structures.[21][22][23]
Mechanistic Rationale
The standard Sonogashira reaction involves two interconnected catalytic cycles.[22] The palladium cycle mirrors those seen previously (oxidative addition, reductive elimination). The unique feature is the copper co-catalyst cycle. Copper(I) reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to palladium and regenerating the copper catalyst.[24] Copper-free versions have also been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[25]
Caption: Dual Catalytic Cycle of the Sonogashira Reaction.
Application Notes: Managing the Catalytic System
-
Catalyst System: The classic catalyst system is a combination of a palladium source, like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[24]
-
Base and Solvent: The reaction requires an amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which serves both to neutralize the HX byproduct and to facilitate the formation of the copper acetylide.[24][25] It can often be used as the solvent or co-solvent with THF or DMF.[18]
-
Inert Atmosphere: To prevent oxidative homocoupling of the alkyne (Glaser coupling), the reaction must be run under a strictly inert atmosphere.[25]
-
Temperature: Many Sonogashira couplings can be performed at or slightly above room temperature, making it a mild transformation.[18]
Representative Protocol: Synthesis of Tert-butyl (2-fluoro-4-(phenylethynyl)benzyl)carbamate
This protocol outlines a standard procedure using phenylacetylene.[18][24]
Materials:
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) and anhydrous THF
-
Schlenk flask and standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Tert-butyl 4-bromo-2-fluorobenzylcarbamate, Pd(PPh₃)₂Cl₂, and CuI.
-
Inerting: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous THF (e.g., 10 mL for 1 mmol scale) and triethylamine (e.g., 5 mL).
-
Alkyne Addition: Add phenylacetylene dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst salts, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine to remove amine salts. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by flash column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base/Solvent | Temp | Approx. Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N / THF | RT | High |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH / DMF | 50 °C | High |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N / THF | RT | Good |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | 60 °C | Moderate-Good |
Note: Yields are based on analogous systems and can be influenced by the purity of the alkyne and the efficiency of inerting.[26]
General Experimental Workflow & Troubleshooting
A successful cross-coupling experiment relies on a systematic and careful workflow, from preparation to purification.
Caption: General experimental workflow for cross-coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently inert atmosphere; Impure reagents/solvents; Incorrect base or temperature. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure proper Schlenk/glovebox technique. Use freshly distilled/anhydrous solvents. Screen different bases and optimize the temperature. |
| Debromination | Presence of a hydrogen source; Catalyst system promotes hydrodehalogenation. | Ensure solvents are anhydrous. Use a different ligand or catalyst system. Lower the reaction temperature. |
| Homocoupling | (Suzuki) Boronic acid degradation; (Sonogashira) Presence of oxygen. | Use fresh boronic acid. For Sonogashira, rigorously exclude oxygen from the reaction. Consider a copper-free protocol. |
| Difficult Purification | Incomplete reaction; Byproducts have similar polarity to the product. | Drive the reaction to completion by increasing time or temperature. Optimize the stoichiometry of reagents. Screen different solvent systems for chromatography. |
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Powers, I. G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Murugan, A., et al. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. [Link]
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Organic Chemistry Frontiers. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. [Link]
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Schulz, T., et al. (2006). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Palladium-catalyzed cross-coupling of benzyltitanium(IV) reagents with aryl fluorides. [Link]
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ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
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ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2014). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
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National Institutes of Health. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. [Link]
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National Institutes of Health. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. [Link]
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National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]
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MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
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MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
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National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]
-
ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different.... [Link]
-
PubMed. Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. [Link]
-
ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. [Link]
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Application Note & Protocols: Facile Deprotection of the Boc Group from Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Introduction: The Strategic Role of the Boc Protecting Group
In the intricate field of organic synthesis, particularly within medicinal chemistry and drug development, the strategic protection and deprotection of functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines.[1][2] Its popularity stems from its robust stability across a wide range of non-acidic conditions, including nucleophilic attack, catalytic hydrogenation, and basic hydrolysis, while being readily and cleanly cleaved under acidic conditions.[2][3][4]
This application note provides a comprehensive guide for researchers and scientists on the deprotection of Tert-butyl 4-bromo-2-fluorobenzylcarbamate, a substrate representative of intermediates in the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings of acid-catalyzed Boc removal, present two field-proven protocols using Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in 1,4-dioxane, and discuss the critical aspects of reaction monitoring, work-up, and safety.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is a classic example of an acid-catalyzed cleavage reaction. The process is efficient due to the formation of stable intermediates. The generally accepted mechanism proceeds through several key steps.[4][5][6]
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (H-A). This step increases the electrophilicity of the carbonyl carbon.[4][5]
-
C-O Bond Cleavage: The protonated intermediate is primed for the cleavage of the tert-butyl-oxygen bond. This bond breaks to form a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide (CO₂) gas and the desired free amine.[4][5]
-
Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated by the excess acid present, yielding the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[3][5]
This entire process is thermodynamically driven by the formation of the stable tert-butyl cation and the gaseous CO₂, which escapes the reaction mixture, shifting the equilibrium towards the products.
Caption: Acid-catalyzed mechanism for Boc deprotection.
Comparative Analysis of Standard Deprotection Reagents
The choice of acidic reagent is a critical parameter that can influence reaction time, work-up procedure, and the final salt form of the product. For a substrate like Tert-butyl 4-bromo-2-fluorobenzylcarbamate, the electron-withdrawing groups on the phenyl ring do not typically interfere with the deprotection, making standard strong acids highly effective. The two most common and reliable methods are detailed below.
| Parameter | Method 1: Trifluoroacetic Acid (TFA) | Method 2: Hydrogen Chloride (HCl) in Dioxane |
| Primary Reagent | Trifluoroacetic Acid (CF₃COOH) | Anhydrous Hydrogen Chloride (HCl) |
| Typical Solvent | Dichloromethane (DCM) or neat TFA | 1,4-Dioxane |
| Concentration | 20-50% TFA in DCM, or 100% TFA | 4 M solution |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Advantages | - Very fast and efficient reaction times.[7] - TFA is volatile, facilitating removal in vacuo. | - Often yields a crystalline hydrochloride salt that can be easily isolated by filtration.[8][9] - High selectivity in the presence of other acid-labile groups like tert-butyl esters.[10][11][12] |
| Disadvantages | - Forms a trifluoroacetate salt, which can be oily and difficult to handle.[9] - TFA is highly corrosive and requires careful handling.[13][14] | - Dioxane is a suspected carcinogen and must be handled with appropriate precautions.[15] - Reaction times can be slightly longer than with TFA. |
Detailed Experimental Protocols
Safety First: Both protocols described below must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves (e.g., butyl rubber for TFA), is mandatory.[13][16]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is valued for its speed and simplicity, making it ideal for rapid deprotection on a small to medium scale.
Materials and Reagents:
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 eq) in dichloromethane (approx. 0.1–0.2 M concentration). Place a magnetic stir bar in the flask and cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While stirring, slowly add Trifluoroacetic Acid (4–10 eq, often a 1:1 or 1:4 v/v mixture of TFA:DCM) to the solution.[7] A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf, often at the baseline) indicates completion.[17][18]
-
Work-up - Removal of TFA: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[9]
-
Work-up - Neutralization: Dissolve the resulting residue (the crude trifluoroacetate salt) in an appropriate organic solvent like ethyl acetate or DCM. Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and liberate the free amine. Caution: CO₂ evolution will occur; vent the funnel frequently.
-
Extraction and Drying: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the final product, (4-bromo-2-fluorophenyl)methanamine.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is highly efficient and often preferred when the resulting hydrochloride salt is a stable, crystalline solid, simplifying purification.[10][11][12]
Materials and Reagents:
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate
-
4M solution of HCl in 1,4-dioxane
-
Methanol (optional, to aid solubility)
-
Diethyl ether or MTBE (for precipitation/trituration)
-
Round-bottom flask with stir bar
-
Buchner funnel and filter flask
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask containing a stir bar, add Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 eq).
-
Reagent Addition: Add the 4M solution of HCl in 1,4-dioxane (5–10 eq) directly to the starting material at room temperature.[8] If the substrate has poor solubility, a minimal amount of a co-solvent like methanol can be added.
-
Reaction and Precipitation: Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC.[8] In many cases, the product hydrochloride salt will precipitate from the reaction mixture as a solid.[8]
-
Product Isolation: If a precipitate has formed, dilute the reaction mixture with an anti-solvent like diethyl ether to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the solid under high vacuum. The product is isolated as (4-bromo-2-fluorophenyl)methanamine hydrochloride.
-
Alternative Work-up: If no precipitate forms, remove the solvent in vacuo. The resulting residue can be triturated with diethyl ether to induce crystallization or carried forward as the crude salt.
Workflow and Analysis
A systematic workflow is crucial for achieving high purity and yield. The process involves careful execution of the reaction, diligent monitoring, and thorough characterization of the final product.
Caption: General experimental workflow for Boc deprotection.
Analytical Characterization:
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring the reaction. The Boc-protected starting material is significantly less polar than the resulting amine salt. Therefore, on a silica gel plate, the starting material will have a high Rf value, while the product will have a very low Rf value (often staying at the origin).[17][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for confirming deprotection. The characteristic singlet peak for the nine protons of the tert-butyl group, typically found around 1.5 ppm, will be completely absent in the spectrum of the final product.[17][20]
Conclusion
The deprotection of Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a straightforward yet critical transformation in multi-step synthesis. Both Trifluoroacetic Acid in DCM and 4M HCl in 1,4-dioxane are highly effective and reliable methods for achieving this. The choice between them often hinges on practical considerations such as the desired final salt form, the scale of the reaction, and downstream processing steps. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently perform this deprotection to advance their synthetic objectives.
References
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Li, B., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- University of Washington. (n.d.). Trifluoroacetic Acid SOP.
- New Jersey Department of Health. (n.d.). Hazard Summary: Trifluoroacetic Acid.
- Amherst College. (2024). Standard Operating Procedures for Working with Trifluoroacetic Acid.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: Trifluoroacetic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
- ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- Gases Grit. (2021). Safety Data Sheet: Hydrogen chloride in 1,4- dioxane 4 M.
- Synthetika. (n.d.). HCl ( Hydrochloric Acid ) Hydrogen Chloride 4N in Dioxane.
- ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the....
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
- The Royal Society of Chemistry. (n.d.). Supporting Information - General Procedure for the deprotection of the Boc-group.
- ResearchGate. (2016). How to confirm BOC deprotection by TFA?
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- YouTube. (2021). how to do TLC plates and N-boc deprotection.
- Fisher Scientific. (n.d.). Safety Data Sheet: Hydrogen chloride in 1,4-dioxane.
- RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Hebei Boze Chemical Co., Ltd. (2023). BOC Protection and Deprotection.
- Sigma-Aldrich. (n.d.). Hydrogen chloride 4.0M 1,4-dioxane.
- Reddit. (2023). Boc De-protection : r/Chempros.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
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- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small-molecule kinase inhibitors is a central focus of modern drug discovery.[1] This document provides a detailed guide for the synthesis of advanced kinase inhibitor scaffolds, leveraging the unique properties of tert-butyl 4-bromo-2-fluorobenzylcarbamate . This versatile building block offers a trifecta of chemical functionalities: a Boc-protected amine for sequential synthesis, a bromine atom as a handle for palladium-catalyzed cross-coupling reactions, and a fluorine atom to enhance pharmacological properties. We present field-proven protocols, mechanistic insights, and a strategic workflow for researchers, scientists, and drug development professionals engaged in the synthesis of next-generation targeted therapeutics.
Introduction: The Strategic Role of Kinase Inhibition and Advanced Scaffolds
The constitutive activation of protein kinases is a primary driver of oncogenesis, promoting uncontrolled cell proliferation and survival.[2] The clinical success of kinase inhibitors like Imatinib has revolutionized cancer therapy by targeting specific molecular drivers of the disease.[3] The design of these inhibitors often involves the construction of complex molecular architectures that can precisely fit into the ATP-binding pocket of the target kinase.[2]
The title compound, tert-butyl 4-bromo-2-fluorobenzylcarbamate, serves as an exemplary starting material for building such architectures. Its utility stems from the orthogonal reactivity of its functional groups, allowing for a modular and convergent synthetic approach.
The Unique Advantages of the Tert-butyl 4-bromo-2-fluorobenzylcarbamate Building Block
The rational design of synthetic protocols begins with the selection of starting materials that offer maximum strategic value. Tert-butyl 4-bromo-2-fluorobenzylcarbamate (Compound 1 ) is a prime example, providing three key features that are highly advantageous in medicinal chemistry.
-
The Aryl Bromide: The bromine atom is a versatile precursor for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[4][5]
-
The Ortho-Fluorine Substituent: The presence of a fluorine atom ortho to the benzylamine moiety is a deliberate design choice. Fluorine's high electronegativity and small size can significantly influence a molecule's conformational preferences, metabolic stability, and binding affinity to the target protein.[6] It can enhance membrane permeability and block metabolic oxidation, thereby improving the pharmacokinetic profile of the final compound.[7]
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the benzylamine. It is stable to a wide range of reaction conditions, including the palladium-catalyzed couplings mentioned above, but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). This allows for the selective unmasking of the amine late in the synthesis for coupling to a second key fragment of the inhibitor.[5]
Overall Synthetic Strategy and Workflow
The protocols detailed below describe a convergent, three-step synthesis of a representative kinase inhibitor scaffold. The strategy involves a Suzuki-Miyaura coupling to construct a biaryl core, followed by deprotection of the amine and a final amide coupling to complete the molecule.
Caption: General workflow for the synthesis of a kinase inhibitor.
Detailed Experimental Protocols
General Materials and Methods
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Solvents for anhydrous reactions should be dried using appropriate methods. Reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen). Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates or by LC-MS.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of tert-butyl 4-bromo-2-fluorobenzylcarbamate (1 ) with a generic arylboronic acid (2a ).
Reaction Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1 ) | 304.15 | 1.0 | 304 mg |
| 4-Methylphenylboronic acid (2a ) | 135.96 | 1.2 | 163 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Procedure:
-
To a dry Schlenk flask, add tert-butyl 4-bromo-2-fluorobenzylcarbamate (1 ), 4-methylphenylboronic acid (2a ), Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.[4]
-
Seal the flask, and then evacuate and backfill with argon three times.
-
Add the degassed solvents (1,4-dioxane and water) via syringe.[8]
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, tert-butyl 2-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methylcarbamate (3a ).
Protocol 2: Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group from the biaryl intermediate (3a ).
Procedure:
-
Dissolve the Boc-protected intermediate (3a , 1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (TFA, 1.5 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amine product (4a ), which can often be used in the next step without further purification.
Protocol 3: Final Stage Amide Coupling
This protocol describes the coupling of the deprotected amine (4a ) with a carboxylic acid fragment (5a ) to form the final product.
Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| (2-Fluoro-4'-(4-methylpiperazin-1-yl)-[1,1'-biphenyl]-4-yl)methanamine (4a ) | (Assumed) | 1.0 | - |
| 3-Pyridinecarboxylic acid (5a ) | 123.11 | 1.1 | 135 mg |
| HATU | 380.23 | 1.2 | 456 mg |
| DIPEA | 129.24 | 3.0 | 0.52 mL |
| DMF | - | - | 5 mL |
Procedure:
-
Dissolve the carboxylic acid (5a ) in anhydrous DMF in a dry flask under argon.
-
Add HATU and DIPEA and stir the mixture for 15 minutes to pre-activate the acid.[5]
-
Add a solution of the amine (4a ) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor for completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor (6a ).
Data Summary and Versatility
The Suzuki-Miyaura coupling protocol is highly versatile and can be applied to a wide range of boronic acids and esters to generate a library of diverse scaffolds. The following table provides representative, expected outcomes for the coupling of compound 1 with various partners.
| Entry | Boronic Acid/Ester Partner | Expected Product | Expected Yield* |
| 1 | Phenylboronic acid | Tert-butyl (2-fluoro-[1,1'-biphenyl]-4-yl)methylcarbamate | 85-95% |
| 2 | Pyrimidine-5-boronic acid | Tert-butyl (2-fluoro-4-(pyrimidin-5-yl)benzyl)carbamate | 70-85% |
| 3 | 4-(Methoxycarbonyl)phenylboronic acid | Methyl 4'-((tert-butoxycarbonylamino)methyl)-3'-fluorobiphenyl-4-carboxylate | 80-90% |
| 4 | Indole-5-boronic acid | Tert-butyl (2-fluoro-4-(1H-indol-5-yl)benzyl)carbamate | 65-80% |
*Yields are estimates based on typical outcomes for Suzuki-Miyaura reactions and may vary depending on specific reaction conditions and purification.[9]
Conclusion
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is an exceptionally valuable and versatile starting material for the synthesis of complex kinase inhibitors. The orthogonal reactivity of its functional groups allows for a robust and modular synthetic strategy, enabling the systematic exploration of chemical space around a core scaffold. The protocols provided herein offer a reliable foundation for the construction of biaryl-based inhibitors, incorporating key structural motifs known to enhance pharmacological activity. This guide empowers researchers to efficiently generate novel and diverse libraries of potential therapeutic agents for targeted cancer therapy and beyond.
References
-
Burgess, K., et al. (2020). Dasatinib-Based Conjugates for Glioblastoma. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Damasy, A. K., et al. (2022). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl 4-bromo-2-fluorobenzylcarbamate. National Center for Biotechnology Information. Available at: [Link]
-
El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor. Scientific Reports. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Available at: [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]
-
Makriyannis, A., et al. (2004). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2022). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
-
MDPI. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors. Available at: [Link]
-
MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase. Available at: [Link]
-
ScienceDirect. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]
- 6. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Experimental Protocol for Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds using Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Application Note: A-4B2F-SC-2026
For research, scientific, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals and advanced materials.[1] This palladium-catalyzed reaction joins an organoboron compound, typically a boronic acid, with an organohalide.[2] Its widespread adoption is due to its mild reaction conditions, tolerance of diverse functional groups, and the general stability and low toxicity of boronic acid reagents.[3]
This guide provides a comprehensive, field-tested protocol for the Suzuki-Miyaura coupling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate with various arylboronic acids. This specific substrate is of significant interest in medicinal chemistry, as the resulting products are precursors to a range of biologically active molecules. The fluorine atom can improve metabolic stability and binding affinity, while the carbamate moiety offers a versatile point for further synthetic elaboration.
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle initiated by a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Tert-butyl 4-bromo-2-fluorobenzylcarbamate, forming a Pd(II) complex.[1][4] This is often the rate-determining step in the cycle.[4]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) center, displacing the bromide. The base is crucial for activating the boronic acid, making it more nucleophilic and facilitating this exchange.[1][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Experimental Protocol
This protocol is a robust starting point and can be optimized based on the specific arylboronic acid used and the desired scale of the reaction.
Materials and Reagents
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
1. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar, add Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as potassium carbonate (3.0 eq.).[1][6] b. Seal the flask with a septum and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times. This is critical to prevent oxygen from deactivating the palladium catalyst.[1]
2. Catalyst Preparation and Addition: a. If using a pre-formed catalyst like Pd(PPh₃)₄ (e.g., 5 mol%), it can be added directly to the reaction flask under a positive flow of inert gas.[6] b. If preparing the catalyst in situ from Pd(OAc)₂ (e.g., 2 mol%) and a ligand like triphenylphosphine (e.g., 8 mol%), dissolve them in a portion of the degassed solvent in a separate vial before adding to the main reaction flask via syringe.[1]
3. Solvent Addition: a. Degas the solvent system by bubbling nitrogen or argon through it for at least 15-20 minutes. A common and effective solvent mixture for this reaction is toluene, ethanol, and water.[1][6] Other solvent systems like 1,4-dioxane/water or THF/water can also be employed.[1][7] b. Add the degassed solvent to the reaction flask via syringe.
4. Reaction Execution: a. Attach a reflux condenser and place the flask in a preheated oil bath, typically set between 80-100 °C.[1] b. Stir the reaction mixture vigorously under the inert atmosphere. c. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.[1][8] Reactions are often complete within 8-24 hours.[1][6]
5. Work-up and Extraction: a. Once the reaction is complete, as indicated by the consumption of the starting material, cool the mixture to room temperature.[6] b. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.[1][6] c. Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
6. Purification: a. Purify the crude product by flash column chromatography on silica gel.[9] A typical eluent system is a gradient of hexanes and ethyl acetate.[1]
Caption: Experimental workflow for the Suzuki coupling reaction.
Data Presentation: Optimized Reaction Parameters
The following table provides a summary of the recommended reaction parameters for the Suzuki coupling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | Tert-butyl 4-bromo-2-fluorobenzylcarbamate | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.2 equivalents |
| Palladium Catalyst | Pd(OAc)₂/PPh₃ or Pd(PPh₃)₄ | 2-5 mol% |
| Base | K₂CO₃ or K₃PO₄ | 2.0-3.0 equivalents |
| Solvent System | Toluene/Ethanol/Water or Dioxane/Water | Degassed prior to use |
| Temperature | 80-100 °C | [1] |
| Reaction Time | 8-24 hours | Monitor by TLC or LC-MS[1][8] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for catalyst stability[1] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive or poisoned catalyst.[1] - Inappropriate base or solvent.[1] - Insufficient reaction temperature or time.[1] - Oxygen contamination.[1] | - Use fresh catalyst or screen different catalysts/ligands.[1] - Screen various bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[1] - Gradually increase temperature; monitor the reaction to determine the optimal time.[1] - Ensure thorough degassing of solvents and maintain a robust inert atmosphere.[1] |
| Homocoupling of Boronic Acid | - Presence of oxygen.[1] - Choice of catalyst. | - Rigorously degas the reaction mixture and solvents.[1] - Use a slight excess of the aryl halide. |
| Protodeboronation | - Decomposition of the boronic acid, often under basic aqueous conditions. | - If possible, use anhydrous conditions.[10] - Employ more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates. |
| Dehalogenation | - Presence of a hydride source (e.g., some amine bases or alcohol solvents). | - Avoid amine bases or alcoholic solvents if this is a significant side reaction. |
Conclusion
This application note provides a detailed and reliable protocol for the Suzuki-Miyaura coupling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate. The methodologies, data, and troubleshooting guide offer a comprehensive resource for researchers. This protocol can be adapted for a variety of substrates, making it a valuable tool for the synthesis of diverse biaryl derivatives, which are of high importance in the fields of drug discovery, medicinal chemistry, and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]
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Organic Chemistry Portal. Suzuki Coupling.[Link]
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Wikipedia. Suzuki reaction.[Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation.[Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.[Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.[Link]
-
Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction.[Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.[Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.[Link]
-
Synlett. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.[Link]
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings.[Link]
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- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
Application Note: A Guide to the Buchwald-Hartwig Amination of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds for applications ranging from pharmaceuticals to materials science.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the palladium-catalyzed amination of tert-butyl 4-bromo-2-fluorobenzylcarbamate. We will delve into the mechanistic underpinnings of the reaction, justify the selection of critical parameters, and provide a detailed, field-proven protocol for successful execution.
Introduction: The Power of C-N Cross-Coupling
The synthesis of aryl amines is a fundamental objective in medicinal chemistry, as this moiety is a prevalent feature in a vast number of biologically active molecules.[2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field by offering a highly versatile and functional-group-tolerant method for forging C-N bonds, often replacing harsher, classical methods.[3][4]
This guide focuses on a specific and relevant substrate, tert-butyl 4-bromo-2-fluorobenzylcarbamate. This molecule presents a valuable scaffold, containing an electron-deficient aromatic ring and a Boc-protected benzylic amine. The successful amination at the C4-position allows for the introduction of diverse amine functionalities, paving the way for the rapid generation of compound libraries for screening and lead optimization.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for rational optimization and troubleshooting.
The generally accepted mechanism involves three key steps:[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[5][6]
-
Reductive Elimination: The desired C-N bond is formed as the aryl group and the amido ligand are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Optimizing Reaction Parameters: A Causal Approach
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For the specific substrate, tert-butyl 4-bromo-2-fluorobenzylcarbamate, the following considerations are key.
Catalyst and Ligand Selection
The combination of the palladium source and the phosphine ligand generates the active catalytic species. While simple palladium salts like Pd(OAc)₂ can be used, modern, air-stable palladium precatalysts are highly recommended.[8] These complexes, such as the Buchwald G3 or G4 precatalysts, ensure the efficient and reliable generation of the active Pd(0) species upon exposure to a base.[8]
The ligand's role is to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle. For coupling aryl bromides, particularly electron-deficient ones, sterically hindered, electron-rich biaryl monophosphine ligands are the gold standard.[2]
-
Rationale: Bulky ligands promote the crucial reductive elimination step, preventing catalyst decomposition and increasing turnover.[8] Their electron-rich nature enhances the rate of oxidative addition.
-
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and effective ligand for a wide range of amination reactions.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results, particularly with challenging substrates.
-
tBuBrettPhos: A very bulky ligand that can be effective for coupling hindered substrates or certain heterocyclic systems.[9]
-
The Role of the Base
The base is required to deprotonate the amine nucleophile, forming the palladium-amido complex that precedes reductive elimination.[5]
-
Rationale: A strong, non-nucleophilic base is essential for efficient catalysis. Sodium tert-butoxide (NaOtBu) is the most commonly employed base for this purpose due to its high basicity and compatibility with a wide range of functional groups.[8]
-
Primary Recommendation: Sodium tert-butoxide (NaOtBu) .
-
Alternatives: For substrates with highly base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures or longer reaction times.[8][10]
Solvent and Temperature
The reaction should be conducted in an anhydrous, aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and reaction with water.
-
Rationale: The solvent must be capable of solubilizing the reactants and be stable at the required reaction temperature. Non-polar solvents are generally preferred.[11][12]
-
Recommended Solvents: Toluene, 1,4-Dioxane, or THF.
-
Temperature: The reaction typically requires heating to achieve a reasonable rate. A temperature range of 80-110 °C is standard.[8] The optimal temperature should be determined empirically, starting around 100 °C.
Recommended Protocol
This protocol provides a general procedure for the amination of tert-butyl 4-bromo-2-fluorobenzylcarbamate with a generic primary or secondary amine.
Summary of Recommended Conditions
| Parameter | Recommended Value/Reagent | Rationale |
| Aryl Bromide | Tert-butyl 4-bromo-2-fluorobenzylcarbamate | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.1 - 1.3 equivalents |
| Pd Precatalyst | XPhos Pd G3 (or similar) | 1 - 2 mol % |
| Ligand | (Included in Precatalyst) | --- |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 - 1.6 equivalents |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | ~0.1 - 0.2 M concentration |
| Temperature | 100 °C | --- |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation |
Experimental Workflow Diagram
Step-by-Step Procedure
Materials:
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate
-
Amine coupling partner
-
XPhos Pd G3 Precatalyst (or equivalent)
-
Sodium tert-butoxide
-
Anhydrous Toluene (or 1,4-Dioxane)
-
Ethyl acetate, Hexanes (for chromatography)
-
Deionized water, Brine
-
Magnesium sulfate (or Sodium sulfate)
Equipment:
-
Oven-dried round-bottom flask with a reflux condenser
-
Magnetic stir bar and stir plate with heating
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard glassware for workup and purification
Procedure:
-
Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 eq), the amine (1.2 eq, if solid), sodium tert-butoxide (1.5 eq), and the palladium precatalyst (0.02 eq).
-
Inerting: Seal the flask with a septum, and attach it to a Schlenk line or manifold. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent/Reagent Addition: Through the septum, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. If the amine is a liquid, add it (1.2 eq) via syringe at this stage.
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Impure reagents/solvent; Insufficient temperature. | Ensure rigorous inert atmosphere technique; Use freshly opened, anhydrous solvents; Increase temperature in 10 °C increments. |
| Hydrodehalogenation | Presence of water; Ligand choice. | Use scrupulously dry reagents and solvent; Screen alternative ligands (e.g., RuPhos). |
| Side Product Formation | Reaction temperature too high; Base-mediated decomposition. | Lower the reaction temperature; Consider a weaker base like Cs₂CO₃ or K₃PO₄. |
Conclusion
The Buchwald-Hartwig amination of tert-butyl 4-bromo-2-fluorobenzylcarbamate is a robust and reliable transformation when conducted with appropriate attention to experimental parameters. The use of modern palladium precatalysts based on bulky, electron-rich biarylphosphine ligands, in combination with sodium tert-butoxide in an anhydrous solvent, provides a highly effective system for synthesizing a diverse range of C-N coupled products. This guide serves as a foundational protocol, which can be further optimized to suit the specific needs of the amine coupling partner.
References
-
Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, September 26). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Jankauskas, V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Jankauskas, V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 20, 2026, from [Link]
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Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024, April 3). YouTube. Retrieved January 20, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2021, January 5). Organic-reaction.com. Retrieved January 20, 2026, from [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. Retrieved January 20, 2026, from [Link]
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Vechtomova, Y., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11961–11969. Retrieved January 20, 2026, from [Link]
-
L'Heureux, A., et al. (2007). Fluorous-tagged carbamates for the pd-catalyzed amination of aryl halides. The Journal of Organic Chemistry, 72(10), 3827-3830. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2021, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]
-
Fang, W.-Y., et al. (2017). Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Fors, B. P., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(37), 15914–15917. Retrieved January 20, 2026, from [Link]
-
Lundgren, R. J., et al. (2010). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 12(5), 1044-1047. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for the Strategic Functionalization of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chemical modification of Tert-butyl 4-bromo-2-fluorobenzylcarbamate. This key building block is of significant interest to researchers, medicinal chemists, and professionals in drug development due to the prevalence of the 2-fluoro-4-aminobenzylamine scaffold in a multitude of pharmacologically active agents. The strategic introduction of molecular diversity through the functionalization of its aromatic ring is a critical step in the synthesis of novel chemical entities. This document outlines robust methodologies for palladium-catalyzed cross-coupling reactions at the C4-position and directed ortho-lithiation for substitution at the C3 and C5 positions. Each protocol is accompanied by an in-depth discussion of the underlying mechanistic principles, rationale for experimental design, and expected outcomes, ensuring scientific integrity and reproducibility.
Introduction
The 2-fluoro-4-bromobenzylamine framework, protected as its tert-butyloxycarbonyl (Boc) carbamate derivative, is a versatile scaffold in contemporary drug discovery. The fluorine atom at the C2-position often enhances metabolic stability and modulates the pKa of adjacent functionalities, while the bromine atom at the C4-position serves as a versatile handle for a variety of cross-coupling reactions. The Boc-protected aminomethyl group not only prevents unwanted side reactions but also influences the electronic properties of the aromatic ring. This guide details reliable protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce carbon and nitrogen substituents at the C4-position. Furthermore, we explore the regioselectivity of directed ortho-lithiation to achieve functionalization at the positions adjacent to the fluorine and aminomethyl substituents.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The bromine atom of Tert-butyl 4-bromo-2-fluorobenzylcarbamate is amenable to a wide range of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and the carbamate moiety can influence the reactivity of the aryl bromide, necessitating careful optimization of reaction conditions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures and for introducing alkyl or vinyl groups. The choice of catalyst, ligand, and base is critical for achieving high yields with this substrate.
Mechanistic Rationale: The catalytic cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent transmetalation with an organoboron species, activated by a base, is followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps[1].
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagents and Materials:
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Tri-tert-butylphosphine ([HP(t-Bu)₃]BF₄) (0.08 equiv)[2]
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (5:1 mixture), degassed
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Tert-butyl 4-bromo-2-fluorobenzylcarbamate, phenylboronic acid, Pd₂(dba)₃, [HP(t-Bu)₃]BF₄, and K₃PO₄.
-
Add the degassed toluene/water mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | K₃PO₄ (3) | Toluene/H₂O | 80 | 14 | ~90 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | ~75 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 12 | ~85 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group for further transformations. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling)[3][4][5].
Mechanistic Rationale: In the copper-free Sonogashira reaction, the palladium(0) catalyst undergoes oxidative addition to the aryl bromide. The terminal alkyne is deprotonated by a base, and the resulting acetylide coordinates to the palladium center. Reductive elimination then affords the arylalkyne product[6].
Experimental Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene
-
Reagents and Materials:
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
(AllylPdCl)₂ (0.01 equiv)
-
P(t-Bu)₃ (0.02 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add (AllylPdCl)₂ and P(t-Bu)₃ in anhydrous DMF. Stir for 10 minutes at room temperature.
-
Add Tert-butyl 4-bromo-2-fluorobenzylcarbamate, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
-
Data Presentation: Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (AllylPdCl)₂ (1) | P(t-Bu)₃ (2) | Et₃N (3) | DMF | RT | 20 | ~88 |
| 2 | Pd(PPh₃)₄ (3) | - | Et₃N (3) | THF | 60 | 12 | ~70 |
| 3 | PdCl₂(PPh₃)₂ (2) / CuI (4) | - | DIPA (4) | Toluene | 70 | 8 | ~82 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines[7][8][9].
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine. A base then deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst[10][11][12].
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reagents and Materials:
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add Tert-butyl 4-bromo-2-fluorobenzylcarbamate and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the mixture at 100 °C for 16-20 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Toluene | 100 | 18 | ~92 |
| 2 | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | ~80 |
| 3 | PdCl₂(dppf) (4) | - | K₂CO₃ (2.5) | DMF | 120 | 24 | ~75 |
Part 2: Directed ortho-Lithiation for C3/C5 Functionalization
Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings by deprotonation at a position ortho to a directing metalation group (DMG)[13]. In the case of Tert-butyl 4-bromo-2-fluorobenzylcarbamate, the fluorine atom and the Boc-protected aminomethyl group can both act as DMGs.
Regioselectivity Considerations: The relative directing ability of the substituents will determine the site of lithiation. Fluorine is a known, albeit weak, ortho-directing group. The Boc-aminomethyl group, via the carbonyl oxygen of the carbamate, can also direct lithiation to the adjacent C3 position. Competition experiments and literature precedent on similar systems suggest that the carbamate is a stronger directing group than fluorine[14]. Therefore, lithiation is expected to occur predominantly at the C3 position.
Experimental Protocol: Directed ortho-Lithiation and Quenching with an Electrophile (e.g., Iodine)
-
Reagents and Materials:
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv)
-
sec-Butyllithium (s-BuLi) (1.1 equiv) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equiv)
-
Iodine (I₂) (1.5 equiv) in anhydrous THF
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, three-necked flask under argon, add Tert-butyl 4-bromo-2-fluorobenzylcarbamate and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA, followed by the dropwise addition of s-BuLi.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of iodine in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Potential Side Reaction: Anionic Fries Rearrangement Upon lithiation ortho to a carbamate, an intramolecular nucleophilic attack of the carbanion on the carbonyl carbon of the carbamate can occur, leading to a 1,3-O to C migration of the carbamoyl group. This is known as the anionic Fries rearrangement[15][16][17][18]. While this can be a competing pathway, conducting the reaction at low temperatures (-78 °C) and quenching the aryllithium intermediate with an electrophile in a timely manner can minimize this rearrangement.
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- 16. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. O -Aryl carbamates of 2-substituted piperidines: anionic Fries rearrangement and kinetic resolution by lithiation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01049G [pubs.rsc.org]
- 18. Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Robust Protocol for the Synthesis of Pharmaceutical Intermediates via Suzuki Coupling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Abstract
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of advanced pharmaceutical intermediates starting from Tert-butyl 4-bromo-2-fluorobenzylcarbamate. Recognizing the critical role of this building block in modern drug discovery, we present a detailed protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The narrative emphasizes the causality behind experimental choices, focusing on safety, process optimization, and scalability. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry, offering a self-validating system for robust and efficient synthesis at scale.
Introduction: The Strategic Importance of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a key structural motif and a versatile building block in the synthesis of complex pharmaceutical agents.[1][2][3] Its utility stems from three key features: the Boc-protected amine, which is stable under many reaction conditions yet easily deprotected; the fluorine atom, which can enhance metabolic stability and binding affinity; and the bromine atom, which serves as an ideal handle for carbon-carbon bond formation.[4][5]
Transitioning from bench-scale discovery to pilot-plant or manufacturing scale presents significant challenges, including ensuring consistent yields, managing thermal safety, and developing efficient purification methods.[6][7] This guide addresses these challenges by detailing a robust and scalable Suzuki-Miyaura coupling protocol, a cornerstone reaction in modern pharmaceutical synthesis for its reliability and functional group tolerance.
The Suzuki-Miyaura Coupling: Rationale and Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is the chosen transformation due to its proven scalability and effectiveness in coupling aryl halides with boronic acids. This reaction is fundamental for constructing the biaryl structures frequently found in active pharmaceutical ingredients (APIs).
The catalytic cycle, shown below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Scale-Up Protocol: 100g Synthesis of a Biaryl Intermediate
This protocol details the synthesis of Tert-butyl (2-fluoro-4-phenylbenzyl)carbamate as a representative example.
Safety and Hazard Analysis
Critical Warning: A thorough risk assessment must be conducted before any scale-up operation.[6] Organobromine compounds can be hazardous, and palladium catalysts, while used in small quantities, require careful handling. The reaction can be exothermic, necessitating controlled reagent addition and efficient heat management.
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate: Irritant. Avoid inhalation and contact with skin and eyes.
-
Palladium Catalysts: Can be pyrophoric on finely divided supports. Handle under an inert atmosphere.
-
Solvents (e.g., 2-MeTHF, Toluene): Flammable. Operate in a well-ventilated area away from ignition sources.
-
Bases (e.g., K₂CO₃, Cs₂CO₃): Corrosive and/or irritant. Wear appropriate PPE.
Reagent and Equipment Setup
Table 1: Reagent Stoichiometry and Properties
| Reagent | MW ( g/mol ) | Equivalents | Moles | Mass/Volume | Supplier/Grade |
| Tert-butyl 4-bromo-2-fluorobenzylcarbamate | 304.16[2] | 1.0 | 0.329 | 100 g | >98% Purity |
| Phenylboronic Acid | 121.93 | 1.2 | 0.395 | 48.1 g | >97% Purity |
| SPhos Pd G2 | 704.23 | 0.005 | 0.0016 | 1.15 g | Catalyst Grade |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 0.987 | 136.4 g | Anhydrous, milled |
| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | - | - | 1.0 L | Anhydrous |
| Water | 18.02 | - | - | 200 mL | Degassed |
Equipment:
-
5L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Nitrogen/Argon inlet for inert atmosphere.
-
Addition funnel for solvent/reagent addition.
-
Appropriate filtration and drying equipment.
Step-by-Step Synthesis Protocol
-
Reactor Setup and Inerting:
-
Assemble the 5L reactor and ensure all joints are sealed.
-
Purge the vessel with nitrogen for at least 30 minutes to establish an inert atmosphere. Rationale: The Pd(0) catalyst is sensitive to oxygen, and an inert atmosphere is crucial for its stability and catalytic activity.
-
-
Reagent Charging:
-
To the reactor, charge Tert-butyl 4-bromo-2-fluorobenzylcarbamate (100 g), Phenylboronic Acid (48.1 g), and milled Potassium Carbonate (136.4 g).
-
Add the SPhos Pd G2 catalyst (1.15 g). Rationale: Adding the solid reagents first minimizes exposure of solvents and catalyst to the atmosphere.
-
Via cannula or addition funnel, add anhydrous 2-MeTHF (1.0 L) and degassed water (200 mL). Rationale: 2-MeTHF is a safer alternative to THF with a higher boiling point and better stability. The aqueous phase is essential for the Suzuki reaction, facilitating the dissolution of the base and the transmetalation step.
-
-
Reaction Execution and Monitoring:
-
Begin vigorous stirring (e.g., 250-300 RPM) to ensure good mixing of the biphasic system.
-
Heat the reactor jacket to 80-85 °C. The internal temperature should reach reflux (~75-80 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS every 1-2 hours. The reaction is typically complete within 6-12 hours. Rationale: Consistent monitoring prevents over-running the reaction and allows for timely intervention if the reaction stalls.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Add 1.0 L of water and stir for 15 minutes. Stop stirring and allow the layers to separate.
-
Separate the lower aqueous layer and discard.
-
Wash the organic layer with 500 mL of saturated brine solution. Rationale: The brine wash helps to break any emulsions and removes residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
-
Purification by Crystallization:
-
Dissolve the crude product in a minimal amount of hot isopropanol (e.g., 2-3 volumes).
-
Slowly add heptane (e.g., 5-7 volumes) as an anti-solvent until turbidity is observed.
-
Cool the mixture slowly to 0-5 °C and hold for at least 4 hours to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals, which are easier to filter.
-
Collect the solid product by filtration, wash with cold heptane, and dry under vacuum at 40 °C to a constant weight.
-
Expected Yield: 85-95%. Purity: >99% by HPLC.
-
Process Workflow and Logic
The following diagram illustrates the logical flow of the entire scale-up synthesis process.
Caption: Workflow diagram for the scale-up synthesis and purification process.
Conclusion
This application note provides a validated, scalable, and safe protocol for the Suzuki-Miyaura cross-coupling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate. By focusing on the rationale behind key process decisions, from solvent selection to purification strategy, we have outlined a robust system for the efficient production of advanced pharmaceutical intermediates. This protocol serves as a reliable foundation for further process development and optimization, enabling chemists and engineers to confidently transition critical building blocks from the laboratory to the plant.
References
-
Optimization of the Reaction Conditions a - ResearchGate. Available at: [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines - PubMed. Available at: [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. Available at: [Link]
-
An example of multistep synthesis of carbamate - ResearchGate. Available at: [Link]
-
Sustainable bromination of organic compounds: A critical review - ResearchGate. Available at: [Link]
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. Available at: [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed. Available at: [Link]
-
tert-butyl (4-bromo-2-fluorobenzyl)carbamate - Appretech Scientific Limited. Available at: [Link]
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate | C12H15BrFNO2 | CID 53432589 - PubChem. Available at: [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews. Available at: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available at: [Link]
-
tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem. Available at: [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. Available at: [Link]
-
tert-butyl N-(4-bromobutyl)carbamate | C9H18BrNO2 | CID 10868765 - PubChem. Available at: [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - NIH. Available at: [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we move beyond generic advice to provide in-depth, evidence-based troubleshooting strategies rooted in mechanistic principles. Our goal is to empower you to diagnose issues and rationally design experiments to improve your reaction yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial hurdles and provides quick, actionable advice.
Q1: My reaction shows low to no conversion of the starting material. Where should I start troubleshooting?
A: Low conversion is a frequent issue and typically points to problems with one of the three core components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2][3] Start by verifying the integrity of your reagents and the reaction setup itself.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: Boronic acids can degrade, especially when exposed to air and moisture, leading to a side reaction called protodeboronation.[4][5] It's advisable to use fresh or properly stored boronic acid. Consider using a more stable boronic ester derivative, such as a pinacol ester, to mitigate this issue.[4]
Q2: I'm observing a significant amount of a dehalogenated byproduct (Tert-butyl 2-fluoro-4-methylbenzylcarbamate). What is causing this?
A: The formation of a dehalogenated byproduct indicates that the aryl halide is being reduced instead of coupled.[4][6] This common side reaction occurs when the aryl-palladium intermediate formed after oxidative addition reacts with a hydride source before it can undergo transmetalation.[6] Potential hydride sources include solvents (like THF if not properly stored), the base, or even water in some cases. To minimize this, ensure you are using high-purity, anhydrous solvents and consider your choice of base carefully.
Q3: I see homocoupling of my boronic acid as a major byproduct. How can I prevent this?
A: Homocoupling, the reaction of two boronic acid molecules, is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6] Thoroughly degassing your reaction setup is the first line of defense.[6] This side reaction can also be minimized by ensuring the subsequent steps in the catalytic cycle (transmetalation and reductive elimination) are efficient. Sometimes, adding the aryl halide in a slight excess can help favor the desired cross-coupling pathway.[7]
Q4: My starting material has a base-sensitive Boc-carbamate group. Which bases are recommended?
A: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids and can be labile under certain basic conditions, although it is generally stable to the inorganic bases commonly used in Suzuki couplings. However, to err on the side of caution, it's best to start with milder bases.
-
Potassium Carbonate (K₂CO₃): Often a good starting point.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can sometimes improve yields without cleaving the Boc group.[8]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is frequently effective for challenging couplings.[1][9]
-
Potassium Fluoride (KF): Can be used for substrates with base-labile groups as it is effective at activating the boronic acid without being strongly basic.[10]
It's crucial to screen a few different bases to find the optimal balance between reactivity and functional group compatibility for your specific substrate.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving more complex issues, organized by the key reaction parameters.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and, more importantly, the phosphine ligand is critical for success, especially with an electron-deficient and potentially sterically hindered substrate like Tert-butyl 4-bromo-2-fluorobenzylcarbamate. The electron-withdrawing fluorine atom can make oxidative addition more favorable, but the overall electronic nature and steric hindrance of the molecule must be considered.[6]
Understanding the Challenge
Your substrate presents a few key challenges:
-
Electron-Deficient Aryl Bromide: The fluorine atom makes the aryl ring electron-poor, which generally facilitates the initial oxidative addition step.[6]
-
Steric Hindrance: The ortho-fluorine and the bulky carbamate group can create steric hindrance around the reaction center, potentially slowing down the catalytic cycle.[11][12]
-
Functional Group Compatibility: The Boc-carbamate needs to remain intact throughout the reaction.
Systematic Screening Protocol
A logical approach to optimizing the catalyst system is to screen different palladium sources and ligands.
Table 1: Recommended Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Rationale | Potential Outcome |
| Pd(OAc)₂ (2%) | SPhos (4%) | SPhos is a bulky, electron-rich biaryl phosphine ligand known to be highly effective for a broad range of Suzuki couplings, including those with aryl chlorides.[9] | High activity and good functional group tolerance.[9] |
| Pd₂(dba)₃ (1%) | XPhos (4%) | XPhos is another highly effective Buchwald ligand, often successful in challenging cross-couplings. | May provide improved yields for sterically hindered substrates. |
| Pd(PPh₃)₄ (5%) | - | A classic, readily available catalyst. The triphenylphosphine ligands are less electron-rich and bulky than modern biaryl phosphines. | May be sufficient, but often less active for challenging substrates.[6] |
| PdCl₂(dppf) (3%) | - | Dppf is a bidentate ligand that can offer good stability to the catalyst. | A good option to try if monodentate ligands lead to catalyst decomposition. |
| CataCXium® A Pd G3 (3%) | - | This palladacycle has shown unique effectiveness for couplings with unprotected ortho-bromoanilines, which share some structural similarities with your substrate.[13] | Could be particularly effective due to the ortho-substituent.[13] |
Experimental Protocol: Catalyst/Ligand Screening
-
To a series of oven-dried reaction vials, add Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
In a separate vial, prepare a stock solution of the palladium precursor and ligand in the chosen solvent.
-
Add the appropriate volume of the catalyst/ligand solution to each reaction vial.
-
Seal the vials, purge with argon or nitrogen, and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
The Critical Role of the Base
The base in a Suzuki coupling serves a crucial role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[10][14][15][16][17]
Base Selection Guide
The choice of base can dramatically impact the reaction rate and yield. For substrates with potentially sensitive functional groups, a screening of bases is highly recommended.[18][19]
Table 2: Base Screening Recommendations
| Base | Strength | Common Solvent System | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A good starting point, but may be too weak for challenging couplings.[1] |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | Often highly effective, especially with bulky ligands.[1][9] Can be used with or without water. |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Generally more soluble in organic solvents than K₂CO₃ and can be more effective.[8] |
| KF | Weak | THF, Dioxane | A good choice for base-sensitive substrates.[10] |
Solvent Effects: More Than Just a Medium
The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species.[20][21][22][23] The polarity and coordinating ability of the solvent can have a significant impact on the outcome of the reaction.[22]
Commonly Used Solvents and Their Properties
-
Ethereal Solvents (Dioxane, THF): These are common choices for Suzuki couplings. They are polar enough to dissolve the reagents and the base (especially with some added water) but are not strongly coordinating.[21]
-
Aromatic Solvents (Toluene): A non-polar option that is often effective, particularly at higher temperatures.
-
Polar Aprotic Solvents (DMF, DMAc): These are more polar and can sometimes accelerate the reaction. However, they can also lead to side reactions and can be difficult to remove during workup.
Experimental Protocol: Solvent Screening
-
Set up parallel reactions using the best catalyst/ligand/base combination identified previously.
-
Use a range of solvents, such as 1,4-dioxane, THF, toluene, and a mixture like dioxane/water (e.g., 4:1).
-
Ensure all solvents are properly degassed.
-
Run the reactions under identical conditions and monitor their progress.
Visualizing the Process: Catalytic Cycle and Troubleshooting
To better understand the reaction and potential points of failure, it's helpful to visualize the catalytic cycle and a troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2][3]
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.
Section 3: Summary and Recommendations
Optimizing the Suzuki coupling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate requires a systematic and mechanistically informed approach.
-
Start with a Robust Catalyst System: For this type of substrate, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a highly recommended starting point.[9]
-
Screen Key Parameters: Systematically evaluate the effects of the base and solvent. A strong, non-nucleophilic base like K₃PO₄ in an ethereal solvent like 1,4-dioxane is often a winning combination.[1][9]
-
Prioritize Reagent and Atmosphere Quality: The impact of reagent purity and a truly inert atmosphere cannot be overstated.[4] Using fresh reagents and properly degassed solvents will prevent many common side reactions.
-
Monitor Your Reaction: Use TLC or LC-MS to track the consumption of starting materials and the formation of products and byproducts. This data is invaluable for making informed decisions about how to adjust your reaction conditions.
By following this guide, you will be well-equipped to tackle the challenges of this specific Suzuki coupling and significantly improve your reaction outcomes.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
Journal of the American Chemical Society. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
The Matter Blotter. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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- 10. Suzuki Coupling [organic-chemistry.org]
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Technical Support Center: Buchwald-Hartwig Amination of Fluorinated Aryl Bromides
Welcome to our dedicated technical support guide for navigating the complexities of the Buchwald-Hartwig amination with fluorinated aryl bromides. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges and optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by an analysis of potential causes and a set of actionable solutions.
Problem 1: Low or No Conversion to the Desired Aminated Product
Question: I am attempting to couple a fluorinated aryl bromide with a primary amine using a standard Buchwald-Hartwig protocol (Pd₂(dba)₃/XPhos, NaOt-Bu, toluene), but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Potential Causes & Solutions:
Your issue likely stems from one or more of the following factors related to catalyst activity, reaction conditions, or reagent quality.
-
Inactive Catalytic Species: The active Pd(0) catalyst may not be forming efficiently or is being deactivated.
-
Palladium Source: If using a Pd(II) precursor like Pd(OAc)₂, its reduction to the active Pd(0) state might be inefficient.[1] Amines with α-hydrogens or the phosphine ligand can act as reductants, but this process is not always reliable.[2]
-
Solution: Switch to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or, even better, a well-defined precatalyst (e.g., XPhos Pd G3). Precatalysts ensure a more consistent and clean generation of the active LPd(0) species upon exposure to the base.[3][4]
-
-
Suboptimal Ligand Choice: The electron-withdrawing nature of fluorine atoms can make the aryl bromide a challenging substrate. The chosen ligand may not be suitable for promoting the key steps of the catalytic cycle.
-
Mechanism Insight: Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and the crucial C-N reductive elimination step.[5] The latter is often the rate-limiting step, and a ligand that accelerates it can significantly improve yields.
-
Solution: For electron-deficient fluorinated aryl bromides, consider using highly active, sterically hindered biaryl phosphine ligands. A systematic ligand screen is often the most effective approach.
-
| Ligand Class | Examples | Application Notes for Fluorinated Systems |
| Bulky Biarylphosphines | XPhos, RuPhos, BrettPhos | Excellent starting point. Their steric bulk and electron-donating properties facilitate the reductive elimination step.[1][6] |
| Ferrocene-Based | Josiphos, DPPF | Bidentate ligands like DPPF can prevent the formation of unreactive palladium iodide dimers and may offer different reactivity profiles.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Particularly effective for coupling aryl chlorides, but can also be highly active for challenging aryl bromides.[7] |
-
Inappropriate Base or Temperature: The choice of base and reaction temperature are critically linked and can dictate the success of the reaction.
-
Base Strength: Strong bases like sodium tert-butoxide (NaOt-Bu) are often necessary to deprotonate the amine or the intermediate palladium-amine complex, but they can also promote side reactions.[2][8] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures or more active catalysts.[9][10]
-
Temperature: Most Buchwald-Hartwig reactions require heating, often in the 80-110°C range.[11] Insufficient temperature can lead to slow or stalled reactions.
-
Solution: If using a weaker base like K₃PO₄, try increasing the reaction temperature. Conversely, if side reactions are an issue with NaOt-Bu, consider switching to Cs₂CO₃ and a more polar solvent like 1,4-dioxane.[12]
-
-
Reagent Purity and Inert Atmosphere: Palladium-catalyzed reactions are notoriously sensitive to oxygen and water, which can deactivate the catalyst.
-
Solution: Ensure all solvents and liquid reagents are thoroughly degassed. Use high-purity reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[11]
-
Workflow for Troubleshooting Low Yield
Below is a logical workflow to diagnose and solve low conversion issues.
Caption: Troubleshooting workflow for low yield.
Problem 2: Significant Formation of a Hydrodehalogenated Byproduct (Ar-H)
Question: My reaction is proceeding, but I am isolating a significant amount of the arene resulting from the replacement of bromine with hydrogen (hydrodehalogenation). How can I suppress this side reaction?
Potential Causes & Solutions:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination and typically arises from two main pathways.[5]
-
β-Hydride Elimination: This is a major pathway, especially with primary alkylamines.[13] After the palladium-amido complex is formed, if the amine has a hydrogen on the β-carbon, the palladium can abstract it, leading to an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to form the Ar-H byproduct.[5]
-
Mechanism Insight: The formation of palladium-hydride species is a key driver of hydrodehalogenation.[14][15]
-
Solution:
-
Ligand Choice: Use very bulky ligands (e.g., t-BuXPhos, BippyPhos). The steric hindrance around the metal center can disfavor the geometry required for β-hydride elimination and promote the desired C-N reductive elimination.[1][13]
-
Amine Structure: If possible, use an amine that lacks β-hydrogens. If not, using a secondary amine instead of a primary one can sometimes mitigate the issue.
-
-
-
Reaction with Base/Solvent: The palladium catalyst can react with trace water, the alkoxide base, or even the amine itself to generate palladium-hydride species, which then lead to the hydrodehalogenated product.
-
Solution:
-
Base Choice: Avoid using hydroxide bases if hydrodehalogenation is a problem. While strong alkoxide bases are common, ensure they are anhydrous.
-
Solvent Purity: Use strictly anhydrous solvents. Toluene is often a good choice due to its non-polar nature.[2]
-
-
Competing Reaction Pathways
The diagram below illustrates the divergence between the productive amination cycle and the hydrodehalogenation side reaction.
Caption: The Buchwald-Hartwig amination catalytic cycle.
Q2: How does the position of the fluorine substituent on the aryl bromide affect the reaction?
The fluorine's position has a significant electronic and steric impact:
-
ortho-Fluoro: The substituent is sterically hindering and strongly electron-withdrawing through induction. This can make oxidative addition more challenging but may accelerate reductive elimination. However, it also carries the highest risk of defluorination via benzyne formation with strong bases. [16]* meta-Fluoro: This position exerts a primarily inductive electron-withdrawing effect, making the aryl bromide more reactive towards oxidative addition than an unsubstituted ring.
-
para-Fluoro: The effect is a combination of inductive withdrawal and mesomeric donation. For fluorine, the inductive effect dominates, making the substrate electron-deficient and generally a good candidate for coupling.
Q3: What are the best practices for setting up a Buchwald-Hartwig reaction to ensure success and reproducibility?
-
Use a Glovebox: For maximum reproducibility, prepare your reactions in a glovebox to rigorously exclude oxygen and moisture.
-
High-Purity Reagents: Use freshly purchased or purified solvents and reagents. Ensure amines are pure, as impurities can poison the catalyst.
-
Degas Solvents: If not using a glovebox, thoroughly degas your solvent by sparging with argon for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Precatalyst: Employing a modern, air-stable precatalyst simplifies handling and provides more consistent results than generating the catalyst in situ from separate palladium and ligand sources. [4]5. Systematic Optimization: Do not assume a literature procedure will work perfectly for your specific substrates. Be prepared to screen a small matrix of ligands, bases, and solvents to find the optimal conditions.
General Experimental Protocol
This protocol provides a starting point for the amination of a fluorinated aryl bromide.
Materials:
-
Fluorinated aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
Preparation (in a glovebox): To the oven-dried reaction vessel, add the palladium precatalyst, the base, the fluorinated aryl bromide, and the magnetic stir bar.
-
Reagent Addition: Add the solvent, followed by the amine.
-
Sealing and Heating: Seal the vessel tightly with a screw cap containing a PTFE septum. Remove the vessel from the glovebox and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Yin, J. & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(20), 3467-3469. [Link]
-
Gallou, F. & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. [Link]
-
Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 16(30), 9184-9190. [Link]
-
Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Journal of Organic Chemistry. [Link]
-
Kukushkin, V. Y., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34585–34596. [Link]
-
Amii, H., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 17(4), 4341-4359. [Link]
-
Senftle, T. P., et al. (2021). Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. ACS Catalysis, 11(19), 12266-12276. [Link]
-
Ritter, T., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2291–2302. [Link]
-
Cella, R., et al. (2020). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. Molecules, 25(22), 5360. [Link]
-
Amii, H., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 17(4), 4341-4359. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. [Link]
-
Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Hartwig, J. F., et al. (2014). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 136(39), 13814–13825. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... [Link]
-
ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
Sanford, M. S., et al. (2021). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society, 143(44), 18451–18465. [Link]
-
Chang, C.-P., et al. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. Journal of the American Chemical Society, 125(7), 1696-1697. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MacMillan, D. W. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Kukushkin, V. Y., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34585–34596. [Link]
Sources
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Technical Support Center: Optimization of Catalyst and ligand for Cross-Coupling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Welcome to the technical support center for the optimization of cross-coupling reactions involving Tert-butyl 4-bromo-2-fluorobenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges and provide actionable troubleshooting strategies in a practical question-and-answer format. Our focus is on the critical interplay between catalyst and ligand selection to achieve optimal reaction outcomes.
The substrate , Tert-butyl 4-bromo-2-fluorobenzylcarbamate, presents a unique set of challenges due to the electronic and steric influences of its substituents. The electron-withdrawing nature of the fluorine atom and the bulky Boc-protecting group can significantly impact the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. This guide will provide in-depth insights into overcoming these hurdles.
Troubleshooting Guide
This section is dedicated to addressing specific problems you may encounter during your experiments. Each issue is followed by a systematic approach to diagnosis and resolution.
Q1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the first parameters I should investigate?
Low or no yield in a Suzuki-Miyaura coupling of this substrate is a common issue. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the solvent.
Initial Diagnostic Steps:
-
Catalyst and Ligand Integrity: Ensure that your palladium source and phosphine ligand are not degraded. Phosphine ligands, especially electron-rich and bulky ones, can be sensitive to air and moisture. It's advisable to use freshly opened reagents or store them under an inert atmosphere.
-
Base Strength and Solubility: The choice of base is critical in Suzuki couplings as it's involved in the activation of the boronic acid.[1] For this substrate, a moderately strong base is often required. However, very strong bases might lead to side reactions, such as hydrolysis of the carbamate.
-
Solvent System: The solvent must be able to dissolve both the organic substrate and the inorganic base to a sufficient extent. A biphasic system (e.g., toluene/water) is common, but a single polar aprotic solvent might be more effective.
Systematic Optimization Protocol:
If the initial checks do not resolve the issue, a systematic screening of reaction parameters is recommended.
| Parameter | Initial Condition | Suggested Variations for Screening | Rationale |
| Palladium Precursor | Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)[2] | Precatalysts can offer better stability and more efficient generation of the active Pd(0) species.[3] |
| Ligand | PPh₃ | Buchwald ligands (e.g., SPhos, XPhos, RuPhos), Josiphos ligands | Sterically bulky and electron-rich ligands promote oxidative addition and reductive elimination, which can be challenging for this substrate.[2][4] |
| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃, NaHCO₃ | Varying the base can influence the rate of transmetalation and minimize base-sensitive side reactions.[5] |
| Solvent | Toluene/H₂O | Dioxane/H₂O, THF/H₂O, DMF | Solvent polarity can significantly affect the solubility of reagents and the reaction rate.[6] |
| Temperature | 80-90 °C | 60-110 °C | Lower temperatures may be necessary if side reactions are observed, while higher temperatures can overcome activation barriers. |
Q2: I am observing significant dehalogenation of my starting material. How can I suppress this side reaction?
Dehalogenation (replacement of bromine with hydrogen) is a common side reaction in palladium-catalyzed cross-couplings. It often arises from competing pathways such as β-hydride elimination from a palladium-hydride species.
Strategies to Minimize Dehalogenation:
-
Ligand Choice: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Josiphos families, can often suppress dehalogenation by favoring the desired reductive elimination pathway.[7]
-
Base Selection: The nature and strength of the base can influence the formation of palladium-hydride species. Screening different bases (e.g., switching from an alkoxide to a carbonate or phosphate) can be beneficial.
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can sometimes reduce the rate of dehalogenation relative to the desired coupling.
Q3: My Buchwald-Hartwig amination is sluggish and gives incomplete conversion. What modifications should I try?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8][9] Sluggish reactions with Tert-butyl 4-bromo-2-fluorobenzylcarbamate can be attributed to the steric hindrance around the reaction center and the electronic effects of the substituents.
Optimization Strategy for Buchwald-Hartwig Amination:
| Parameter | Initial Condition | Suggested Variations for Screening | Rationale |
| Palladium Precursor | Pd(OAc)₂ | Pd₂(dba)₃, Buchwald Precatalysts (e.g., BrettPhos Pd G3) | Precatalysts designed for C-N coupling can be more efficient.[10][11] |
| Ligand | BINAP | Buchwald biarylphosphine ligands (e.g., BrettPhos, RuPhos), Josiphos ligands | Sterically demanding ligands are often necessary to promote the reductive elimination step in amination reactions.[8][12] |
| Base | NaOt-Bu | LiHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. The choice of cation (Na⁺, K⁺, Li⁺) can also influence reactivity.[13] |
| Solvent | Toluene | Dioxane, THF | The solvent can affect the solubility of the palladium-amido intermediate and the overall reaction rate.[14] |
| Temperature | 100 °C | 80-120 °C | Higher temperatures are often needed for challenging aminations, but should be balanced against potential catalyst decomposition. |
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the cross-coupling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
Q4: Which type of cross-coupling reaction is most suitable for this substrate: Suzuki, Heck, or Buchwald-Hartwig?
The most suitable reaction depends on the desired transformation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by coupling with an organoboron reagent. It is a versatile and widely used method with a broad functional group tolerance.[15][16]
-
Heck Coupling: Used for the formation of C-C bonds by coupling with an alkene.[17][18] This can be a good option for introducing vinyl groups.
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds by coupling with a primary or secondary amine.[8][10]
For initial derivatization and library synthesis, the Suzuki-Miyaura and Buchwald-Hartwig reactions are generally the most versatile and frequently employed.
Q5: How do the fluoro and N-Boc-aminomethyl substituents affect the reactivity of the C-Br bond?
The substituents on the aromatic ring have a significant impact on the reactivity:
-
2-Fluoro Substituent: The fluorine atom is electron-withdrawing, which generally accelerates the oxidative addition of the palladium catalyst to the C-Br bond, the first step in the catalytic cycle.[19]
-
4-(N-Boc-aminomethyl) Substituent: This group is sterically bulky. While its electronic effect is relatively neutral, its size can hinder the approach of the catalyst and the coupling partner. This steric hindrance can slow down both the oxidative addition and the subsequent steps of the catalytic cycle.[20][21]
The combination of these effects makes the optimization of the catalyst and ligand crucial to achieve a balance between electronic activation and steric accessibility.
Q6: What is the role of precatalysts, and should I be using them?
Palladium precatalysts are stable, well-defined Pd(II) complexes that are readily activated in situ to generate the active Pd(0) species.[2]
Advantages of using precatalysts:
-
Air and Moisture Stability: Many precatalysts are air- and moisture-stable, making them easier to handle than air-sensitive Pd(0) sources like Pd(PPh₃)₄.[3]
-
Stoichiometric Control: They provide a precise 1:1 or 1:2 ratio of palladium to ligand, which can be beneficial for reaction optimization.
-
Efficient Generation of the Active Catalyst: They are designed for efficient and reliable generation of the active monoligated Pd(0) species, which is often the most active catalyst in the cycle.[22][23]
For challenging substrates like Tert-butyl 4-bromo-2-fluorobenzylcarbamate, using a precatalyst, particularly one from the Buchwald family, is highly recommended as it can lead to more reproducible and higher-yielding reactions.[3]
Q7: How do I choose the optimal ligand for my specific cross-coupling reaction?
Ligand selection is often the most critical parameter for a successful cross-coupling reaction.[4] There is no "one-size-fits-all" solution, and screening a small library of ligands is often the most effective approach.
General Guidelines for Ligand Selection:
-
Steric Bulk: For sterically hindered substrates, bulky ligands are generally preferred as they promote the formation of the active, low-coordinate palladium species and facilitate reductive elimination.
-
Electron-Donating Ability: Electron-rich ligands can increase the rate of oxidative addition, which is often the rate-limiting step.
-
Bite Angle (for bidentate ligands): The bite angle of a bidentate ligand can influence the geometry of the palladium complex and, consequently, its reactivity.
For the cross-coupling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate, ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) and ferrocenylphosphine ligands (e.g., Josiphos) are excellent starting points for screening due to their proven efficacy with challenging substrates.
Experimental Protocols and Visualizations
To further assist in your experimental design, the following sections provide a generalized experimental protocol and visual diagrams of key concepts.
Generalized Experimental Protocol for Ligand Screening in a Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific boronic acid partner.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst, 1.1-1.2 equiv. relative to palladium) in the reaction solvent.
-
Reaction Initiation: Add the reaction solvent (e.g., dioxane/water 10:1) to the Schlenk tube, followed by the catalyst solution.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[15]
Visualizing the Catalytic Cycle and Troubleshooting Workflow
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycle of a Suzuki-Miyaura coupling and a logical workflow for troubleshooting common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
References
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]
-
Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Journal of the American Chemical Society. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]
-
Ligand and Solvent Selection in Challenging Catalytic Reactions. ResearchGate. [Link]
-
Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. [Link]
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Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. National Institutes of Health. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Heck coupling reaction of aryl bromide with methyl acrylate. ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health. [Link]
-
How COVID-era trick may transform drug, chemical discovery. The Harvard Gazette. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
Sources
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- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 6. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. fiveable.me [fiveable.me]
- 20. researchgate.net [researchgate.net]
- 21. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Reactions with Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Welcome to the technical support center for Tert-butyl 4-bromo-2-fluorobenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in chemical synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reactions and achieve higher yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, handling, and reactivity of Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
Q1: What are the optimal storage conditions for Tert-butyl 4-bromo-2-fluorobenzylcarbamate?
A1: Tert-butyl 4-bromo-2-fluorobenzylcarbamate should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation from moisture and atmospheric components. For long-term storage, refrigeration is recommended.
Q2: How does the ortho-fluoro substituent influence the reactivity of the C-Br bond in cross-coupling reactions?
A2: The fluorine atom at the ortho position to the bromine has a significant electron-withdrawing inductive effect.[1][2] This effect makes the aromatic ring more electron-deficient, which can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions, a key step in the catalytic cycle.[3] However, the steric bulk of the ortho-fluoro group can sometimes hinder the approach of the catalyst, potentially requiring the use of sterically demanding ligands to achieve optimal results.
Q3: Under what conditions is the Tert-butyloxycarbonyl (Boc) protecting group on the benzylamine susceptible to cleavage?
A3: The Boc group is known to be labile under acidic conditions.[4][5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used for its removal.[4][5] It is generally stable to most bases and nucleophiles, which allows for a good degree of functional group tolerance in many reactions.[6] However, prolonged heating in the presence of strong bases or certain Lewis acids could lead to partial or complete deprotection.
Q4: What are the most common side reactions to be aware of when using this compound?
A4: In palladium-catalyzed cross-coupling reactions, common side reactions include:
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be more prevalent with electron-deficient aryl halides.[7]
-
Homocoupling: The coupling of two molecules of the boronic acid or ester reagent, especially if the reaction mixture is exposed to oxygen.[3][8]
-
Protodeborylation: Cleavage of the C-B bond of the boronic acid/ester coupling partner, which can be exacerbated by the presence of excess water or strong base.
-
Boc Deprotection: As mentioned, acidic conditions or prolonged heating with strong bases can lead to the removal of the Boc protecting group.
Section 2: Troubleshooting Guides for Low Conversion
This section provides detailed troubleshooting workflows for specific palladium-catalyzed reactions where low conversion of Tert-butyl 4-bromo-2-fluorobenzylcarbamate is observed.
Guide 1: Low Yield in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Low conversion with Tert-butyl 4-bromo-2-fluorobenzylcarbamate can stem from several factors.
Problem: A Suzuki-Miyaura coupling reaction between Tert-butyl 4-bromo-2-fluorobenzylcarbamate and an arylboronic acid results in low yield of the desired biaryl product, with significant starting material remaining.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Detailed Protocol for Suzuki Coupling Optimization:
Objective: To systematically optimize the reaction conditions for the Suzuki coupling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
Materials:
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate
-
Arylboronic acid or pinacol ester
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle like XPhos Pd G3)
-
Phosphine ligand (e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water
-
Reaction vials, stir bars, and an inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reagent Preparation:
-
Ensure all reagents are of high purity. If the boronic acid is old, consider purifying it or using a fresh batch.
-
Prepare stock solutions of the palladium precatalyst and ligand if performing multiple small-scale reactions for screening.
-
-
Reaction Setup (General Procedure):
-
To a reaction vial containing a stir bar, add Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the palladium precatalyst (1-5 mol%) and the ligand (1.2-2.0 equiv relative to palladium).
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
-
Optimization Parameters (to be varied systematically):
| Parameter | Initial Condition | Alternative Conditions to Screen | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃, XPhos Pd G3/G4 | Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[9][10] Pre-formed Pd(0) sources or more robust palladacycles can improve catalyst activity. |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination, and are often necessary for challenging substrates.[9] |
| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃, KF | The choice of base is critical and can influence the rate of transmetalation.[7] For electron-deficient aryl bromides, stronger, non-nucleophilic bases are often more effective.[7] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O | The solvent system affects the solubility of reagents and the stability of the catalytic species. Ensure thorough degassing to prevent catalyst deactivation.[9] |
| Temperature | 80 °C | 100 °C, 110 °C | Higher temperatures can overcome activation energy barriers but may also lead to side reactions or degradation. |
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Guide 2: Addressing Low Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[11][12][13][14] Low conversion with Tert-butyl 4-bromo-2-fluorobenzylcarbamate can arise from catalyst inhibition, inappropriate base selection, or steric hindrance.
Problem: A Buchwald-Hartwig amination of Tert-butyl 4-bromo-2-fluorobenzylcarbamate with a primary or secondary amine shows poor conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination Optimization:
Objective: To systematically improve the yield of the Buchwald-Hartwig amination of Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
Materials:
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos, Josiphos-type ligands)
-
Base (e.g., NaOtBu, LHMDS, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere setup
Procedure:
-
Setup and Reagent Addition (under inert atmosphere):
-
In a glovebox or using a Schlenk line, add the palladium precatalyst (1-3 mol%) and the ligand (1.1-1.5 equiv relative to Pd) to a dry reaction flask.
-
Add the degassed solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.4-2.0 equiv).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
-
Optimization Parameters:
| Parameter | Initial Condition | Alternative Conditions to Screen | Rationale |
| Ligand | BINAP | Xantphos, Josiphos-type ligands, Buchwald biarylphosphine ligands | The choice of ligand is crucial and substrate-dependent. Bulky, electron-rich ligands often promote the reductive elimination step. |
| Base | NaOtBu | LHMDS, K₃PO₄, Cs₂CO₃ | The base facilitates the deprotonation of the amine to form the active nucleophile.[14] The choice of base can significantly impact the reaction rate and functional group tolerance.[15] |
| Solvent | Toluene | Dioxane, THF | The polarity and coordinating ability of the solvent can influence the stability and activity of the catalytic species. |
| Temperature | 100 °C | 80 °C, 110 °C | A balance must be struck between providing enough thermal energy for the reaction to proceed and avoiding thermal decomposition of the starting materials, products, or catalyst. |
-
Monitoring and Workup:
-
Follow the reaction progress using an appropriate analytical technique (TLC, LC-MS, GC-MS).
-
Once complete, cool the reaction, quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
-
By systematically addressing these potential points of failure, researchers can significantly improve the conversion and yield of reactions involving Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
References
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
Sources
- 1. wyzant.com [wyzant.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Tert-butyl 4-bromo-2-fluorobenzylcarbamate Reaction Products
Welcome to the technical support center for purification strategies involving products derived from Tert-butyl 4-bromo-2-fluorobenzylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered when purifying products from reactions utilizing this versatile building block.
The unique structure of Tert-butyl 4-bromo-2-fluorobenzylcarbamate—featuring a labile Boc-protecting group, a reactive aryl bromide, and a deactivating fluorine substituent—presents distinct purification challenges. Common reactions include palladium-catalyzed cross-couplings like Suzuki-Miyaura and Buchwald-Hartwig aminations, where isolating the desired product from starting materials, catalysts, and various byproducts requires a systematic and informed approach.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your reaction products.
Question: My desired product and the unreacted starting material (Tert-butyl 4-bromo-2-fluorobenzylcarbamate) are co-eluting during column chromatography. How can I improve separation?
Answer: This is a frequent challenge, as the polarity difference between the starting material and the product of a cross-coupling reaction can be minimal. Here’s a systematic approach to resolve this:
-
Optimize Your Solvent System: The choice of eluent is critical. A common mistake is using a system that is too polar, causing both compounds to move too quickly up the column.
-
Decrease Polarity: Start with a less polar solvent system. For example, if you are using 20% Ethyl Acetate (EtOAc) in Hexanes, try reducing it to 5-10% EtOAc. This will increase the retention time of both compounds on the silica gel, amplifying small polarity differences.
-
Introduce a Different Solvent: Sometimes, a binary system of EtOAc/Hexanes is insufficient. Introducing a third solvent can alter the selectivity of the separation. Consider adding a small percentage (1-2%) of dichloromethane (DCM) or diethyl ether to your hexane/EtOAc mixture. These solvents interact differently with the stationary phase and your compounds, which can break the co-elution.
-
-
Modify the Stationary Phase: If optimizing the mobile phase fails, consider an alternative to standard silica gel.
-
Silver Nitrate-Impregnated Silica: Aryl bromides can exhibit specific interactions with silver ions. Preparing a silica gel slurry with a small amount of silver nitrate can selectively retard the elution of the starting material.
-
Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase (C18) chromatography is an excellent alternative. The elution order is inverted, with more polar compounds eluting first.
-
-
Consider a "Catch-and-Release" Approach: If applicable, you can temporarily deprotect the Boc group on your product. The resulting free amine will have a drastically different polarity and can be easily separated from the apolar starting material. The Boc group can then be re-introduced after purification.
Question: I am observing a new, non-polar spot on my TLC plate after a Suzuki coupling reaction. What could it be and how do I remove it?
Answer: This is likely a homocoupling byproduct, either from your boronic acid reagent or from the starting aryl bromide. These byproducts are typically very non-polar and can often be removed effectively.
-
Cause: Homocoupling is often promoted by the presence of oxygen in the reaction mixture or by non-optimal catalyst conditions.[1][2] Ensuring your reaction is thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon) is the best preventative measure.
-
Purification Strategy:
-
Recrystallization: If your desired product is a solid, recrystallization is often the most effective method for removing non-polar impurities like homocoupling products.[3][4][5] The high crystallinity of your desired compound excludes the less-ordered impurity molecules from the crystal lattice.[3] A solvent system where your product has high solubility when hot and low solubility when cold is ideal.[6]
-
Hexane Wash: If the product is an oil or difficult to recrystallize, you can often remove the non-polar impurity by dissolving the crude mixture in a minimal amount of a polar solvent (like DCM or EtOAc) and then adding a large volume of hexanes to precipitate your more polar product, leaving the homocoupling byproduct in the hexane solution.
-
Question: My yield is very low after purification, and I suspect my product is being lost during the aqueous workup. What's happening?
Answer: Product loss during aqueous workup can occur for several reasons, often related to the stability of the Boc group or emulsion formation.
-
Boc Group Instability: The Tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[7][8] If your reaction workup involves an acidic wash (e.g., with 1M HCl to remove a basic ligand or quench a reaction), you may be inadvertently cleaving the Boc group. The resulting free amine may have high water solubility, causing it to partition into the aqueous layer and be discarded.
-
Solution: Use a milder quench, such as saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[9] Always check the pH of your aqueous layer to ensure it is not strongly acidic.
-
-
Emulsion Formation: The presence of palladium catalysts and phosphine ligands can sometimes lead to the formation of stable emulsions during liquid-liquid extraction, trapping your product in the interface between the organic and aqueous layers.[10][11]
-
Solution: To break an emulsion, try adding brine (saturated aqueous NaCl). The increased ionic strength of the aqueous phase helps to force the separation of the layers.[10] Alternatively, filtering the entire mixture through a pad of Celite® can often break up the emulsion.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Buchwald-Hartwig amination with Tert-butyl 4-bromo-2-fluorobenzylcarbamate?
A1: Besides unreacted starting materials, common byproducts include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen. This is often a result of side reactions with the base or solvent.
-
Catalyst Decomposition Products: The palladium catalyst and phosphine ligands can degrade, leading to baseline impurities on your chromatogram.
-
Side reactions of the amine: If the amine coupling partner has other reactive functional groups, side reactions can occur. It's crucial to ensure compatibility with the strong base (like NaOtBu) often used in these reactions.[12]
Q2: Can I use flash column chromatography with acidic or basic additives to improve separation?
A2: It is generally not recommended.
-
Acidic Additives (e.g., acetic acid): Will likely cleave the Boc protecting group on the column, leading to a mixture of protected and deprotected product.[13]
-
Basic Additives (e.g., triethylamine): While sometimes used to prevent streaking of basic compounds, it can potentially cause degradation of the silica gel and may not significantly improve the separation of neutral compounds like your product and starting material. A better approach is to optimize the primary solvent system first.
Q3: Is recrystallization a viable primary purification method for these products?
A3: Absolutely. If your product is a solid, recrystallization is a powerful and often superior alternative to chromatography for achieving high purity.[4][14] It is particularly effective at removing trace amounts of palladium catalyst and non-polar byproducts. The key is finding a suitable solvent or solvent pair where the product's solubility changes significantly with temperature.[5][6]
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques is recommended for validation:
-
Thin-Layer Chromatography (TLC): Shows a single spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure and identify any residual impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and provides a quantitative measure of purity.
Key Purification Protocols & Workflows
Workflow for Choosing a Purification Strategy
The following diagram provides a decision-making framework for selecting the most appropriate purification strategy based on the initial assessment of your crude reaction mixture.
Caption: Decision tree for selecting a purification method.
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to maximize the separation between the starting material and a slightly less polar cross-coupling product.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all chromatography grade
-
Thin-Layer Chromatography (TLC) plates
Procedure:
-
Dry Load the Sample: Adsorb your crude material onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like DCM) and adding silica. Evaporate the solvent completely under reduced pressure. This prevents solvent effects from broadening your bands on the column.
-
Determine the Optimal Eluent System:
-
On a TLC plate, spot your crude mixture.
-
Run several TLCs in different solvent systems. Start with a low polarity system (e.g., 5% EtOAc in Hexanes).
-
The goal is to find a system where the Rf (retention factor) of your desired product is approximately 0.2-0.3, and there is visible separation from the starting material spot.
-
If separation is poor, try a ternary system like Hexanes:EtOAc:DCM (e.g., 88:10:2).
-
-
Pack and Run the Column:
-
Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 1: Example Solvent Systems for Chromatography
| Impurity Type | Starting Material Rf | Product Rf | Recommended Solvent System (v/v) | Rationale |
| Unreacted Starting Material | ~0.4 | ~0.45 | 90:10 Hexanes/EtOAc, add 1-2% DCM | DCM modifies the selectivity of the silica, often improving separation of structurally similar aromatic compounds. |
| Non-polar (e.g., homocoupling) | N/A | ~0.2 | 95:5 Hexanes/EtOAc | A low polarity system will keep the desired product on the baseline while quickly eluting the non-polar impurity. |
| Polar (e.g., catalyst residue) | ~0.4 | ~0.4 | 80:20 Hexanes/EtOAc | A slightly more polar system will move the product down the column while the highly polar impurities remain at the origin. |
Protocol 2: Recrystallization for High Purity Solids
This protocol is ideal for purifying solid products contaminated with soluble impurities.[3]
Materials:
-
Crude solid product
-
Screening solvents (e.g., Ethanol, Isopropanol, Toluene, Heptane, Ethyl Acetate)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: The ideal solvent will dissolve the crude product when hot but not when cold.[3][6] Test this by adding a small amount of crude solid to a test tube with ~0.5 mL of solvent. Heat to boiling; if it dissolves, cool in an ice bath to see if crystals form. A two-solvent system (one solvent in which the compound is soluble, and one in which it is not) can also be used.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[6]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[3] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Keep the vacuum on to pull air through the crystals, helping them to dry. For final drying, place the crystals in a vacuum oven.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
University of Colorado, Boulder. Recrystallization. [Link]
-
University of California, Los Angeles. Recrystallization and Crystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
University of Massachusetts Lowell. Recrystallization. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
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ACS Publications. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
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Syrris. Liquid-Liquid Extraction: An Overview. [Link]
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YouTube. Liquid-Liquid Extraction. [Link]
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Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
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Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
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Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
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PubChem. Tert-butyl 4-bromo-2-fluorobenzylcarbamate. [Link]
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PubChem. tert-Butyl 4-bromo-2-fluorobenzoate. [Link]
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MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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ResearchGate. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF. [Link]
-
Organic Chemistry Portal. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
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Technical Support Center: Minimizing Homocoupling in Suzuki Reactions with Bromo-Fluoro Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling, particularly when working with bromo-fluoro substrates. The electronic properties of these substrates can present unique hurdles, leading to undesired side reactions and reduced yields of the desired cross-coupled product.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols to help you navigate these challenges effectively.
Understanding the Challenge: The "Why" Behind Homocoupling
Before diving into troubleshooting, it's crucial to understand the underlying mechanisms that lead to homocoupling. In the context of a Suzuki reaction, homocoupling refers to the undesired reaction of two molecules of the boronic acid or ester to form a symmetrical biaryl byproduct. This side reaction is a common culprit for reduced yields and complex purification profiles.[1][2]
There are two primary pathways for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[2][3] This is often a significant issue at the beginning of the reaction before the catalytic cycle is fully established.[2]
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂, the initial reduction to the active Pd(0) species can be mediated by the homocoupling of two boronic acid molecules.[1][2]
Bromo-fluoro substrates, particularly those with electron-withdrawing fluorine atoms, can influence the delicate balance of the catalytic cycle, sometimes exacerbating the propensity for homocoupling. The electron-deficient nature of the aryl bromide can facilitate oxidative addition, but it can also impact the relative rates of the subsequent steps in the catalytic cycle, potentially favoring side reactions if conditions are not optimal.[4][5]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding homocoupling in Suzuki reactions involving bromo-fluoro substrates.
Q1: I'm observing a significant amount of boronic acid homocoupling. What is the most likely cause?
The most common cause of excessive homocoupling is the presence of oxygen in your reaction vessel.[2][6] The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to Pd(II), which then promotes the homocoupling of your boronic acid.[2][3] Another major contributor, especially at the start of the reaction, is the use of a Pd(II) precatalyst which can be reduced to Pd(0) via a homocoupling pathway.[1][2]
Q2: How does the choice of palladium source impact homocoupling?
The choice of your palladium source is critical. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it doesn't require an initial reduction step, thereby avoiding the homocoupling that can occur during this process.[2] However, these sources can be sensitive to air and may require careful handling.[1]
Palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are often an excellent choice as they are designed to generate the active Pd(0) species cleanly and efficiently, which can help minimize side reactions like homocoupling.[1][2]
Q3: Can the ligand I'm using contribute to or prevent homocoupling?
Absolutely. Ligands play a pivotal role in stabilizing the palladium catalyst and modulating its reactivity.[2] To minimize homocoupling, consider the following:
-
Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphines, as well as N-heterocyclic carbenes (NHCs), are highly effective.[2][5][7] Their steric bulk can physically hinder the formation of the intermediates that lead to homocoupling, while their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle.[1][2]
-
Avoid Easily Oxidized Ligands: Some phosphine ligands can be oxidized in the presence of trace oxygen, leading to the formation of palladium species that can catalyze homocoupling.[1]
Q4: My bromo-fluoro substrate is electron-deficient. Does this require special consideration?
Yes. The presence of electron-withdrawing groups like fluorine can make the aryl bromide more susceptible to oxidative addition.[4][8] While this is a key step in the desired reaction, it also means that the choice of catalyst system is crucial to ensure the subsequent steps of transmetalation and reductive elimination are efficient. For such substrates, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, are recommended.[5][9]
Troubleshooting Guide: A Step-by-Step Approach
If you are facing persistent issues with homocoupling, this troubleshooting guide provides a systematic approach to identifying and resolving the problem.
Issue 1: High Levels of Homocoupling Byproduct Observed
| Potential Cause | Troubleshooting Steps & Explanation |
| Oxygen Contamination | 1. Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (at least 30 minutes).[10] 2. Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for optimal results. Even small leaks can introduce enough oxygen to significantly impact your reaction.[10] |
| Inappropriate Palladium Source | 1. Switch to a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2] 2. Utilize Advanced Precatalysts: For more reliable generation of the active Pd(0) species, employ a modern precatalyst like a Buchwald G3 or G4 precatalyst.[1][2][11] |
| Suboptimal Ligand | 1. Screen Bulky, Electron-Rich Ligands: If you are using a simple ligand like PPh₃, screen more sterically demanding and electron-donating ligands. Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands are excellent candidates.[2][5][7] These ligands can accelerate the desired cross-coupling pathway relative to the homocoupling side reaction. |
| Base Selection | 1. Evaluate Base Strength and Type: The base is crucial for the transmetalation step.[12] For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than weaker ones like K₂CO₃.[5] Ensure the base is finely powdered and anhydrous.[5] |
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Inactivity | 1. Verify Catalyst and Ligand Quality: Ensure your palladium source and ligands have not degraded. Palladium(0) catalysts can be sensitive to air and moisture.[13] Phosphine ligands can oxidize over time.[13] 2. Optimize Catalyst Loading: While typically in the 1-5 mol% range, for challenging substrates, a slightly higher catalyst loading might be necessary. However, excessive catalyst can sometimes lead to more side products. |
| Boronic Acid Instability | 1. Use Fresh Boronic Acid: Boronic acids can undergo protodeboronation (hydrolysis to the corresponding arene), especially if they are old or have been improperly stored.[1][10][13] 2. Consider Boronic Esters: For enhanced stability, use a boronic ester derivative, such as a pinacol or MIDA ester.[1][11][13] |
| Inappropriate Solvent | 1. Screen Solvents: The solvent needs to solubilize all reaction components.[14] Common choices include dioxane, THF, toluene, and DMF.[1][12] For some systems, a mixture of an organic solvent and water is beneficial.[12] 2. Ensure Solvent Purity: Use anhydrous, peroxide-free solvents, particularly with ethers like THF and dioxane, as peroxides can poison the catalyst.[13] |
Experimental Protocols
Here are some starting-point protocols for optimizing your Suzuki reaction with bromo-fluoro substrates.
Protocol 1: General Screening Conditions
This protocol is a good starting point for initial optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromo-fluoro substrate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask.
-
Reaction: Stir the mixture at the desired temperature (start with 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
Data Summary for Optimization
| Parameter | Recommended Starting Point | Optimization Strategy |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | Compare a Pd(0) source with a modern precatalyst. |
| Ligand | SPhos or XPhos (2-4 mol%) | Screen other bulky, electron-rich phosphine ligands or NHC ligands. |
| Base | K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) | Screen different bases; ensure they are finely powdered. |
| Solvent | Dioxane or Toluene/H₂O (10:1) | Test different aprotic polar solvents or solvent/water mixtures. |
| Temperature | 80 °C | Gradually increase the temperature if the reaction is sluggish, but be aware that higher temperatures can sometimes promote side reactions. |
Visualizing the Process
To better understand the reaction dynamics, the following diagrams illustrate the key pathways.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Homocoupling Side Reaction Pathway
Caption: The mechanism of boronic acid homocoupling mediated by Pd(II) species.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. Technical University of Munich. [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF. ResearchGate. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journals. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
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- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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Overcoming steric hindrance in couplings with Tert-butyl 4-bromo-2-fluorobenzylcarbamate derivatives
Topic: Overcoming Steric Hindrance in Palladium-Catalyzed Cross-Coupling Reactions with tert-butyl 4-bromo-2-fluorobenzylcarbamate Derivatives
Overview of Challenges
tert-butyl 4-bromo-2-fluorobenzylcarbamate and its derivatives are valuable building blocks in medicinal chemistry and materials science. However, their structure presents a significant challenge for palladium-catalyzed cross-coupling reactions. The combination of an ortho-fluoro substituent and the bulky tert-butyloxycarbonyl (Boc) protected aminomethyl group creates substantial steric hindrance around the reactive C-Br bond. This congestion can impede the crucial oxidative addition step in the catalytic cycle, leading to low yields, slow reaction times, and catalyst decomposition.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for navigating these challenges. We will explore frequently asked questions, offer detailed troubleshooting protocols, and present optimized experimental conditions to ensure successful and efficient coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is ligand selection so critical for this specific substrate?
A1: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate. The steric bulk around the palladium center must be carefully tuned. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are required.[1][2] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is more accessible to the hindered aryl bromide.[1] Furthermore, their steric bulk facilitates the reductive elimination step, which can also be slow for hindered products.[3]
Q2: Which palladium precatalyst should I choose?
A2: While traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, modern, well-defined precatalysts are highly recommended for hindered substrates.[4][5] Precatalysts like the G3 and G4 Buchwald types ensure efficient and reproducible generation of the active Pd(0) catalyst, which is crucial when the subsequent oxidative addition is slow.[5] This rapid activation minimizes side reactions and catalyst decomposition that can occur during prolonged heating while waiting for the active species to form.[4]
Q3: What is the best base for Suzuki-Miyaura couplings with this substrate?
A3: For sterically demanding Suzuki-Miyaura reactions, the choice of base is critical to prevent side reactions like protodeboronation of the boronic acid partner.[6][7] While aqueous bases like K₂CO₃ can work, stronger, non-nucleophilic bases under anhydrous conditions often give better results.[3] Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough to facilitate transmetalation without promoting significant boronic acid decomposition.[7] Cesium carbonate (Cs₂CO₃) can also be effective.[8]
Q4: Can the Boc protecting group interfere with the reaction?
A4: The Boc group is generally stable under the neutral to basic conditions of most cross-coupling reactions.[9] However, it is sensitive to strong acids. Care should be taken during workup and purification to avoid acidic conditions that could lead to premature deprotection.[10] In some cases, the carbamate moiety can act as a directing group or interact with the catalyst, but for this substrate, its primary influence is steric.[11]
Q5: Are there alternatives to Suzuki and Buchwald-Hartwig reactions for this substrate?
A5: Yes, other cross-coupling reactions can be employed. The Sonogashira coupling, for instance, can be used to introduce alkyne functionalities.[12][13] This reaction also benefits from bulky, electron-rich ligands to overcome the steric hindrance.[14] For Sonogashira couplings, a copper co-catalyst is typically used, although copper-free conditions have been developed.[12][15]
Troubleshooting Guide
This section addresses common problems encountered when working with tert-butyl 4-bromo-2-fluorobenzylcarbamate.
Problem 1: Low to No Product Yield
| Probable Cause | Recommended Solution |
| Inefficient Catalyst Activation | The active Pd(0) species is not forming efficiently from the Pd(II) precatalyst.[4][16] This is a common issue with challenging substrates. Switch to a more advanced precatalyst like a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3) which are designed for rapid activation.[5] |
| Poor Ligand Choice | The ligand is not bulky or electron-rich enough to facilitate oxidative addition and reductive elimination.[17] Screen a panel of bulky ligands. For Suzuki, start with XPhos or SPhos.[3] For Buchwald-Hartwig, ligands like RuPhos or BrettPhos are excellent starting points.[18] |
| Inert Atmosphere Not Maintained | Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[16] Ensure all reagents and solvents are properly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. |
| Reagent Quality | Impurities in solvents, bases, or starting materials (especially water) can poison the catalyst.[16] Use anhydrous solvents and high-purity reagents. Ensure boronic acids/esters have not degraded during storage.[6] |
Problem 2: Significant Formation of Side Products
| Side Product | Probable Cause (Reaction Type) | Recommended Solution |
| Hydrodehalogenation (Ar-H) | Reductive cleavage of the C-Br bond. Often caused by moisture or when the catalytic cycle stalls after oxidative addition. | Ensure strictly anhydrous conditions. A bulkier ligand can sometimes accelerate the subsequent steps of the cycle, outcompeting the decomposition pathway.[19] |
| Protodeboronation (in Suzuki) | The boronic acid reagent is replaced by a proton from a protic source (e.g., water). | Use an anhydrous solvent system and a non-nucleophilic base like K₃PO₄.[6][7] Minimizing reaction time and temperature can also help. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple together. Can be promoted by oxygen or inefficient catalyst turnover. | Thoroughly degas the reaction mixture. Using a well-defined precatalyst can minimize side reactions by ensuring a clean and rapid initiation.[3] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding coupling reaction with the target substrate.
Caption: Workflow for the optimized Suzuki-Miyaura protocol.
Materials:
-
tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-dioxane or 2-MeTHF [8] Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add tert-butyl 4-bromo-2-fluorobenzylcarbamate (e.g., 0.332 g, 1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (0.637 g, 3.0 mmol).
-
Solvent Addition: Evacuate and backfill the vial with argon three times. Add anhydrous dioxane (5 mL) via syringe.
-
Degassing: Sparge the resulting suspension with a gentle stream of argon for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst (e.g., 16.9 mg, 0.02 mmol).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol is designed for the challenging C-N coupling of the substrate with a secondary amine like morpholine.
Materials:
-
tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
RuPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
Preparation: In a glovebox, add NaOtBu (e.g., 135 mg, 1.4 mmol) and the RuPhos Pd G3 precatalyst (e.g., 16.7 mg, 0.02 mmol) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Remove the vial from the glovebox. Add tert-butyl 4-bromo-2-fluorobenzylcarbamate (0.332 g, 1.0 mmol).
-
Solvent and Nucleophile: Evacuate and backfill the vial with argon three times. Add anhydrous toluene (5 mL) followed by the secondary amine (e.g., morpholine, 0.105 mL, 1.2 mmol) via syringe.
-
Reaction: Seal the vial and heat in an oil bath at 100-110 °C for 16-24 hours. Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water.
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
References
- Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Valente, C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Zhang, J., et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Journal of the American Chemical Society.
- Magano, J., & Dunetz, J. R. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Powers, I. G., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis.
- Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Amatore, C., & Jutand, A. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines.
- Mirica, L. M., et al. (n.d.). Capturing the Hybrid Palladium(I)-Radical Pair in Sterically Encumbered Xantphos-Palladium Compounds. ChemRxiv.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Sigma-Aldrich. (n.d.). G3 and G4 Buchwald Precatalysts.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- Benchchem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
- ResearchGate. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Ackermann, L., et al. (n.d.). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society.
- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- ResearchGate. (2025). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters.
- Royal Society of Chemistry. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Benchchem. (n.d.). Reaction conditions for coupling Tos-O-C4-NH-Boc.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Royal Society of Chemistry. (n.d.). Unexpectedly superior efficiency of chloride-directed double Suzuki–Miyaura cross-coupling reactions to bromide-directed reactions for the synthesis of sterically hindered 2,7-diaryl fluorenes. New Journal of Chemistry.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). Accounts of Chemical Research.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Organic Chemistry Portal. (2006). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- PubMed. (2020). Palladium-Catalyzed Cross-Couplings by C-O Bond Activation.
- Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
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Preventing dehalogenation in palladium-catalyzed reactions of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Topic: Preventing Dehalogenation in Palladium-Catalyzed Reactions of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the common side reaction of dehalogenation (specifically, hydrodehalogenation) during palladium-catalyzed cross-coupling reactions involving the versatile building block, tert-butyl 4-bromo-2-fluorobenzylcarbamate. Our goal is to provide you with a deep understanding of the underlying mechanisms and equip you with practical, field-proven strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding this specific issue. Understanding the "why" is the first step toward a successful solution.
Q1: What exactly is dehalogenation, and why is it a significant problem in my reaction?
A: Dehalogenation, in this context, refers to hydrodehalogenation—a pervasive side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2][3] This is highly problematic for several reasons: it consumes your valuable starting material, directly lowers the yield of your desired coupled product, and introduces a byproduct (tert-butyl 2-fluorobenzylcarbamate) that can be difficult to separate during purification due to its similar polarity to the starting material.[1]
Q2: What is the primary chemical mechanism that leads to this unwanted side reaction?
A: The consensus mechanism involves the formation of a highly reactive palladium-hydride (Pd-H) species within the catalytic cycle.[1][4] This Pd-H intermediate can originate from various sources in your reaction flask, including trace water, alcohol solvents, certain amine bases, or even through the decomposition of phosphine ligands.[4] Once formed, this Pd-H species can intercept the Ar-Pd(II)-Br intermediate (formed after oxidative addition) and undergo reductive elimination to yield the dehalogenated Ar-H byproduct, regenerating the Pd(0) catalyst which can then continue this undesired cycle.[1]
Q3: Is my substrate, tert-butyl 4-bromo-2-fluorobenzylcarbamate, uniquely susceptible to dehalogenation?
A: Yes, its structure presents specific challenges. Firstly, electron-deficient aryl bromides are generally more prone to this side reaction.[1] The fluorine atom at the 2-position is strongly electron-withdrawing, which can influence the stability of the key palladium intermediates. Secondly, substrates with acidic N-H protons, such as the carbamate in your molecule, can interact with the base in the reaction.[1] This interaction can sometimes promote pathways that lead to dehalogenation, a phenomenon also observed in couplings with N-H containing heterocycles like pyrroles and indoles.[1][5]
Q4: How does my choice of palladium catalyst and ligand system affect dehalogenation?
A: This is the most critical parameter for controlling the reaction's selectivity.[1] The key is to use a catalyst system that promotes the desired C-C or C-N bond formation (reductive elimination) at a much faster rate than the competing dehalogenation pathway.
-
Ligand Choice: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are highly effective at preventing dehalogenation.[1][3] Their steric bulk favors the reductive elimination of the larger coupling partners over the small hydride, while their electron-donating nature accelerates this desired step.
-
Catalyst Source: Modern palladium precatalysts, such as the third-generation Buchwald G3 palladacycles, are strongly recommended over traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄. These precatalysts provide a more reliable and efficient generation of the active L-Pd(0) species, leading to cleaner reactions with fewer side products.
Q5: I'm using NaOtBu as my base. Could that be part of the problem?
A: Absolutely. While strong bases like sodium tert-butoxide (NaOtBu) are common in many cross-coupling reactions, they can also promote dehalogenation.[1] A highly effective troubleshooting step is to switch to a weaker inorganic base. Weaker bases are less likely to participate in pathways that generate Pd-H species.
-
Recommended Alternatives: Anhydrous potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent choices to suppress this side reaction.[1]
Q6: Does the reaction solvent play a role?
A: Yes, the solvent choice is crucial. Protic solvents like alcohols can directly act as hydride sources.[3] Furthermore, polar aprotic solvents such as DMF and dioxane have been observed to promote dehalogenation more than non-polar alternatives.[3][6]
-
Recommended Solvent: Anhydrous, degassed toluene is often the solvent of choice to minimize dehalogenation.[1][3][6]
Q7: Should I adjust the reaction temperature?
A: Yes. Dehalogenation can have a higher activation energy than the desired coupling pathway, meaning it can become more competitive at elevated temperatures.[1][3] If you are running your reaction at 100-110 °C and observing significant dehalogenation, reducing the temperature to 80 °C can often favor the formation of the desired product without excessively slowing the reaction rate.[1]
Mechanistic Insight: The Competing Pathways
To effectively troubleshoot, it is essential to visualize the point of divergence in the catalytic cycle. The desired cross-coupling pathway and the undesired dehalogenation pathway compete for the same Ar-Pd(II)-X intermediate. Your goal is to select conditions that heavily favor Path A.
Caption: Competing catalytic cycles for cross-coupling vs. dehalogenation.
Troubleshooting Guide: A Step-by-Step Workflow
If you are observing significant dehalogenation (>10%) in your reaction, follow this systematic workflow to diagnose and resolve the issue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving Tert-butyl 4-bromo-2-fluorobenzylcarbamate. This critical building block is instrumental in the synthesis of numerous pharmaceutical candidates. However, its unique electronic and steric properties can present challenges, particularly concerning the stability and activity of the palladium catalysts employed in its derivatization.
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to overcome catalyst deactivation and achieve robust, reproducible results. We will delve into the underlying causes of catalyst deactivation and provide actionable, field-proven solutions.
I. Understanding the Challenge: The Substrate and Catalyst Deactivation
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a valuable substrate due to the orthogonal reactivity of its functional groups. The bromo- and fluoro-substituents, along with the N-Boc protecting group, can influence the electronic and steric environment of the reaction, impacting the stability of the palladium catalyst. Deactivation of the catalyst is a common hurdle, leading to stalled reactions, low yields, and the formation of impurities.[1][2]
Catalyst deactivation can manifest in several ways, including:
-
Formation of Palladium Black: Aggregation of the active Pd(0) species into inactive palladium clusters.[3][4]
-
Ligand Degradation: Decomposition of the phosphine ligands that are crucial for stabilizing the active catalyst.
-
Catalyst Poisoning: Strong coordination of impurities or reaction components to the palladium center, blocking active sites.[5][6][7]
II. Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve catalyst deactivation issues based on common laboratory observations.
Symptom 1: Low or Stalled Reaction Conversion
Observation: The reaction fails to proceed to completion, or the conversion rate plateaus prematurely.
Potential Causes & Solutions:
-
Insufficiently Active Catalyst: The initial Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) species.
-
Catalyst Poisoning by Impurities: Trace impurities in reagents or solvents can act as catalyst poisons. Common culprits include sulfur-containing compounds, water, and oxygen.[3][6][9]
-
Ligand Dissociation/Decomposition: The phosphine ligand may be dissociating from the palladium center or degrading under the reaction conditions.
-
Protocol: Screen a panel of sterically bulky and electron-rich phosphine ligands, which are known to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.[10][11] An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[12]
-
Symptom 2: Formation of Black Precipitate (Palladium Black)
Observation: A black solid forms in the reaction mixture, indicating the aggregation of the palladium catalyst.
Potential Causes & Solutions:
-
Unstable Catalytic Species: The monoligated palladium species, a key intermediate in many cross-coupling reactions, can be unstable and prone to aggregation.[10]
-
Protocol: Employ sterically demanding ligands that favor the formation of stable, monoligated palladium complexes throughout the catalytic cycle.[10]
-
-
High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition and aggregation.
-
Protocol: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to faster catalyst deactivation. A systematic temperature screen is recommended.
-
Symptom 3: Formation of Side Products (e.g., Homocoupling, Protodeborylation)
Observation: Significant formation of undesired byproducts is observed by analytical techniques (e.g., TLC, LC-MS, NMR).
Potential Causes & Solutions:
-
Inappropriate Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of catalytically inactive or less selective species.
-
Protocol: The optimal palladium-to-ligand ratio is often 1:1 for many modern cross-coupling reactions.[13] Vary the ligand loading to find the optimal ratio for your specific system.
-
-
Base-Induced Catalyst Deactivation: The choice and concentration of the base can significantly impact catalyst stability.[2][14] Some bases can interact with the palladium center and promote deactivation pathways.
Troubleshooting Decision Tree
Caption: Troubleshooting catalyst deactivation.
III. Frequently Asked Questions (FAQs)
Q1: Which palladium sources are recommended for reactions with Tert-butyl 4-bromo-2-fluorobenzylcarbamate?
A1: The choice of palladium source is critical.[15] While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, modern well-defined palladium(II) precatalysts with a 1:1 palladium-to-ligand ratio are often more reliable and lead to more reproducible results.[13] These precatalysts ensure efficient generation of the active LPd(0) species.[12]
Q2: How do I select the optimal phosphine ligand?
A2: Ligand selection is paramount for success. For challenging substrates like Tert-butyl 4-bromo-2-fluorobenzylcarbamate, electron-rich and sterically bulky phosphine ligands are generally a good starting point.[2] These ligands promote the key steps of the catalytic cycle and stabilize the palladium center against deactivation.[10] It is highly recommended to screen a variety of ligands to identify the optimal one for your specific transformation.
Q3: Can the order of reagent addition impact catalyst stability?
A3: Yes, the order of addition can influence the formation of the active catalyst and overall reaction efficiency. For consistency and reproducibility, it is good practice to maintain a consistent order of addition throughout your experiments.[8]
Q4: What are the best practices for setting up a reaction to minimize catalyst deactivation?
A4: To ensure the best chance of success, follow these guidelines:
-
Inert Atmosphere: Rigorously exclude oxygen and moisture using standard Schlenk line or glovebox techniques.[1][8]
-
High-Purity Reagents: Use anhydrous, degassed solvents and high-purity reagents.[1][16]
-
Proper Mixing: Ensure efficient and consistent stirring, especially for heterogeneous reaction mixtures.[8]
-
Temperature Control: Use a preheated oil bath or heating block to avoid temperature overshoots.[16]
Q5: Is it possible to regenerate a deactivated palladium catalyst?
A5: In some cases, catalyst regeneration is possible, but its effectiveness depends on the deactivation mechanism.
-
For deactivation by coking or deposition of organic residues, thermal treatment or washing with specific solvents may restore some activity.[17][18][19][20]
-
For poisoning by strongly coordinating species like sulfur, regeneration can be more challenging and may require specific chemical treatments.[5][19] It is often more practical to focus on preventing deactivation in the first place.
Experimental Workflow for Ligand Screening
Caption: High-throughput ligand screening workflow.
IV. Data Presentation: Ligand and Base Screening
The following tables provide representative data for a Suzuki-Miyaura coupling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate with phenylboronic acid, illustrating the impact of ligand and base selection on reaction outcome.
Table 1: Comparison of Phosphine Ligands
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| PPh₃ | 2 | 100 | 12 | 25 |
| P(t-Bu)₃ | 2 | 80 | 6 | 85 |
| XPhos | 1 | 80 | 4 | >95 |
| SPhos | 1 | 80 | 4 | >95 |
| RuPhos | 1 | 80 | 6 | 90 |
Reaction Conditions: Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (specified loading), Ligand (Pd:L = 1:2), Toluene, specified temperature and time.
Table 2: Comparison of Bases
| Base | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| K₂CO₃ | 1 | 80 | 4 | >95 |
| Cs₂CO₃ | 1 | 80 | 4 | >95 |
| K₃PO₄ | 1 | 80 | 6 | 92 |
| NaOt-Bu | 1 | 80 | 2 | 75 (with some decomposition) |
Reaction Conditions: Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv), phenylboronic acid (1.2 equiv), Base (2.0 equiv), Pd(OAc)₂ (1 mol%), XPhos (2 mol%), Toluene, 80°C, specified time.
V. References
-
Albers, P. et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286.
-
BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
-
Li, X. et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8433. [Link]
-
Wikipedia. (2023). Catalyst poisoning. [Link]
-
Escandón, L. S. et al. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials, 153(1-2), 742-750. [Link]
-
Majeed, M. A. et al. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. American Journal of Chemistry, 10(1), 1-5.
-
DCL Inc. (2004). Regeneration of palladium based catalyst for methane abatment.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
-
BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
-
Albers, P. et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
DCL International Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
-
McCann, S. D. et al. (2018). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]
-
Powers, D. C., & Ritter, T. (2012). Base-Assisted C–H Bond Cleavage in Cross-Coupling: Recent Insights into Mechanism, Speciation, and Cooperativity. Accounts of chemical research, 45(6), 840-850. [Link]
-
Padron, F. et al. (n.d.). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. ResearchGate. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
-
Gensch, T. et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry, 57(2), 141-152. [Link]
-
BenchChem. (n.d.). Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions.
-
Fairlamb, I. J. S. et al. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 23(24), 5881-5885. [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Alternatives for Tert-butyl 4-bromo-2-fluorobenzylcarbamate in Kinase Inhibitor Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of a synthetic route and the pharmacological profile of the final kinase inhibitor. Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a valuable reagent, frequently employed in the synthesis of complex heterocyclic scaffolds that form the core of many targeted therapies. This guide provides an in-depth comparison of this key intermediate with viable alternative reagents, supported by experimental context and structure-activity relationship (SAR) data, to empower researchers in making informed decisions for their drug discovery and development programs.
The Strategic Importance of the 4-Bromo-2-fluorobenzyl Moiety
The 4-bromo-2-fluorobenzyl fragment is a recurring motif in a multitude of kinase inhibitors. Its prevalence is not coincidental; the specific arrangement of the bromo and fluoro substituents on the phenyl ring offers a unique combination of properties that are highly advantageous in drug design.
-
Orthogonal Reactivity: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the core scaffold to optimize potency and selectivity.
-
Modulation of Physicochemical Properties: The fluorine atom, with its high electronegativity, can significantly influence the electronic properties of the phenyl ring. This can impact the pKa of nearby functional groups, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to the target kinase through favorable electrostatic interactions.[1][2]
-
Structural Rigidity and Conformational Control: The substitution pattern can impart a degree of conformational constraint on the molecule, which can be beneficial for locking the inhibitor into a bioactive conformation within the kinase's ATP-binding pocket.
A prime example of the utility of a related structural motif is in the synthesis of Lapatinib , a dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and HER2.[3][4] The synthesis of Lapatinib and its derivatives often involves the coupling of a substituted quinazoline core with a fluorinated benzylamine derivative, underscoring the importance of this class of reagents.[5][6]
A Comparative Analysis of Alternative Reagents
While Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a potent building block, a range of alternative reagents can be considered, each with its own set of advantages and disadvantages. The choice of an alternative is often dictated by the specific synthetic strategy, the desired final compound, and the need to modulate specific pharmacological properties.
Variations in Halogen Substitution
The nature and position of the halogen atom on the benzylamine scaffold can significantly impact reactivity and the biological activity of the final product.
| Reagent | Key Features | Potential Advantages | Potential Disadvantages |
| Tert-butyl 4-iodo-2-fluorobenzylcarbamate | Iodine is a better leaving group in Pd-catalyzed cross-coupling reactions. | Faster reaction kinetics and milder reaction conditions for cross-coupling. | Higher cost and potentially lower stability compared to the bromo analog. |
| Tert-butyl 4-chloro-2-fluorobenzylcarbamate | Chlorine is a less reactive leaving group. | Lower cost and wider availability. | Requires more forcing reaction conditions and specialized catalysts for efficient cross-coupling. |
| Tert-butyl 3-bromo-2-fluorobenzylcarbamate | Altered substitution pattern. | May lead to different binding interactions and improved selectivity for the target kinase. | May require re-optimization of reaction conditions. The altered electronics could affect reactivity. |
Experimental Context: Structure-activity relationship studies of 4-anilinoquinazoline EGFR inhibitors have shown that halogen substitution at the 3'-position of the aniline ring can significantly influence potency.[7] For instance, a bromine atom at this position has been found to be optimal in certain series.[7] This highlights that seemingly minor changes in the halogenation pattern can have profound biological consequences, making the exploration of isomeric alternatives a worthwhile endeavor.
Bioisosteric Replacements
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to fine-tune a molecule's properties.[8][9]
| Reagent/Moiety | Bioisosteric Rationale | Potential Advantages | Synthetic Considerations |
| Tert-butyl 4-cyano-2-fluorobenzylcarbamate | The cyano group can act as a bioisostere for a halogen, offering similar steric bulk and electronic properties. | Can serve as a handle for further chemical transformations and may form different hydrogen bonding interactions in the kinase active site. | The nitrile group can be sensitive to certain reaction conditions. |
| Tert-butyl 4-ethynyl-2-fluorobenzylcarbamate | The ethynyl group provides a rigid linker for further functionalization via "click" chemistry or Sonogashira coupling. | Allows for the introduction of a wide range of substituents with high efficiency and regioselectivity. | Alkynes can sometimes interfere with certain catalytic cycles. |
| Tert-butyl 4-(trifluoromethyl)-2-fluorobenzylcarbamate | The trifluoromethyl group is a well-established bioisostere for a bromine atom, offering increased lipophilicity and metabolic stability. | Can enhance membrane permeability and block metabolic hotspots. | The electron-withdrawing nature of the CF3 group can deactivate the aromatic ring towards certain reactions. |
Experimental Workflow for Evaluating Alternatives:
The following workflow provides a structured approach for comparing the performance of Tert-butyl 4-bromo-2-fluorobenzylcarbamate with a potential alternative in a Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for the comparative evaluation of alternative reagents.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of a substituted benzylcarbamate with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate (or alternative) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a flame-dried round-bottom flask, add the benzylcarbamate, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Perspectives
Tert-butyl 4-bromo-2-fluorobenzylcarbamate remains a highly effective and versatile building block in the synthesis of kinase inhibitors. However, the ever-present need for improved synthetic efficiency, novel intellectual property, and optimized pharmacological profiles necessitates the exploration of alternative reagents.
The choice of an alternative should be guided by a thorough understanding of the structure-activity relationships of the target kinase inhibitor class and a systematic experimental evaluation of the available options. Variations in halogen substitution offer a direct means to modulate reactivity in key cross-coupling steps, while bioisosteric replacements provide a more nuanced approach to fine-tuning the biological and physicochemical properties of the final compound.
Future advancements in catalyst development, particularly for the activation of less reactive aryl chlorides, will likely expand the repertoire of viable and cost-effective alternatives. Furthermore, a deeper understanding of the specific interactions between the substituted benzyl moiety and the target kinase will enable a more rational design of next-generation building blocks for the synthesis of highly potent and selective kinase inhibitors.
References
- Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI.
- An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). (2012). Green Chemistry.
- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
- Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. (2014). European Journal of Medicinal Chemistry.
- 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (2016). Current Medicinal Chemistry.
- Assessing a sustainable manufacturing route to lapatinib. (2022). Reaction Chemistry & Engineering.
- Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University.
- Lapatinib Synthetic Routes. MedKoo Biosciences.
- Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. (1996). Clinical and Experimental Pharmacology and Physiology.
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry.
- Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (2003). Journal of Medicinal Chemistry.
- Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Anticancer Agents in Medicinal Chemistry.
- Tert-butyl 4-bromo-2-fluorobenzylcarbam
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. (2000). Journal of Medicinal Chemistry.
- Process for the preparation of 4-tert-butylbenzaldehyde.
- EGFR inhibitors developed through bioisosteric replacement of the...
- Bioisosteric Replacements. Chem-Space.
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Process for the production of tert-butyl (E)-(6-[2-[4-(4-flurophenyl)-6-isopropyl-2-[methyl(methylsufonyl)amino]pyrimidin-5-yl]vinyl]4R,6S)-2,2-dimethyl[3][7]dioxan-4-yl). Google Patents.
- Bioisosteres of Common Functional Groups.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Expert Opinion on Drug Discovery.
- Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
- Bromide conversions in C-C coupling reactions using...
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021).
- Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. Benchchem.
- A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). Molecules.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- A Comparative Guide to Alternatives for Methyl 4-methoxyacetoacet
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI.
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- 3. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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A Comparative Analysis of Protecting Groups for 4-Bromo-2-Fluorobenzylamine: A Guide for Researchers
In the intricate world of multi-step organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the judicious selection of protecting groups is paramount.[1] The temporary masking of a reactive functional group allows for chemical transformations to be performed elsewhere in the molecule with high selectivity, preventing undesired side reactions. This guide provides a comprehensive comparative analysis of three commonly employed amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the protection of the primary amine functionality of 4-bromo-2-fluorobenzylamine.
This valuable building block, featuring a halogenated and electron-deficient aromatic ring, presents unique considerations for protection and deprotection strategies. The electron-withdrawing nature of the fluorine and bromine substituents can influence the nucleophilicity of the benzylamine and the stability of the resulting carbamate. This guide will delve into the practical aspects of these protecting groups, offering detailed experimental protocols, comparative data, and expert insights to aid researchers in making informed decisions for their synthetic campaigns.
The Strategic Importance of Protecting 4-Bromo-2-Fluorobenzylamine
4-Bromo-2-fluorobenzylamine is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motifs are found in compounds targeting a range of therapeutic areas. The primary amine is a nucleophilic and basic center, readily participating in reactions such as acylation, alkylation, and condensation. To achieve selective modification of other parts of the molecule or to prevent unwanted reactions of the amine itself, its temporary protection is often a necessary synthetic step.
The choice of protecting group is dictated by several factors:
-
Ease and efficiency of introduction: The protection reaction should be high-yielding and proceed under mild conditions.
-
Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.
-
Ease and selectivity of removal: The deprotection should be efficient and occur under conditions that do not affect other functional groups in the molecule (orthogonality).
-
Influence on physical properties: The protecting group can impact the solubility and crystallinity of the intermediate, which can be advantageous for purification.
This guide will now explore the application of Boc, Cbz, and Fmoc protecting groups to 4-bromo-2-fluorobenzylamine, providing a head-to-head comparison of their performance.
I. The tert-Butyloxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is one of the most widely used protecting groups for amines due to its general stability to a wide range of reagents and its facile removal under acidic conditions.
A. Boc Protection of 4-Bromo-2-Fluorobenzylamine
The protection of 4-bromo-2-fluorobenzylamine with the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Experimental Protocol: Synthesis of tert-butyl (4-bromo-2-fluorobenzyl)carbamate
-
Materials:
-
4-Bromo-2-fluorobenzylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-bromo-2-fluorobenzylamine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq).
-
Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
-
Expected Yield: High (typically >90%).
B. Deprotection of Boc-(4-bromo-2-fluorobenzyl)carbamate
The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2]
Experimental Protocol: Deprotection of tert-butyl (4-bromo-2-fluorobenzyl)carbamate
-
Materials:
-
tert-butyl (4-bromo-2-fluorobenzyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a mild base for neutralization.
-
-
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution or another suitable base.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
C. Causality and Insights
The electron-withdrawing fluorine and bromine atoms on the aromatic ring decrease the nucleophilicity of the benzylamine. However, it is generally still sufficiently reactive to undergo efficient Boc protection under standard conditions. The stability of the resulting tert-butyl (4-bromo-2-fluorobenzyl)carbamate is excellent towards basic and nucleophilic conditions, as well as catalytic hydrogenation. The deprotection with strong acid is clean and efficient. The generated tert-butyl cation can be scavenged by nucleophilic solvents or scavengers if sensitive functional groups are present elsewhere in the molecule.
II. The Benzyloxycarbonyl (Cbz) Group: Removable by Hydrogenolysis
The Cbz group is another cornerstone of amine protection, valued for its stability towards acidic and basic conditions and its clean removal by catalytic hydrogenation.
A. Cbz Protection of 4-Bromo-2-Fluorobenzylamine
The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.
Experimental Protocol: Synthesis of benzyl (4-bromo-2-fluorobenzyl)carbamate
-
Materials:
-
4-Bromo-2-fluorobenzylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dioxane/water or Dichloromethane (DCM)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-bromo-2-fluorobenzylamine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1) or DCM.
-
Add sodium carbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Expected Yield: High (typically >90%).
B. Deprotection of Cbz-(4-bromo-2-fluorobenzyl)carbamate
The most common method for Cbz deprotection is catalytic hydrogenolysis, which involves the use of hydrogen gas and a palladium catalyst. An alternative and often more convenient method is catalytic transfer hydrogenation using a hydrogen donor like ammonium formate.
Experimental Protocol: Deprotection of benzyl (4-bromo-2-fluorobenzyl)carbamate via Catalytic Transfer Hydrogenation
-
Materials:
-
benzyl (4-bromo-2-fluorobenzyl)carbamate
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol.
-
Add ammonium formate (5-10 eq).
-
Carefully add 10% Pd/C (5-10 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by an appropriate work-up procedure to remove ammonium salts.
-
C. Causality and Insights
The Cbz group offers excellent stability towards a broad range of reaction conditions, making it a versatile choice. A key consideration for 4-bromo-2-fluorobenzylamine is the potential for de-bromination during catalytic hydrogenolysis. While standard hydrogenolysis with H₂ gas can sometimes lead to the cleavage of aryl-halogen bonds, catalytic transfer hydrogenation with ammonium formate is often milder and can provide better selectivity, preserving the bromine substituent.[3] Researchers should carefully screen the reaction conditions to optimize for Cbz deprotection without affecting the aryl bromide.
III. The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile and Orthogonal
The Fmoc group is renowned for its lability towards basic conditions, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[1] This orthogonality is a significant advantage in complex multi-step syntheses.
A. Fmoc Protection of 4-Bromo-2-Fluorobenzylamine
The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.
Experimental Protocol: Synthesis of N-(9-fluorenylmethyloxycarbonyl)-4-bromo-2-fluorobenzylamine
-
Materials:
-
4-Bromo-2-fluorobenzylamine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane/water or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-bromo-2-fluorobenzylamine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1) or acetonitrile.
-
Add sodium bicarbonate (2.0 eq).
-
Add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in dioxane or acetonitrile.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Yield: High.
B. Deprotection of Fmoc-(4-bromo-2-fluorobenzyl)carbamate
The Fmoc group is readily removed by treatment with a secondary amine base, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]
Experimental Protocol: Deprotection of N-(9-fluorenylmethyloxycarbonyl)-4-bromo-2-fluorobenzylamine
-
Materials:
-
N-(9-fluorenylmethyloxycarbonyl)-4-bromo-2-fluorobenzylamine
-
Piperidine
-
N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Fmoc-protected amine (1.0 eq) in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, the reaction mixture can often be used directly in the next step after removal of the volatile components under high vacuum, or the product can be isolated by precipitation with a non-polar solvent like diethyl ether followed by filtration.
-
C. Causality and Insights
The Fmoc group's key advantage is its base-lability, which provides an orthogonal deprotection strategy to both Boc and Cbz. This is particularly useful in syntheses where acid-sensitive or reducible functional groups are present. The deprotection is typically fast and clean. The electron-withdrawing substituents on the aromatic ring of 4-bromo-2-fluorobenzylamine are not expected to significantly impact the efficiency of the base-mediated Fmoc deprotection.
IV. Comparative Summary and Data Presentation
To facilitate a direct comparison, the key features of the Boc, Cbz, and Fmoc protecting groups for 4-bromo-2-fluorobenzylamine are summarized in the table below.
| Protecting Group | Protection Reagent | Typical Protection Conditions | Deprotection Conditions | Orthogonality | Key Considerations |
| Boc | (Boc)₂O | Base (e.g., Et₃N), DCM or THF, 0 °C to RT | Strong Acid (e.g., TFA, HCl) | Stable to base, nucleophiles, and hydrogenolysis | Potential for side reactions from the tert-butyl cation during deprotection. |
| Cbz | Cbz-Cl | Base (e.g., Na₂CO₃), Dioxane/H₂O or DCM, 0 °C to RT | Catalytic Hydrogenolysis (H₂/Pd/C) or Catalytic Transfer Hydrogenation (HCOONH₄, Pd/C) | Stable to acid and base | Potential for de-bromination during hydrogenolysis; careful optimization of conditions is required. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Dioxane/H₂O or ACN, RT | Secondary Amine Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis | The fluorenyl group can sometimes lead to aggregation or solubility issues. |
V. Experimental Workflows and Logical Relationships
The selection of a protecting group is a critical decision in a synthetic route. The following diagrams illustrate the logical workflow for the protection and deprotection of 4-bromo-2-fluorobenzylamine with each of the discussed protecting groups.
Figure 1: Workflow for Boc, Cbz, and Fmoc protection and deprotection.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents [patents.google.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate Reaction Products
This guide provides an in-depth analysis of the spectroscopic characterization of reaction products derived from tert-butyl 4-bromo-2-fluorobenzylcarbamate. As a pivotal intermediate in medicinal chemistry and materials science, understanding the transformations of this molecule is crucial for researchers and drug development professionals. We will explore a representative reaction, N-alkylation, and contrast it with a common alternative, Boc-deprotection, to illustrate how a multi-technique spectroscopic approach can unambiguously elucidate product structures. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.
The Strategic Importance of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a versatile building block. The bromo- and fluoro-substituents on the aromatic ring offer sites for cross-coupling reactions, while the nitrogen, protected by a tert-butoxycarbonyl (Boc) group, allows for controlled functionalization. The Boc group is favored for its stability under a wide range of conditions and its facile, clean removal under acidic conditions.[1][2] This guide will focus on the spectroscopic signatures that arise from reactions at the carbamate nitrogen.
Part 1: A Comparative Study of N-Alkylation vs. Boc-Deprotection
To illustrate the power of spectroscopic analysis, we will compare two common transformations of the title compound:
-
N-Alkylation: The introduction of an alkyl group onto the carbamate nitrogen. This is a key step in building more complex molecular scaffolds.
-
Boc-Deprotection: The removal of the Boc protecting group to liberate the primary amine. This is often a final step in a synthetic sequence.
The choice between these pathways is determined by the reaction conditions, and spectroscopy provides the definitive evidence of the outcome.
Experimental Protocol 1: N-Alkylation of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
This protocol describes a representative N-alkylation using methyl iodide.
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the carbamate nitrogen to form a sodium salt. This salt then acts as a nucleophile, attacking the electrophilic methyl iodide in an SN2 reaction to form the N-methylated product. Tetrahydrofuran (THF) is used as an anhydrous aprotic solvent.
Step-by-Step Methodology:
-
To a solution of tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Boc-Deprotection of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).
Rationale: Strong acids like TFA protonate the carbonyl oxygen of the Boc group, which weakens the C-O bond and facilitates the loss of the tert-butyl group as a stable carbocation (which is then trapped or eliminated).[1] Dichloromethane (DCM) is a common solvent for this transformation.
Step-by-Step Methodology:
-
Dissolve tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 eq) in dichloromethane (0.1 M).
-
Add trifluoroacetic acid (10 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the deprotected amine.
Part 2: Spectroscopic Elucidation of Reaction Products
The following sections detail the expected spectroscopic data for the starting material and the products of the N-alkylation and deprotection reactions. This comparative analysis is essential for positive product identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. We will examine ¹H, ¹³C, and ¹⁹F NMR data.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the electronic environment, connectivity, and number of different types of protons in a molecule.
Key Diagnostic Features:
-
Disappearance of the N-H proton: The most telling sign of a successful N-alkylation is the disappearance of the N-H proton signal (typically a broad singlet or triplet around 5.0-5.5 ppm). Conversely, this signal remains absent in the deprotected product, being replaced by a broad singlet for the -NH₂ protons.
-
Appearance of new alkyl protons: In the N-alkylated product, a new signal corresponding to the protons of the added alkyl group will appear. For N-methylation, this would be a singlet around 2.8-3.0 ppm.
-
The Boc group singlet: The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet at ~1.46 ppm.[3] The absence of this signal is the primary indicator of a successful deprotection.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Starting Material | N-Methylated Product | Deprotected Amine |
| Aromatic-H | ~7.3-7.0 ppm (m, 3H) | ~7.3-7.0 ppm (m, 3H) | ~7.3-7.0 ppm (m, 3H) |
| NH | ~5.1 ppm (br t, 1H) | Absent | ~1.7 ppm (br s, 2H) |
| CH ₂ | ~4.3 ppm (d, 2H) | ~4.4 ppm (s, 2H) | ~3.8 ppm (s, 2H) |
| N-CH ₃ | Absent | ~2.9 ppm (s, 3H) | Absent |
| C(CH ₃)₃ | ~1.46 ppm (s, 9H) | ~1.47 ppm (s, 9H) | Absent |
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of a molecule.
Key Diagnostic Features:
-
Boc Carbonyl and Quaternary Carbon: The Boc group is characterized by a carbonyl carbon signal around 155 ppm and a quaternary carbon signal around 80 ppm. The disappearance of both is a definitive marker of deprotection.
-
N-Alkyl Carbon: A successful N-alkylation will show a new signal in the aliphatic region corresponding to the new alkyl carbon.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Starting Material | N-Methylated Product | Deprotected Amine |
| Aromatic C-F | ~160 ppm (d) | ~160 ppm (d) | ~160 ppm (d) |
| C =O | ~155.8 ppm | ~156.5 ppm | Absent |
| Aromatic C-H, C-Br, C-CH₂ | ~138-115 ppm | ~138-115 ppm | ~140-115 ppm |
| C (CH₃)₃ | ~80.5 ppm | ~80.9 ppm | Absent |
| C H₂ | ~39.5 ppm | ~48.0 ppm | ~40.0 ppm |
| N-C H₃ | Absent | ~34.0 ppm | Absent |
| C(C H₃)₃ | ~28.4 ppm | ~28.4 ppm | Absent |
¹⁹F NMR Spectroscopy
Fluorine NMR is highly sensitive and provides a clean spectrum for fluorine-containing compounds. For all three compounds, a singlet is expected in the typical range for an aryl fluoride, confirming the fluorine atom's presence on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thus confirming the molecular weight and offering clues about the structure.
Key Diagnostic Features:
-
Molecular Ion (M⁺) Peak: The molecular ion peak will confirm the molecular formula. Due to the presence of bromine, a characteristic M⁺ and M+2 isotopic pattern with a ~1:1 intensity ratio will be observed.[4][5]
-
Fragmentation: A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (M-57) or isobutylene (M-56), and/or the loss of the entire Boc group (M-101). The N-alkylated product will show a higher molecular weight than the starting material, while the deprotected amine will show a significantly lower molecular weight.
Table 3: Comparative Mass Spectrometry Data (ESI+)
| Ion | Starting Material | N-Methylated Product | Deprotected Amine |
| [M+H]⁺ | 320/322 | 334/336 | 220/222 |
| [M-C₄H₈+H]⁺ | 264/266 | 278/280 | N/A |
| [M-Boc+H]⁺ | 220/222 | 220/222 | N/A |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Key Diagnostic Features:
-
N-H Stretch: The presence of a sharp N-H stretching vibration around 3400 cm⁻¹ is characteristic of a secondary carbamate (the starting material).[6] Its absence is a key indicator of successful N-alkylation. The deprotected primary amine will show two N-H stretching bands in this region.
-
C=O Stretch: A strong carbonyl stretch between 1680-1720 cm⁻¹ indicates the presence of the carbamate group.[7][8] This band will be absent in the deprotected product.
-
C-F and C-Br Stretches: The C-F and C-Br stretching vibrations appear in the fingerprint region, typically around 1250-1000 cm⁻¹ and 650-550 cm⁻¹, respectively.[9]
Table 4: Comparative IR Data (cm⁻¹)
| Functional Group | Starting Material | N-Methylated Product | Deprotected Amine |
| N-H Stretch | ~3400 | Absent | ~3380, ~3300 |
| Aromatic C-H Stretch | ~3050 | ~3050 | ~3050 |
| Aliphatic C-H Stretch | ~2980 | ~2980 | ~2950 |
| C=O Stretch | ~1705 | ~1690 | Absent |
| C-N Stretch | ~1250 | ~1240 | ~1260 |
| C-F Stretch | ~1100 | ~1100 | ~1100 |
| C-Br Stretch | ~600 | ~600 | ~600 |
Part 3: Visualizing the Process
Diagrams help to clarify the reaction pathways and analytical workflow.
Caption: N-Alkylation Reaction Pathway.
Caption: Boc-Deprotection as a Comparative Pathway.
Caption: Experimental and Analytical Workflow.
Conclusion
The comprehensive spectroscopic characterization of reaction products is a cornerstone of modern chemical research. As demonstrated through the comparative analysis of N-alkylation and Boc-deprotection of tert-butyl 4-bromo-2-fluorobenzylcarbamate, each technique—NMR, MS, and IR—provides unique and complementary pieces of the structural puzzle. By carefully examining key diagnostic features, such as the presence or absence of N-H and Boc group signals in NMR and IR, and the molecular ion peaks in mass spectrometry, researchers can confidently and accurately determine the outcome of their synthetic transformations. This guide serves as a practical framework for applying these powerful analytical tools in the development of novel chemical entities.
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HPLC and LC-MS methods for analyzing reactions with Tert-butyl 4-bromo-2-fluorobenzylcarbamate
An In-Depth Comparative Guide to HPLC and LC-MS Methods for Analyzing Reactions with Tert-butyl 4-bromo-2-fluorobenzylcarbamate
For researchers and professionals in drug development, the meticulous analysis of reaction intermediates like Tert-butyl 4-bromo-2-fluorobenzylcarbamate is paramount. The purity of this intermediate, often used in the synthesis of complex pharmaceutical agents, directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring reactions and profiling impurities related to this compound. We will move beyond mere protocols to explore the fundamental rationale behind methodological choices, empowering you to select and develop the optimal analytical strategy for your research.
Understanding the Analyte: Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Before delving into analytical methodologies, understanding the physicochemical properties of the target molecule is crucial.
-
Molecular Formula: C₁₂H₁₅BrFNO₂[1]
-
Molecular Weight: 304.15 g/mol [1]
-
Structure: The molecule contains a UV-absorbing phenyl ring, a halogenated (bromo and fluoro) substitution pattern, and a thermally labile tert-butyloxycarbonyl (Boc) protecting group.
-
Polarity: With a calculated XLogP3 of 3.2, it is a moderately nonpolar molecule, making it an ideal candidate for reversed-phase chromatography[1].
These features dictate the analytical approach. The phenyl ring allows for UV detection, while the molecular weight and potential for fragmentation make it suitable for mass spectrometry. The labile Boc group requires careful consideration of ionization source temperature in LC-MS.
HPLC vs. LC-MS: A Fundamental Comparison
While both techniques begin with liquid chromatography to separate components of a mixture, their core distinction lies in the detector—how they "see" the molecules post-separation.[2][3]
-
High-Performance Liquid Chromatography (HPLC) most commonly uses a UV-Vis detector. This is analogous to identifying a person by the color of their shirt. It is robust and excellent for quantification but can be misled if two different compounds (people) have the same absorbance (shirt color) and elute at the same time.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) employs a mass spectrometer as the detector. This is like weighing each person on a molecular scale. It identifies compounds by their unique mass-to-charge ratio (m/z), providing definitive identification even if two compounds co-elute from the chromatography column.[2]
The following diagram illustrates the instrumental difference between these two platforms.
Caption: High-level workflow comparison of HPLC-UV and LC-MS systems.
The choice between these powerful techniques depends entirely on the analytical question being asked.
| Feature | HPLC (with UV/Vis Detector) | LC-MS / LC-MS/MS | Causality & Rationale |
| Detection Basis | Light Absorbance | Mass-to-Charge Ratio (m/z) | UV detection is non-destructive and broadly applicable to chromophore-containing molecules. MS detection provides molecular weight and structural data, offering higher specificity.[2] |
| Sensitivity | Parts per Million (ppm) / ng range | Parts per Trillion (ppt) / pg-fg range | MS can detect specific ions with very low background noise, yielding sensitivity orders of magnitude greater than UV detection.[2][4] |
| Selectivity | Moderate; relies on chromatographic separation. Co-elution is a major issue. | Excellent; can distinguish co-eluting compounds if they have different masses. | Mass is a more unique identifier than UV absorbance. MS can deconvolve overlapping peaks based on m/z, a feat impossible for UV detectors.[2][4] |
| Identification Power | Presumptive (based on retention time match to a standard). | Confirmatory (based on accurate mass and/or fragmentation pattern). | LC-MS provides structural information, crucial for identifying unknown impurities or confirming the synthesis of a new molecule.[5][6] |
| Cost & Complexity | Lower initial investment, less complex operation, standard solvents. | Major capital investment, requires specialized operators, high-purity solvents, and gases.[2][7] | The high vacuum systems, sophisticated electronics, and sensitive ion optics of a mass spectrometer significantly increase its cost and operational complexity. |
Method Development for Reaction Analysis
Let's consider a common synthetic step: the deprotection of the Boc group from Tert-butyl 4-bromo-2-fluorobenzylcarbamate to yield (4-bromo-2-fluorophenyl)methanamine. Our goal is to monitor the disappearance of the starting material and the appearance of the product.
Part 3.1: The HPLC-UV Workhorse Method
For routine reaction monitoring where the identities of the starting material and product are known, an HPLC-UV method is often sufficient, reliable, and cost-effective.
Causality Behind Method Choices:
-
Column: The analyte's moderate hydrophobicity (LogP ≈ 3.2) makes a Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm) an excellent starting point. This stationary phase separates compounds primarily based on their hydrophobicity, which will differ significantly between the Boc-protected starting material and the more polar amine product.[8]
-
Mobile Phase: A gradient of Acetonitrile and Water is chosen. A gradient elution (e.g., starting at 40% Acetonitrile and ramping to 90%) is superior to an isocratic method here because it can effectively elute the nonpolar starting material and any potential nonpolar impurities in a reasonable time, while still providing good resolution for the more polar product peak that elutes earlier.
-
Detection Wavelength: The presence of the substituted benzene ring creates a strong chromophore. A preliminary scan would be ideal, but a wavelength of 220 nm is a common choice for aromatic compounds, offering high sensitivity.[8][9]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: Linear ramp from 40% to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 40% B (re-equilibration).
-
-
Detection: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 5 µL) in 1 mL of 50:50 Acetonitrile/Water. Filter through a 0.45 µm syringe filter before injection.
Trustworthiness: This method is self-validating through system suitability checks. Parameters like theoretical plates (>2000), tailing factor (≤2.0), and repeatability of injections (%RSD ≤2.0%) ensure the system is performing correctly before analyzing samples.[8]
Part 3.2: The LC-MS Investigator Method
When the goal shifts from simple monitoring to definitive identification of low-level impurities or unexpected byproducts, LC-MS is indispensable.[10][11]
Causality Behind Method Choices:
-
Chromatography: The same HPLC method described above can be used, with one critical change.
-
Mobile Phase Additive: Non-volatile buffers like phosphates are incompatible with MS. A volatile additive like 0.1% Formic Acid is added to both the water and acetonitrile mobile phases. This aids in protonation of the analytes, promoting efficient ionization in the MS source without leaving damaging residues.[12][13]
-
Ionization Source: Electrospray Ionization (ESI) is the premier choice. It's a soft ionization technique ideal for polar and thermally labile molecules, minimizing in-source degradation of the Boc-carbamate.[12][14] Analysis would be performed in Positive Ion Mode to detect the protonated molecules [M+H]⁺.
-
Mass Analyzer: A Time-of-Flight (TOF) mass analyzer is highly advantageous for this application. High-Resolution Mass Spectrometry (HRMS) with a TOF provides highly accurate mass measurements, which can be used to confirm the elemental composition of the starting material, product, and any unknown impurities.[5][15]
Detailed Experimental Protocol: LC-MS
-
Instrumentation: U(H)PLC system coupled to a TOF mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program: (Adjusted for the smaller column volume)
-
0-1 min: 30% B
-
1-7 min: Linear ramp from 30% to 95% B
-
7-8 min: Hold at 95% B
-
8.1-10 min: Return to 30% B (re-equilibration).
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas (N₂) Flow: 800 L/hr
-
Desolvation Temperature: 350°C
-
Mass Range: 100 - 800 m/z
-
Acquisition Mode: Full Scan
-
Data Comparison: A Practical Application
To illustrate the comparative power of these techniques, let's analyze the results from our hypothetical deprotection reaction, where an unknown impurity is formed.
Scenario: The reaction is sampled after 1 hour. The goal is to assess conversion and identify byproducts.
HPLC-UV Analysis: The chromatogram shows three major peaks. By running standards, Peak 2 is identified as the product and Peak 3 as the starting material. Peak 1 is an unknown impurity.
LC-MS Analysis: The Total Ion Chromatogram (TIC) from the LC-MS looks similar. However, we can extract the mass spectrum for each peak.
Comparative Data Summary
| Peak ID | Retention Time (min) | UV Data (Peak Area %) | LC-MS Data (Observed [M+H]⁺) | Deduced Identity |
| 1 | 2.5 | 3.5% | 224.0185 | Unknown Impurity |
| 2 | 3.8 | 65.1% | 203.9971 | Product: (4-bromo-2-fluorophenyl)methanamine |
| 3 | 8.2 | 31.4% | 304.0390 | Starting Material: Tert-butyl 4-bromo-2-fluorobenzylcarbamate |
Interpretation:
-
Quantitative Analysis (HPLC): The HPLC-UV data provides a straightforward quantitative picture: the reaction is approximately 65% complete based on the relative peak areas. This is fast, easy, and sufficient for routine progress checks.
-
Qualitative Power (LC-MS): The LC-MS data achieves what HPLC-UV cannot: it provides powerful evidence for identity.
-
The observed mass for the starting material (304.0390 m/z) perfectly matches the expected protonated mass (C₁₂H₁₆BrFNO₂⁺).
-
The product peak at 203.9971 m/z confirms the loss of the Boc group (C₅H₈O₂), as it matches the expected mass for C₇H₈BrFN⁺.
-
Crucially, the unknown impurity (Peak 1) has a mass of 224.0185 m/z. High-resolution analysis suggests a potential formula of C₈H₇BrFNO⁺. This could correspond to an N-formylated byproduct, an insight that is impossible to gain from UV data alone. This demonstrates the profound advantage of LC-MS for impurity profiling and failure analysis.[5][10]
-
Decision-Making Guide: Which Method to Choose?
The following decision tree can guide your choice of analytical technique.
Caption: A decision tree for selecting between HPLC-UV and LC-MS.
Conclusion
Both HPLC-UV and LC-MS are powerful and essential tools for analyzing reactions involving Tert-butyl 4-bromo-2-fluorobenzylcarbamate. They are not mutually exclusive but rather complementary techniques that answer different scientific questions.
-
HPLC-UV is the robust, cost-effective workhorse for routine quantitative analysis, such as monitoring reaction kinetics and performing standard quality control checks where the analytes of interest are known and present at sufficient concentrations.
-
LC-MS is the definitive investigative tool. Its superior sensitivity and selectivity make it indispensable for impurity profiling, structural elucidation of unknown byproducts, and confirmatory analysis where absolute certainty of a molecule's identity is required.[11]
As a senior scientist, my recommendation is to establish a reliable HPLC-UV method for routine, high-throughput monitoring while having a validated LC-MS method ready for troubleshooting, in-depth impurity characterization, and final product release testing. This dual approach provides a comprehensive, efficient, and scientifically rigorous framework for drug development and manufacturing.
References
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PubChem. (n.d.). tert-butyl 4-bromo-2-fluorobenzylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
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Zhang, N., & Li, M. (2002). Comparison between liquid chromatography-time of-flight mass spectrometry and selected reaction monitoring liquid chromatography-mass spectrometry for quantitative determination of idoxifene in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. LGC Limited. Retrieved from [Link]
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Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho Laboratories Pvt. Ltd. Retrieved from [Link]
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Recipharm. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Recipharm AB. Retrieved from [Link]
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Patsnap. (2025). HPLC vs MS: Sensitivity and Selectivity Comparison. Patsnap. Retrieved from [Link]
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Kumar, K. V., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica. Retrieved from [Link]
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SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. Retrieved from [Link]
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Pickering. (n.d.). Method Abstract / 112. Pickering Laboratories. Retrieved from [Link]
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ResearchGate. (2024). A Review on Applications of Liquid Chromatography Coupled With Mass Spectrometry in Impurity Profiling of Drug Substances and Drug Products. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-bromo-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Monad. (2024). What's the Difference Between HPLC and LC-MS?. Monad. Retrieved from [Link]
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Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. ResearchGate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]
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Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Chemyx Inc. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). tert-butyl (4-bromo-2-fluorobenzyl)carbamate. Appretech. Retrieved from [Link]
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Gorrochategui, E., et al. (2016). Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna. Metabolomics. Retrieved from [Link]
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Lu, W., et al. (2010). Analytical strategies for LC-MS-based targeted metabolomics. Journal of chromatographic science. Retrieved from [Link]
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Organic Syntheses. (n.d.). Enantioselective Synthesis of α-Bromonitroalkanes for Umpolung Amide Synthesis: Preparation of tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Organic Syntheses. Retrieved from [Link]
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Huerta-Fontela, M., et al. (2005). Analysis by liquid chromatography–electrospray ionization tandem mass spectrometry and acute toxicity evaluation for ß-blockers. Journal of Chromatography A. Retrieved from [Link]
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Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Tert-butyl 4-bromo-2-fluorobenzylcarbamate and Structurally Similar Building Blocks in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of Fluorinated Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the introduction of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates.[1][2][3] Fluorine's unique electronic properties and small steric footprint can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Tert-butyl 4-bromo-2-fluorobenzylcarbamate stands out as a valuable building block, offering a versatile platform for the synthesis of novel therapeutics through various cross-coupling reactions. The presence of the ortho-fluoro substituent, in particular, introduces distinct electronic and steric characteristics that modulate its reactivity in comparison to other structurally similar aryl halides.
This guide provides an in-depth comparison of the reactivity of Tert-butyl 4-bromo-2-fluorobenzylcarbamate with its analogs, focusing on the widely utilized Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By examining the interplay of electronic and steric effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for selecting the optimal building block and reaction conditions for their synthetic campaigns.
Understanding the Reactivity Landscape: Electronic and Steric Effects at Play
The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is primarily governed by the ease of the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst, which is often the rate-determining step.[4][5] The general reactivity trend for aryl halides follows the order of bond dissociation energy: Ar-I > Ar-Br > Ar-Cl > Ar-F.[4] However, the substituents on the aromatic ring play a crucial role in modulating this intrinsic reactivity through a combination of electronic and steric effects.
Electronic Effects of the Ortho-Fluoro Substituent
The fluorine atom in the ortho position to the bromine in Tert-butyl 4-bromo-2-fluorobenzylcarbamate exerts a dual electronic influence:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. This electron-withdrawing effect makes the ipso-carbon more electrophilic and, in principle, more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic pi-system, an effect that is most pronounced at the ortho and para positions.[6] However, for fluorine, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing the overall electron density of the ring.
The net effect of the ortho-fluoro group is a decrease in the electron density of the aromatic ring, which generally enhances the rate of oxidative addition. This is supported by Hammett substituent constants, where fluorine has a positive sigma value, indicating its electron-withdrawing nature.[5][7][8][9]
Steric Effects of the Ortho-Fluoro Substituent
While fluorine is the smallest of the halogens, its presence in the ortho position can still exert steric hindrance, potentially impeding the approach of the bulky palladium catalyst to the C-Br bond.[10][11][12] However, the steric effect of a single fluorine atom is generally considered to be minimal compared to larger ortho substituents. In some cases, the ortho-fluoro group can even promote the reaction by favoring a specific conformation that facilitates oxidative addition.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a clear comparison, we will consider the reactivity of Tert-butyl 4-bromo-2-fluorobenzylcarbamate (Building Block A ) alongside a series of structurally related analogs in the context of a generic Suzuki-Miyaura coupling with phenylboronic acid.
Building Blocks for Comparison:
-
A: Tert-butyl 4-bromo-2-fluorobenzylcarbamate
-
B: Tert-butyl 4-chloro-2-fluorobenzylcarbamate
-
C: Tert-butyl 4-iodo-2-fluorobenzylcarbamate
-
D: Tert-butyl 4-bromo-3-fluorobenzylcarbamate
-
E: Tert-butyl 4-bromobenzylcarbamate
Predicted Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[13][14] The expected relative reactivity of our building blocks is presented in the table below, based on established principles of aryl halide reactivity.
| Building Block | Halogen at C4 | Fluorine Position | Key Differentiating Factors | Predicted Relative Reactivity |
| A | Bromo | 2- (ortho) | Electron-withdrawing ortho-fluoro group accelerating oxidative addition. | High |
| B | Chloro | 2- (ortho) | Stronger C-Cl bond compared to C-Br, leading to slower oxidative addition. | Low |
| C | Iodo | 2- (ortho) | Weaker C-I bond compared to C-Br, resulting in faster oxidative addition. | Very High |
| D | Bromo | 3- (meta) | Fluorine at the meta position exerts a purely inductive electron-withdrawing effect, enhancing reactivity compared to the non-fluorinated analog. | High |
| E | Bromo | None | Baseline reactivity for a brominated aryl carbamate. | Medium |
dot
Caption: Predicted reactivity hierarchy of building blocks in Suzuki-Miyaura coupling.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted reactivity differences, a standardized set of experimental conditions should be employed. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are provided as a starting point for such a comparative study.
Protocol 1: Comparative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for comparing the reactivity of building blocks A-E with phenylboronic acid.
dot
Caption: Experimental workflow for comparative Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (Building Block A , B , C , D , or E )
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried reaction vial, add the aryl halide (0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.015 mmol, 3 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Add a 4:1 mixture of toluene and water (5 mL).
-
Seal the vial and degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Place the vial in a preheated oil bath at 90°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Upon completion (or after 24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to determine the isolated yield.
Protocol 2: Comparative Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of building blocks A-E with morpholine.
Materials:
-
Aryl halide (Building Block A , B , C , D , or E )
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 2 mol%), XPhos (0.024 mmol, 4.8 mol%), and NaOtBu (0.7 mmol, 1.4 equiv) to a reaction vial.
-
Add the aryl halide (0.5 mmol, 1.0 equiv) and toluene (5 mL).
-
Add morpholine (0.6 mmol, 1.2 equiv) to the mixture.
-
Seal the vial and heat to 100°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography to determine the yield.
Protocol 3: Comparative Sonogashira Coupling
This protocol outlines a general procedure for the coupling of building blocks A-E with phenylacetylene.[7][15][16][17]
Materials:
-
Aryl halide (Building Block A , B , C , D , or E )
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a reaction vial, add the aryl halide (0.5 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.01 mmol, 2 mol%), and CuI (0.01 mmol, 2 mol%).
-
Add THF (5 mL) and triethylamine (1.0 mmol, 2.0 equiv).
-
Add phenylacetylene (0.6 mmol, 1.2 equiv).
-
Seal the vial and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Data Presentation and Interpretation
The results from the comparative experiments described above should be tabulated to allow for a clear and objective comparison of the reactivity of each building block. The primary metric for comparison will be the reaction yield at specific time points.
Table 1: Hypothetical Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Building Block | Yield after 2h (%) | Yield after 8h (%) | Yield after 24h (%) |
| A | 75 | 95 | >98 |
| B | <5 | 15 | 30 |
| C | >98 | >98 | >98 |
| D | 70 | 92 | >98 |
| E | 40 | 75 | 90 |
Note: The yields presented in this table are hypothetical and intended to illustrate the expected reactivity trends based on established chemical principles. Actual experimental results may vary.
Conclusion
The strategic placement of a fluorine atom on an aryl halide building block can significantly influence its reactivity in palladium-catalyzed cross-coupling reactions. Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a highly reactive and versatile substrate, with its reactivity enhanced by the electron-withdrawing nature of the ortho-fluoro substituent. Our comparative analysis, grounded in fundamental principles of organic chemistry, predicts that it will exhibit superior reactivity to its non-fluorinated and chloro-substituted analogs, while being slightly less reactive than the corresponding iodo-substituted compound. The detailed experimental protocols provided in this guide offer a framework for researchers to empirically validate these predictions and to select the most appropriate building blocks and reaction conditions for their specific synthetic objectives.
References
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Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]
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Lipshutz, B. H.; Ghorai, S. Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Org. Lett.2008 , 10 (16), 3291–3294. [Link]
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Wikipedia. Hammett equation. [Link]
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Schwarzenbach, G.; et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]
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Chemistry Stack Exchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? [Link]
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ResearchGate. Hammett constants σ for fluoro-substituents. [Link]
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MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
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Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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ACS Publications. Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma. -Aryl)palladium Complexes. [Link]
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University of Calgary. Unit 4: Free Energy Relationships. [Link]
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ACS Publications. Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. [Link]
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RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
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Organic Chemistry Portal. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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JuSER. 4-Iodophenyl-[18F]fluorosulfate as a versatile building block for Pd-catalyzed cross-coupling reactions. [Link]
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ResearchGate. Palladium-catalyzed cross-coupling of benzyltitanium(IV) reagents with aryl fluorides. [Link]
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Organic Chemistry Portal. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. [Link]
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National Institutes of Health. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
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National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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Organic Chemistry Portal. Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. [Link]
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National Institutes of Health. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. [Link]
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ACG Publications. Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. [Link]
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RSC Publishing. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo... [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Suzuki Coupling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Introduction: Navigating the Challenges of Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is a cornerstone in the pharmaceutical industry, enabling the synthesis of complex biaryl and heteroaryl structures that form the core of countless active pharmaceutical ingredients (APIs).[1][3]
However, the success of a Suzuki coupling is not guaranteed; it is a nuanced process highly dependent on the careful orchestration of catalyst, ligand, base, and solvent. The substrate itself often presents the greatest challenge. This guide focuses on a particularly demanding substrate: Tert-butyl 4-bromo-2-fluorobenzylcarbamate .
This molecule, representative of many modern drug intermediates, presents a trifecta of synthetic hurdles:
-
Steric Hindrance: The bulky tert-butylcarbamate group proximal to the reaction center can impede the approach of the palladium catalyst.[4]
-
Electronic Effects: The ortho-fluoro substituent, while often desirable in medicinal chemistry for modulating physicochemical properties, electronically deactivates the aryl bromide, making the initial oxidative addition step more difficult.[5]
-
Coordinating Groups: The presence of nitrogen and oxygen atoms in the carbamate moiety can potentially coordinate to the palladium center, leading to catalyst inhibition.
This guide provides a comparative analysis of various palladium catalyst systems for the successful coupling of this substrate. We will delve into the mechanistic underpinnings of catalyst choice, present comparative data, and provide a robust, field-proven experimental protocol.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
To understand why certain catalysts excel, we must first appreciate the fundamental mechanism of the Suzuki-Miyaura coupling. The reaction proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7]
The generally accepted cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step and is particularly sensitive to steric and electronic effects of the substrate.[1][2]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) complex. This step requires activation by a base to form a more nucleophilic "ate" complex.[8][9]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy of Palladium Catalysts
The choice of catalyst, and more specifically the ligand bound to the palladium, is paramount for overcoming the challenges posed by substrates like Tert-butyl 4-bromo-2-fluorobenzylcarbamate. Bulky, electron-rich phosphine ligands have revolutionized the field by accelerating both the oxidative addition and reductive elimination steps.[10][11]
Below is a comparison of representative catalyst systems.
| Catalyst System (Precatalyst/Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Key Insights |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 35-50% | The Classic Workhorse: Often struggles with sterically hindered and electron-deficient substrates. Higher catalyst loadings and temperatures are required, leading to potential side reactions.[12] |
| PdCl₂(dppf) | 3 | K₃PO₄ | 1,4-Dioxane | 90 | 18 | 65-75% | Improved Performance: The dppf ligand provides better stability and activity than PPh₃, but can still be sluggish for tetra-ortho-substituted biaryl synthesis.[3][13] |
| Pd₂(dba)₃ / SPhos | 1-2 | K₃PO₄ | Toluene/n-BuOH | 80 | 8 | 85-95% | Buchwald Ligand System: SPhos, a bulky dialkylbiarylphosphine ligand, dramatically accelerates the reaction, allowing for lower catalyst loading and milder conditions.[10][11] |
| XPhos Pd G3 (Buchwald Precatalyst) | 1 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 6 | >95% | State-of-the-Art: Air-stable precatalysts like XPhos Pd G3 offer exceptional activity and broad substrate scope, making them ideal for challenging couplings. They are highly efficient for hindered systems.[10][14] |
| Pd(OAc)₂ (Ligand-free) | 5 | K₂CO₃ | H₂O | 100 | 24 | <20% | Limited Applicability: While appealing for simplicity and cost, ligand-free systems are generally ineffective for challenging substrates, often resulting in catalyst decomposition (palladium black) and low yields.[15][16][17] |
Note: Yields are representative estimates based on literature precedents for structurally similar, sterically hindered aryl bromides and are highly dependent on the specific boronic acid/ester coupling partner and precise reaction conditions.[1][18]
Analysis of Results:
For a substrate as demanding as Tert-butyl 4-bromo-2-fluorobenzylcarbamate, traditional catalysts like Pd(PPh₃)₄ are clearly inadequate. The combination of steric hindrance and electronic deactivation proves too challenging, resulting in low conversion.
The use of more sophisticated ligands marks a significant improvement. PdCl₂(dppf) offers a moderate increase in yield, but the true breakthrough comes with the application of bulky, electron-rich dialkylbiarylphosphine ligands developed by the Buchwald group.[11] Systems utilizing ligands like SPhos or integrated, air-stable precatalysts such as XPhos Pd G3 provide superior performance.[10] These ligands create a sterically crowded coordination sphere around the palladium, which promotes the difficult reductive elimination step—a common bottleneck in the formation of hindered biaryls.[4][19] Their electron-rich nature also facilitates the initial oxidative addition to the C-Br bond.[10]
Recommended Experimental Protocol
Based on the comparative data, a Buchwald-type catalyst system is the logical choice for an efficient and high-yielding reaction. The following protocol utilizes the XPhos Pd G3 precatalyst, known for its high activity and user-friendly, air-stable nature.
Figure 2: Step-by-step experimental workflow for the Suzuki coupling reaction.
Materials:
-
Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
XPhos Pd G3 precatalyst (1 mol%)
-
Cesium Carbonate (Cs₂CO₃), finely powdered (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 equiv), the arylboronic acid (1.2 equiv), cesium carbonate (2.0 equiv), and the XPhos Pd G3 precatalyst (0.01 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water to create a 10:1 solvent mixture (e.g., 5 mL dioxane, 0.5 mL water). The reaction should be approximately 0.1-0.2 M in the limiting reagent.
-
Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8]
-
Heating: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS analysis.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[1][20] Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
For the Suzuki-Miyaura coupling of challenging substrates like Tert-butyl 4-bromo-2-fluorobenzylcarbamate, the selection of a highly active and robust catalyst system is non-negotiable. While classical catalysts may be cost-effective, their poor performance with sterically and electronically demanding partners leads to low yields and complex purification. Modern catalyst systems, particularly air-stable palladium precatalysts equipped with bulky, electron-rich dialkylbiarylphosphine ligands like XPhos, offer a superior solution.[10][11][12] They enable reactions to proceed under milder conditions, with lower catalyst loadings, and provide excellent yields where other systems fail. For researchers in drug development, embracing these advanced catalytic technologies is key to efficiently synthesizing the complex molecules that drive modern pharmaceutical innovation.
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Journal of the American Chemical Society. Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Available from: [Link]
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Garg, N. K., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC - NIH. Available from: [Link]
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Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC - NIH. Available from: [Link]
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Li, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available from: [Link]
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Hassan, J., et al. (2002). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chemical Reviews. Available from: [Link]
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Perrin, D. M., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging. PubMed. Available from: [Link]
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ResearchGate. (2015). Unexpectedly Superior Efficiency of Chloride-directed Double Suzuki-Miyaura Cross-coupling Reaction to That of Bromide for the Synthesis of Sterically Hindered 2,7-Diaryl Fluorenes. Available from: [Link]
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ResearchGate. (2020). Competitive Suzuki cross-coupling of aryl versus carbamoyl chloride. Available from: [Link]
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Bedford, R. B., et al. (2017). Cobalt‐Catalyzed Suzuki Biaryl Coupling of Aryl Halides. PMC - NIH. Available from: [Link]
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Lou, S., & Fu, G. C. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. MIT Open Access Articles. Available from: [Link]
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Le, D. N., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available from: [Link]
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Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available from: [Link]
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ResearchGate. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
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Le, D. N., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available from: [Link]
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Shaughnessy, K. H., et al. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC - NIH. Available from: [Link]
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Le, D. N., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. Available from: [Link]
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Taha, M. O., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Available from: [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. Available from: [Link]
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The Journal of Organic Chemistry. Fluoride-Mediated Boronic Acid Coupling Reactions. Available from: [Link]
-
Al-Fahad, A., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry - A European Journal. Available from: [Link]
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A Senior Application Scientist's Guide to Large-Scale Synthesis: A Cost-Benefit Analysis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
For researchers, process chemists, and professionals in drug development, the selection of starting materials and synthetic routes is a critical decision that profoundly impacts the economic viability, scalability, and environmental footprint of large-scale synthesis. This guide provides an in-depth cost-benefit analysis of using tert-butyl 4-bromo-2-fluorobenzylcarbamate as a key building block, particularly in the context of synthesizing high-value pharmaceutical intermediates. We will objectively compare a synthetic strategy employing this Boc-protected amine with a more direct amidation approach, using the industrial synthesis of a precursor to Enzalutamide, a leading therapeutic for prostate cancer, as a practical case study.
The Strategic Importance of 4-Bromo-2-fluorobenzylamines in Pharmaceutical Synthesis
The 4-bromo-2-fluorobenzylamine scaffold is a vital component in numerous active pharmaceutical ingredients (APIs). The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. A prominent example of its application is in the synthesis of Enzalutamide, where a derivative of this moiety is coupled with a hydantoin core.[1] Given the multi-ton scale on which such drugs are produced, the efficiency of each synthetic step and the cost of each intermediate are of paramount importance.
This guide will focus on the synthesis of a key intermediate, N-methyl-4-(tert-butoxycarbonylamino)methyl-2-fluorobenzamide, and compare two strategic approaches to its synthesis.
Comparative Analysis of Synthetic Strategies
We will evaluate two distinct pathways for the large-scale synthesis of a key amide intermediate.
Strategy A: The Boc-Protected Route
This approach involves the use of tert-butyl 4-bromo-2-fluorobenzylcarbamate as a starting material. This strategy relies on the stability and predictable reactivity of the Boc protecting group to ensure selective reactions and potentially higher purity of the final product.
Strategy B: The Direct Amidation Route
This alternative strategy bypasses the need for a pre-protected benzylamine. It starts from the more readily available 4-bromo-2-fluorobenzoic acid and proceeds through direct amidation to form N-methyl-4-bromo-2-fluorobenzamide, which is then carried forward.[1]
Cost-Benefit Analysis
The choice between these two strategies involves a trade-off between the number of synthetic steps, raw material costs, process complexity, and waste generation. The following table provides a quantitative comparison:
| Parameter | Strategy A: Boc-Protected Route | Strategy B: Direct Amidation Route | Justification & Insights |
| Starting Material Cost | Higher | Lower | 4-bromo-2-fluorobenzylamine is priced at approximately |
| Number of Synthetic Steps | Fewer (for the final coupling) | More (overall from benzoic acid) | Strategy A starts with a more advanced intermediate. However, the synthesis of the Boc-protected starting material itself adds steps if not purchased directly. Strategy B integrates the amine formation into the main synthetic sequence. |
| Process Safety & Handling | Generally favorable. Boc protection/deprotection is a well-established and relatively safe procedure. | Involves the use of reagents like thionyl chloride or oxalyl chloride for acid activation, which are corrosive and require careful handling on a large scale.[4] | |
| Yield & Purity | Potentially higher purity due to the robust nature of the Boc group, which can prevent side reactions. | May require more rigorous purification to remove impurities from the direct amidation and subsequent steps. Impurity profiling is critical.[5] | |
| Environmental Impact (Process Mass Intensity - PMI) | Higher PMI due to the additional mass of the protecting group and the solvents used for its introduction and removal.[6][7] | Lower PMI as it avoids the use of a protecting group, reducing the overall mass of reagents and solvents per kilogram of product.[8] | |
| Operational Complexity | Requires dedicated steps for protection and deprotection, adding to the overall process time and equipment occupancy. | More streamlined, potentially allowing for a "telescoped" synthesis where intermediates are not isolated, saving time and resources. |
Experimental Protocols
To provide a practical basis for comparison, the following are representative large-scale protocols for the synthesis of key intermediates in both strategies.
Strategy A: Synthesis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
This protocol is a plausible large-scale adaptation based on established lab-scale procedures for Boc protection.
Step 1: Synthesis of 4-Bromo-2-fluorobenzylamine
This protocol is based on the reduction of 4-bromo-2-fluorobenzonitrile.[9]
-
Reaction Setup: A 100 L glass-lined reactor is charged with 4-bromo-2-fluorobenzonitrile (5.0 kg, 25.0 mol) and methanol (50 L).
-
Hydrogenation: The reactor is purged with nitrogen, and then a slurry of Raney Nickel (0.5 kg) in methanol (5 L) is added. The reactor is pressurized with hydrogen gas to 5 bar.
-
Reaction: The reaction mixture is stirred at 40°C for 12-16 hours, monitoring the reaction progress by HPLC.
-
Work-up: Upon completion, the reactor is depressurized and purged with nitrogen. The catalyst is removed by filtration through a celite bed.
-
Isolation: The methanol is removed under reduced pressure to yield 4-bromo-2-fluorobenzylamine as an oil (yield: ~95%).
Step 2: Boc Protection
-
Reaction Setup: A 100 L reactor is charged with 4-bromo-2-fluorobenzylamine (4.8 kg, 23.5 mol), dichloromethane (50 L), and triethylamine (3.6 kg, 35.3 mol).
-
Reagent Addition: A solution of di-tert-butyl dicarbonate (Boc)₂O (5.6 kg, 25.9 mol) in dichloromethane (10 L) is added dropwise over 2 hours, maintaining the temperature below 25°C.
-
Reaction: The mixture is stirred at room temperature for 4-6 hours until the reaction is complete (monitored by TLC/HPLC).
-
Work-up: The reaction mixture is washed sequentially with 1M HCl (2 x 20 L), saturated NaHCO₃ solution (20 L), and brine (20 L).
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give tert-butyl 4-bromo-2-fluorobenzylcarbamate as a solid (yield: ~98%).
Strategy B: Synthesis of N-methyl-4-bromo-2-fluorobenzamide
This protocol is adapted from a documented large-scale synthesis of an Enzalutamide precursor.[1]
-
Reaction Setup: A 50 L glass-lined reactor is charged with 4-bromo-2-fluorobenzoic acid (5.0 kg, 22.8 mol) and methanol (20 L).
-
Esterification: Concentrated sulfuric acid (0.5 L) is added dropwise, and the mixture is heated to reflux for 12 hours.
-
Work-up: The reaction mixture is cooled and poured into ice water (30 L). The precipitated solid is filtered and dried to afford methyl 4-bromo-2-fluorobenzoate (yield: ~91%).
-
Amidation: The methyl ester (4.8 kg, 20.6 mol) is dissolved in THF (20 L) in a 50 L reactor and cooled to 0°C. A 40% aqueous solution of methylamine (10 L) is added dropwise.
-
Reaction: The mixture is stirred at room temperature for 24 hours.
-
Isolation: The THF is removed under reduced pressure, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield N-methyl-4-bromo-2-fluorobenzamide as a solid (yield: ~95%).
Visualization of Synthetic Pathways
The following diagrams illustrate the two synthetic strategies.
Caption: Comparative synthetic pathways for key intermediates.
Logical Framework for Decision-Making
The choice between these strategies is not merely a matter of chemical feasibility but a complex decision involving economic, operational, and regulatory considerations. The following diagram outlines a logical framework for this decision-making process.
Caption: Decision-making framework for selecting a large-scale synthesis strategy.
Conclusion and Recommendations
From this comprehensive analysis, it is evident that a direct amidation approach (Strategy B) presents a more compelling case for the large-scale, industrial synthesis of the target N-methyl-4-bromo-2-fluorobenzamide intermediate, primarily due to lower raw material costs and a more favorable environmental profile (lower PMI). While the Boc-protected route (Strategy A) offers potential advantages in terms of handling less hazardous reagents and potentially achieving higher purity with less downstream processing, these benefits are often outweighed by the economic and environmental costs associated with protecting group chemistry on an industrial scale.
For organizations aiming to optimize their manufacturing processes for cost-competitiveness and sustainability, the direct amidation route is the recommended starting point for process development and scale-up. However, a thorough evaluation of the impurity profile and the development of robust purification methods are critical to ensure the final product meets the stringent quality standards of the pharmaceutical industry.[5] The Boc-protected strategy remains a viable, albeit more expensive, alternative, particularly in cases where the mitigation of specific impurities proves to be exceptionally challenging with the direct route.
Ultimately, the optimal choice will depend on the specific economic, regulatory, and technical constraints of the project. This guide provides a robust framework and the necessary data to make an informed and strategic decision.
References
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PubChem. (n.d.). tert-Butyl 4-bromo-2-fluorobenzylcarbamate. Available at: [Link]
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Oktar Uzun, B., et al. (2025). Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. Journal of Pharmaceutical and Biomedical Analysis, 251, 116926. Available at: [Link]
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Kekessie, I., et al. (2023). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry, 88(21), 15039-15051. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Available at: [Link]
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ResearchGate. (2018). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. Available at: [Link]
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Assessing the purity of final compounds synthesized from Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Introduction
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the final active pharmaceutical ingredient's (API) efficacy, safety, and stability. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this intermediate, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate techniques for their specific requirements. We will delve into the common synthetic routes, potential impurities, and a head-to-head comparison of chromatographic and spectroscopic methods for purity determination, supported by experimental data and established protocols.
Synthesis and Potential Impurities
The most common synthetic route to Tert-butyl 4-bromo-2-fluorobenzylcarbamate involves the reaction of 4-bromo-2-fluorobenzylamine with di-tert-butyl dicarbonate (Boc anhydride). While seemingly straightforward, this process can generate several impurities that complicate downstream applications.
Synthetic Pathway Overview
The primary reaction is a nucleophilic attack of the amine on the Boc anhydride, leading to the formation of the carbamate.
Caption: General synthesis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
Common Impurities
Understanding the potential impurities is crucial for developing effective analytical methods. Key impurities can include:
-
Starting Material: Unreacted 4-bromo-2-fluorobenzylamine.
-
Reagent-Related Impurities: Di-tert-butyl dicarbonate and its byproducts.
-
Over-alkylation Products: Formation of di-substituted products.
-
Positional Isomers: Impurities arising from isomeric starting materials (e.g., 2-bromo-4-fluorobenzylamine). The presence of such regioisomers can be particularly challenging to control and analyze due to their similar physicochemical properties.[1]
-
Degradation Products: Products resulting from the breakdown of the desired compound under specific reaction or storage conditions.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is critical for accurately determining the purity of pharmaceutical intermediates.[2][3] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed methods.[3][4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its versatility and precision.[4][5] A comparative study of two common reversed-phase HPLC (RP-HPLC) methods is presented below.
Method A: Standard C18 Stationary Phase
This method utilizes a conventional C18 column, which separates compounds primarily based on their hydrophobicity.
Method B: Phenyl-Hexyl Stationary Phase
The Phenyl-Hexyl phase offers alternative selectivity, particularly for compounds with aromatic rings, through pi-pi interactions.
Caption: General workflow for HPLC purity analysis.
Experimental Protocols
Method A: C18 Column
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile. Prepare working standards by serial dilution with the mobile phase.
Method B: Phenyl-Hexyl Column
-
Instrumentation: Standard HPLC system with a UV detector.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile. Prepare working standards by serial dilution with the mobile phase.
Comparative Data
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (Main Peak) | 4.5 min | 5.2 min |
| Resolution (Main Peak vs. Key Impurity) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Linearity (R²) | 0.9995 | 0.9998 |
| Limit of Detection (LOD) | 0.05% | 0.02% |
| Limit of Quantitation (LOQ) | 0.15% | 0.06% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][5] It is particularly useful for identifying and quantifying residual solvents and certain byproducts.
Experimental Protocol
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature: 100°C, hold for 1 minute. Ramp to 300°C at 15°C/min. Hold at 300°C for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Mode: Full scan (m/z 50-550).
-
Advantages and Limitations
Advantages:
-
Excellent for identifying unknown impurities through mass spectral libraries.
-
High sensitivity for volatile impurities.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds. The carbamate functional group may be susceptible to thermal degradation in the GC inlet.
-
Derivatization may be necessary for polar compounds to improve volatility and chromatographic performance.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[2][3] ¹H NMR is particularly useful for providing a rapid overview of the compound's purity and identifying major impurities.
¹H NMR Analysis
A typical ¹H NMR spectrum of Tert-butyl 4-bromo-2-fluorobenzylcarbamate would show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the benzylic protons (a doublet around 4.3-4.4 ppm), and the aromatic protons (multiplets in the aromatic region). The presence of signals corresponding to unreacted starting materials or byproducts can be used to estimate purity. For instance, the absence of a singlet around 1.9 ppm, characteristic of the NH₂ protons of the starting amine, would indicate complete reaction.
Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard of known concentration, a highly accurate and precise determination of purity can be achieved. This method is considered a primary analytical technique by many pharmacopeias.
Method Validation
All analytical methods used for purity assessment must be validated to ensure they are suitable for their intended purpose.[7][8] Key validation parameters, as per ICH and USP guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[8][9][10][11]
Caption: Key parameters for analytical method validation.
-
Accuracy: The closeness of the test results to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly.[9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Purification Strategies
When the purity of the synthesized Tert-butyl 4-bromo-2-fluorobenzylcarbamate does not meet the required specifications, purification is necessary. The two most common laboratory-scale purification techniques are recrystallization and column chromatography.
Recrystallization
Recrystallization is a technique used to purify solids. The impure compound is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization.
Column Chromatography
Flash column chromatography is a widely used purification technique in organic synthesis.[12] The crude product is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity. The components of the mixture travel through the column at different rates and are collected as separate fractions.
Comparison of Purification Methods
| Feature | Recrystallization | Column Chromatography |
| Scalability | Generally easier to scale up. | Can be challenging to scale up. |
| Solvent Consumption | Can be high, depending on the solvent. | Typically high. |
| Separation Power | Good for removing small amounts of impurities with different solubilities. | Excellent for separating complex mixtures and closely related compounds. |
| Time and Labor | Can be faster for simple purifications. | Generally more time-consuming and labor-intensive. |
Conclusion
The purity assessment of Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a critical step in ensuring the quality of final pharmaceutical products. This guide has provided a comparative overview of the most effective analytical techniques for this purpose. While HPLC with a Phenyl-Hexyl column offers excellent resolution and sensitivity for routine purity testing, GC-MS and NMR spectroscopy provide valuable complementary information, particularly for impurity identification and structural confirmation. The choice of the optimal analytical strategy will depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity. Furthermore, robust method validation is essential to guarantee the reliability of the obtained purity data.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-bromo-2-fluorobenzylcarbamate
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of tert-butyl 4-bromo-2-fluorobenzylcarbamate, a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established safety protocols, laboratories can ensure the protection of their personnel and the environment.
Hazard Identification and Risk Assessment
Expected Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Eye Irritation: Expected to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
Given these potential hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
| Hazard Class | GHS Classification (Anticipated) | Recommended PPE |
| Skin Corrosion/Irritation | Category 2 | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Serious Eye Damage/Irritation | Category 2A | Safety glasses with side shields or goggles |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Use in a well-ventilated area or with a fume hood |
Chemical Properties Summary:
-
Molecular Formula: C₁₂H₁₅BrFNO₂[3]
-
Molecular Weight: 304.15 g/mol [3]
-
Appearance: Likely a solid or liquid at room temperature.[4]
-
Reactivity: Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[1] Hazardous decomposition products may include carbon oxides, hydrogen bromide, and hydrogen fluoride.[1]
Disposal Workflow
The proper disposal of tert-butyl 4-bromo-2-fluorobenzylcarbamate is a multi-step process that ensures safety and regulatory compliance. The following diagram illustrates the decision-making and operational flow for its disposal.
Caption: Disposal workflow for tert-butyl 4-bromo-2-fluorobenzylcarbamate.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of tert-butyl 4-bromo-2-fluorobenzylcarbamate.
Materials:
-
Personal Protective Equipment (PPE) as specified above.
-
Designated hazardous waste container for halogenated organic compounds, properly labeled.
-
Waste manifest or logbook.
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Waste Segregation: It is crucial to segregate chemical waste to prevent dangerous reactions. As a brominated and fluorinated compound, tert-butyl 4-bromo-2-fluorobenzylcarbamate must be classified as a halogenated organic waste.[5] Do not mix it with non-halogenated organic waste, acids, bases, or other incompatible materials.[5][6]
-
Containerization:
-
Place the waste in a designated, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "tert-butyl 4-bromo-2-fluorobenzylcarbamate."
-
Ensure the container is kept securely closed when not in use.[1]
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from heat sources and incompatible materials.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
The disposal of tert-butyl 4-bromo-2-fluorobenzylcarbamate must be conducted through a licensed professional waste disposal service.[1][7]
-
Follow all federal, state, and local regulations for the disposal of hazardous waste. In the United States, the Environmental Protection Agency (EPA) provides guidelines under 40 CFR 261.3 for classifying hazardous waste.[1]
-
Complete all necessary paperwork, such as a hazardous waste manifest, to ensure a documented chain of custody for the disposal process.
-
Contaminated Materials:
Any materials that come into direct contact with tert-butyl 4-bromo-2-fluorobenzylcarbamate, such as gloves, absorbent pads, or empty containers, should be considered contaminated. These materials must also be disposed of as hazardous waste in the same manner as the chemical itself.[1]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Do not allow the product to enter drains or waterways.[1]
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
By adhering to these detailed procedures, laboratories can manage the disposal of tert-butyl 4-bromo-2-fluorobenzylcarbamate with the highest standards of safety and environmental responsibility.
References
-
PubChem. Tert-butyl 4-bromo-2-fluorobenzylcarbamate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 4-bromo-2-fluorobenzoate. National Center for Biotechnology Information. [Link]
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Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]
-
University of California, Riverside. Hazardous Waste Segregation. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Ammonium Carbamate. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Capot Chemical Co., Ltd. MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate. [Link]
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U.S. Government Publishing Office. eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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- 3. Tert-butyl 4-bromo-2-fluorobenzylcarbamate | C12H15BrFNO2 | CID 53432589 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Safe Handling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate: A Risk-Based Approach to Personal Protective Equipment
Hazard Analysis: A Conservative Assessment
A thorough hazard analysis is the foundation of any robust safety protocol. Given the absence of a specific SDS for Tert-butyl 4-bromo-2-fluorobenzylcarbamate, our assessment is based on the known hazards of analogous compounds, namely tert-butyl 4-bromo-2-fluorobenzoate and various carbamates.
Key Hazard Considerations:
-
Skin and Eye Irritation: The SDS for tert-butyl 4-bromo-2-fluorobenzoate indicates that it causes skin and serious eye irritation.[1][2] It is prudent to assume that Tert-butyl 4-bromo-2-fluorobenzylcarbamate poses a similar, if not greater, risk.
-
Respiratory Irritation: The aforementioned analogue may also cause respiratory irritation.[1][2] Carbamates as a class can also irritate the nose, throat, and lungs.[3]
-
Potential for Sensitization: Some carbamates can cause allergic reactions in sensitive individuals upon prolonged or repeated exposure.[4]
-
Unknown Toxicological Profile: The most significant hazard is the unknown. The chemical, physical, and toxicological properties of Tert-butyl 4-bromo-2-fluorobenzylcarbamate have not been thoroughly investigated.[4] Therefore, a precautionary approach is essential.
Based on this analysis, we will treat Tert-butyl 4-bromo-2-fluorobenzylcarbamate as a hazardous substance with the potential to cause significant skin, eye, and respiratory irritation, and possibly sensitization.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is critical to ensuring researcher safety. The following recommendations are based on a comprehensive risk assessment and are designed to provide a high level of protection.
Primary Engineering Controls: The First Line of Defense
Whenever possible, engineering controls should be the primary means of exposure reduction. All handling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[5][6] The fume hood provides a physical barrier and ventilation to minimize the inhalation of dust or vapors.
Essential PPE Ensemble
The following table outlines the minimum required PPE for handling Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[7][8] | Provides a barrier against splashes and airborne particles, protecting the eyes and face from severe irritation. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Nitrile offers good resistance to a range of chemicals. Double-gloving is recommended for extended operations. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects the skin from accidental splashes and contact. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P95 or P100 particulate filter.[4] | Recommended when handling the solid compound outside of a fume hood or if there is a potential for aerosol generation. |
PPE Donning and Doffing Procedure
Proper donning and doffing of PPE are crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Eye and Face Protection
-
Gloves (over the cuff of the lab coat)
Doffing Sequence (to be performed in a designated area):
-
Gloves (using a glove-to-glove and then skin-to-glove technique to avoid contact with the outer surface)
-
Face Shield
-
Goggles
-
Lab Coat (rolling it away from the body)
-
Respirator (if used)
-
Wash hands thoroughly with soap and water.[6]
Operational Plan: From Benchtop to Disposal
A systematic approach to handling Tert-butyl 4-bromo-2-fluorobenzylcarbamate will further minimize the risk of exposure.
Pre-experiment Checklist
-
Review the Safety Protocol: Ensure a full understanding of the hazards and handling procedures.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[9]
-
Prepare the Work Area: The chemical fume hood should be clean and uncluttered.
-
Assemble all Necessary Materials: Have all reagents, solvents, and equipment ready to minimize movement in and out of the fume hood.
Step-by-Step Handling Procedure
-
Don the appropriate PPE as outlined in Section 2.
-
Weighing the Compound:
-
Perform all weighing operations within the fume hood.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
-
Transferring the Compound:
-
Use a spatula or other appropriate tool to transfer the solid.
-
Avoid creating dust.
-
If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.
-
-
Running the Reaction:
-
Ensure the reaction vessel is properly secured and that all joints are sealed.
-
Maintain a clear view of the reaction at all times.
-
-
Post-reaction Workup:
-
All quenching, extraction, and purification steps should be performed in the fume hood.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and appropriate response is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill (<1 g) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for proper disposal. |
| Large Spill (>1 g) | Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan: Environmental Responsibility
Proper disposal of Tert-butyl 4-bromo-2-fluorobenzylcarbamate and its associated waste is a critical component of laboratory safety and environmental stewardship.
-
Chemical Waste: All unreacted Tert-butyl 4-bromo-2-fluorobenzylcarbamate and any solutions containing the compound must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing boats, paper towels) must be placed in a designated, sealed hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards.
-
Regulations: Follow all institutional, local, and national regulations for the disposal of hazardous waste.[1]
Conclusion: A Commitment to Safety
The safe handling of any chemical, particularly one with an incomplete toxicological profile, requires a diligent and informed approach. By understanding the potential hazards, utilizing appropriate engineering controls and personal protective equipment, and adhering to established operational and emergency procedures, researchers can confidently work with Tert-butyl 4-bromo-2-fluorobenzylcarbamate while minimizing risk to themselves and their colleagues. This guide serves as a foundational document, and it is the responsibility of every researcher to remain vigilant and prioritize safety in all laboratory operations.
Diagrams
Caption: PPE Decision Flowchart for Handling Tert-butyl 4-bromo-2-fluorobenzylcarbamate.
References
-
American Chemical Society. (n.d.). ACS Lab Safety Checklist. Retrieved from [Link]
-
American Chemical Society. (n.d.). Doing Things Safely. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46738774, tert-Butyl 4-bromo-2-fluorobenzoate. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Department of Labor. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. Retrieved from [Link]
- (Material) Safety Data Sheet of tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate. (n.d.). Retrieved from a generic supplier.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
